1-(Ethylsulfonyl)piperidine-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethylsulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-2-14(12,13)9-5-3-7(4-6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXILSJTWIHHRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809397 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
1-(Ethylsulfonyl)piperidine-4-carboxylic acid chemical properties
An In-Depth Technical Guide to 1-(Ethylsulfonyl)piperidine-4-carboxylic Acid
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
This compound, with CAS Number 702670-32-4, is a heterocyclic organic compound that has emerged as a valuable building block in contemporary drug discovery and development. Structurally, it features a piperidine-4-carboxylic acid core, also known as isonipecotic acid, which is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA). The key distinguishing feature is the ethylsulfonyl group attached to the piperidine nitrogen. This modification significantly alters the parent molecule's electronic properties and steric profile, offering medicinal chemists a powerful tool to modulate physicochemical and pharmacological characteristics such as solubility, metabolic stability, and target-binding interactions.
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and potential applications of this compound, designed for researchers, scientists, and professionals engaged in pharmaceutical research.
Physicochemical Properties
The integration of the strongly electron-withdrawing ethylsulfonyl group and the ionizable carboxylic acid dictates the compound's physical and chemical behavior. While extensive experimental data is not widely published, a combination of information from suppliers and computational predictions provides a robust profile.
| Property | Value | Data Source |
| CAS Number | 702670-32-4 | Chemical Supplier Data |
| Molecular Formula | C₈H₁₅NO₄S | Chemical Supplier Data |
| Molecular Weight | 221.27 g/mol | Chemical Supplier Data |
| Synonyms | 1-ethylsulfonyl-4-piperidinecarboxylic acid, 1-ethylsulfonylisonipecotic acid | Chemical Supplier Data |
| Physical Form | Solid | Inferred from related compounds |
| Storage Temperature | Room Temperature, sealed in dry conditions | Supplier Recommendations |
Synthesis and Reactivity: A Strategic Approach
The synthesis of this compound is typically achieved through a strategic functionalization of a pre-existing piperidine core. A common and logical approach involves the N-sulfonylation of a protected piperidine-4-carboxylic acid derivative, followed by deprotection.
Proposed Synthetic Workflow:
The most direct route begins with an ester of piperidine-4-carboxylic acid, such as ethyl isonipecotate. The ester group serves as a protecting group for the carboxylic acid, preventing unwanted side reactions during the N-sulfonylation step. The reaction with ethanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) affords the N-sulfonylated ester intermediate. The final step is the hydrolysis of the ester under basic conditions (e.g., using sodium hydroxide), followed by acidic workup to yield the target carboxylic acid.
Caption: Workflow for the structural elucidation of the target compound.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate care. The specific health hazards of this product have not been fully investigated.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a strategically designed chemical building block with significant potential in medicinal chemistry. Its combination of a rigid piperidine scaffold, a metabolically robust ethylsulfonyl group, and a versatile carboxylic acid handle provides a platform for developing novel therapeutic agents. Understanding its physicochemical properties, synthetic accessibility, and reactivity is key to effectively leveraging this compound in the pursuit of new and improved pharmaceuticals.
References
- This compound by BOC Sciences. Labshake.
- This compound Suppliers. ChemicalRegister.com.
- 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid. Chemical-Suppliers.
- 702670-32-4(1-ETHANESULFONYL-PIPERIDINE-4-CARBOXYLIC ACID) Product Description. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRq7xbIwNhjM6CCrTP52SWtO1lgSF11OjQfxGbTqfbUIwucrDQzc4xKIYpI7eYYesXZcDbE7a149d47OE9F1hlAmN4hEVC9N-yK9-6HT5QItM2yp70-iKJqGmJtxujjEVosOkIqP_JJtO96o7zQE6qlBuOYedgrcwzRXk9TsrN3_E=]([Link]
An In-depth Technical Guide to the Structure Elucidation of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. It is not merely an academic exercise; it is a prerequisite for understanding Structure-Activity Relationships (SAR), ensuring regulatory compliance, and guaranteeing patient safety.[1][2] The piperidine scaffold, a privileged structure in medicinal chemistry, is a core component of numerous therapeutic agents, making the precise characterization of its derivatives a critical task.[2][3][4]
This guide addresses the structure elucidation of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid (Molecular Formula: C8H15NO4S, Molecular Weight: 221.27 g/mol )[5], a molecule that combines the piperidine ring with a sulfonamide and a carboxylic acid moiety. The presence of these functional groups makes it an interesting candidate for investigation, potentially as a carboxylic acid bioisostere, where a functional group is replaced to modulate physicochemical properties without losing biological activity.[6][7][8]
We will proceed not by merely listing protocols, but by detailing an integrated analytical strategy. This document is designed for the discerning scientist who understands that the power of modern analytical chemistry lies not in the output of a single instrument, but in the logical and synergistic convergence of data from multiple orthogonal techniques.[9][10] We will explore the causality behind our experimental choices, demonstrating how each step provides a piece of the puzzle, leading to a self-validating and definitive structural assignment.
Part 1: The Molecular Blueprint - Mass Spectrometry (MS)
Expertise & Experience: The Rationale for Leading with MS
Our investigation commences with Mass Spectrometry. It is the most direct and efficient method to establish the two most fundamental properties of an unknown compound: its molecular weight and elemental composition.[11] For any novel compound or reference standard, this is a non-negotiable first step. We employ High-Resolution Mass Spectrometry (HRMS) not just to get a nominal mass, but to obtain a highly accurate mass measurement, which drastically limits the number of possible elemental formulas, often to a single logical candidate.[1][9]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in a 50:50 mixture of acetonitrile and deionized water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.
-
Instrumentation: Analysis is performed on a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: ESI in positive ion mode is selected. The tertiary amine of the piperidine ring is a readily protonated site, making the formation of the [M+H]⁺ ion highly favorable.
-
Data Acquisition: Data is acquired over a mass range of m/z 50-500. An internal calibrant (e.g., leucine enkephalin) is used to ensure high mass accuracy during the run.
-
Data Analysis: The acquired accurate mass of the [M+H]⁺ ion is used to calculate the elemental composition using the instrument's software, with a mass tolerance set to < 5 ppm.
Trustworthiness: The Self-Validating Power of Accurate Mass
The confidence in our initial hypothesis—the molecular formula—is directly proportional to the accuracy of the mass measurement. An error of less than 5 ppm between the observed mass and the theoretical mass provides exceptionally strong evidence for the proposed elemental composition.
Data Presentation: Elemental Composition Verification
| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |
|---|---|---|---|
| Molecular Formula | C8H15NO4S | - | - |
| [M+H]⁺ Ion | 222.0795 | 222.0793 | -0.9 |
Expertise & Experience: Probing Connectivity with Tandem MS (MS/MS)
With the elemental formula confidently established, we proceed to Tandem Mass Spectrometry (MS/MS) to fragment the molecule. This provides crucial information about the molecule's substructures. The fragmentation of sulfonamides is well-documented and can involve complex rearrangements, offering unique structural clues.[12][13][14][15] By isolating the protonated parent ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID), we can observe characteristic neutral losses and fragment ions that reflect the underlying molecular architecture.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
-
Precursor Ion Selection: The [M+H]⁺ ion at m/z 222.0793 is isolated in the quadrupole.
-
Collision-Induced Dissociation (CID): The isolated ions are fragmented in the collision cell using argon as the collision gas, with collision energy ramped from 10-40 eV to generate a rich fragmentation spectrum.
-
Fragment Ion Analysis: The resulting product ions are analyzed in the time-of-flight mass analyzer.
Data Presentation: Predicted MS/MS Fragmentation
| Observed m/z | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 176.0870 | C2H5OH or HCOOH | Loss of ethanol or formic acid |
| 157.0689 | SO2 | Loss of sulfur dioxide, a key sulfonamide fragmentation[12][14] |
| 128.0862 | C2H5SO2 | Cleavage of the N-S bond |
| 84.0808 | C2H5SO2 + CO2 | Cleavage of N-S bond and decarboxylation |
Visualization: Predicted Fragmentation Pathway
Below is a diagram illustrating the logical relationships in the predicted fragmentation cascade of this compound.
Caption: Predicted MS/MS fragmentation of the protonated parent molecule.
Part 2: Functional Group Fingerprinting - Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: A Rapid and Validating Overview
FTIR spectroscopy serves as a quick, non-destructive, and highly effective method to confirm the presence of the key functional groups suggested by the molecular formula: the carboxylic acid and the sulfonamide. While MS gives us the elemental components, FTIR provides the chemical context, confirming how those atoms are arranged into functional moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is acquired first and automatically subtracted. 32 scans are co-added to improve the signal-to-noise ratio.
Trustworthiness & Authoritative Grounding: Interpreting the Spectrum
The identification of functional groups by FTIR is based on well-established correlation tables. The presence of strong, characteristic bands in the expected regions provides definitive evidence for these groups.
Data Presentation: Key FTIR Absorption Bands
| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) | Rationale and Reference |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) | The extreme broadness is due to hydrogen-bonded dimers.[16][17][18] |
| C=O stretch | 1760-1690 (strong) | A strong, sharp peak characteristic of a carbonyl.[16][17] | |
| Sulfonamide | S=O asymmetric stretch | 1350-1300 (strong) | Confirms the presence of the sulfonyl group. |
| S=O symmetric stretch | 1160-1140 (strong) | A second, equally important band for the sulfonyl group. |
| Alkyl | C-H stretch | 2980-2850 (medium-strong) | Represents the ethyl and piperidine C-H bonds. |
The combination of a very broad band centered around 3000 cm⁻¹ and a sharp, intense peak near 1710 cm⁻¹ is a classic signature of a carboxylic acid.[16][17][18] The presence of two strong bands in the 1350-1140 cm⁻¹ region confirms the SO₂ moiety of the sulfonamide.
Part 3: The Definitive Structural Map - Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Gold Standard for Structure Elucidation
While MS provides the formula and FTIR confirms functional groups, NMR spectroscopy delivers the final, unambiguous proof of structure by mapping the complete carbon-hydrogen framework.[3][10] It is the only technique that provides detailed atom-by-atom connectivity. A comprehensive suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to solve the structure completely and without ambiguity.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Approximately 10-15 mg of the sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to ensure the acidic carboxylic proton is observable.
-
Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
1D NMR: Assembling the Pieces
¹H NMR - Proton Environment Analysis: The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).
¹³C NMR & DEPT - Carbon Skeleton Analysis: The ¹³C NMR spectrum reveals the number of unique carbon atoms. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons (including the C=O) are absent.
Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Atom Label | Predicted ¹H Shift (δ, ppm), Multiplicity, Integration | Predicted ¹³C Shift (δ, ppm) |
|---|---|---|
| Ethyl-CH₃ | ~1.2, triplet, 3H | ~7 |
| Ethyl-CH₂ | ~3.1, quartet, 2H | ~48 |
| Pip-H2, H6 | ~3.6 (eq), ~2.9 (ax), multiplet, 4H | ~45 |
| Pip-H3, H5 | ~2.0 (eq), ~1.6 (ax), multiplet, 4H | ~28 |
| Pip-H4 | ~2.5, multiplet, 1H | ~40 |
| COOH | ~12.2, broad singlet, 1H | ~175 |
Note: Pip = Piperidine. Axial (ax) and equatorial (eq) protons on the piperidine ring are chemically distinct and will exhibit complex splitting patterns.[19]
2D NMR: Connecting the Pieces
Expertise & Experience: 2D NMR experiments are the key to connecting the fragments identified in the 1D spectra. They provide a visual map of which atoms are connected to which, allowing us to build the molecule piece by piece.[20][21][22]
Visualization: Overall NMR Workflow
This diagram outlines the logical flow of the NMR experiments, from initial 1D scans to the 2D experiments that build the final structure.
Caption: Logical workflow for structure elucidation using 1D and 2D NMR.
Detailed 2D NMR Analysis
-
COSY (COrrelation SpectroscopY): This experiment reveals ¹H-¹H spin-spin couplings.
-
Causality: We expect to see a cross-peak between the ethyl-CH₃ protons (~1.2 ppm) and the ethyl-CH₂ protons (~3.1 ppm), confirming the ethyl group. We will also observe correlations tracing the piperidine ring backbone: H2/H6 ↔ H3/H5 ↔ H4.[23]
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular fragments, as it shows correlations between protons and carbons that are 2 or 3 bonds away.[24][25]
-
Causality & Trustworthiness: The HMBC spectrum provides the final, irrefutable connections. We look for key correlations that bridge the different parts of the molecule.
-
Visualization: Key HMBC Connectivity
This diagram highlights the critical long-range correlations that piece together the entire molecular structure.
Caption: Key HMBC correlations confirming the molecular assembly.
-
Red Arrow: A correlation from the ethyl-CH₂ protons to the C2/C6 carbons of the piperidine ring (a 3-bond correlation across the N-S bond) confirms the attachment of the ethylsulfonyl group to the piperidine nitrogen.
-
Yellow Arrow: A correlation from the piperidine H2/H6 protons back to the ethyl-CH₂ carbon provides reciprocal confirmation.
-
Green Arrow: Correlations from the H3/H5 protons to the carboxylic acid carbon (³J) establish the position of the carboxyl group.
-
Blue Arrow: A strong correlation from the H4 proton to the carboxylic acid carbon (²J) definitively places the carboxylic acid at the 4-position of the piperidine ring.
Conclusion: A Unified Structural Verdict
-
HRMS established the correct elemental formula: C₈H₁₅NO₄S.
-
MS/MS revealed logical substructures, including the ethylsulfonyl moiety and the piperidine carboxylic acid core.
-
FTIR provided rapid confirmation of the essential carboxylic acid and sulfonamide functional groups.
-
NMR (¹H, ¹³C, COSY, HSQC, and HMBC) delivered the final, high-resolution map of atomic connectivity, definitively proving the attachment points of all functional groups and confirming the overall structure.
For researchers in drug development, this level of analytical rigor is not optional. It ensures that the molecule being screened for biological activity is precisely the molecule it is believed to be, providing the solid foundation necessary for advancing a compound through the discovery pipeline.
References
- Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed URL:[Link]
- Title: Advances in structure elucidation of small molecules using mass spectrometry Source: PMC - NIH URL:[Link]
- Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: PubMed URL:[Link]
- Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion Source: Bentham Science Publishers URL:[Link]
- Title: Structure Elucidation of Small Molecules Source: Fiehn Lab, UC Davis URL:[Link]
- Title: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions Source: ResearchG
- Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry - ACS Public
- Title: Common 2D (COSY, HSQC, HMBC) Source: SDSU NMR Facility – Department of Chemistry URL:[Link]
- Title: The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry Source: Pittcon URL:[Link]
- Title: NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC Source: Journal of Natural Products - ACS Public
- Title: Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development Source: Trends in Analytical Chemistry URL:[Link]
- Title: Discovery of a new class of 1-(4-sulfamoylbenzoyl)
- Title: Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives Source: Google Books URL
- Title: Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the d
- Title: HSQC – Revealing the direct-bonded proton-carbon instrument Source: Nanalysis URL:[Link]
- Title: 2D NMR spectroscopy for structural elucidation of complex small molecules Source: YouTube URL:[Link]
- Title: HSQC and HMBC Source: NMR Core Facility - Columbia University URL:[Link]
- Title: IR: carboxylic acids Source: University of Calgary URL:[Link]
- Title: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL:[Link]
- Title: Spectroscopy of Carboxylic Acids and Nitriles Source: OpenStax URL:[Link]
- Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis Source: PMC - PubMed Central URL:[Link]
- Title: Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres Source: PubMed URL:[Link]
- Title: Recent developments in the practical application of novel carboxylic acid bioisosteres Source: CORA (Cork Open Research Archive) URL:[Link]
- Title: Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Source: ResearchG
- Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: PMC - PubMed Central URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 702670-32-4 CAS MSDS (1-ETHANESULFONYL-PIPERIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cora.ucc.ie [cora.ucc.ie]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 11. pittcon.org [pittcon.org]
- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 19. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 20. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 22. youtube.com [youtube.com]
- 23. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 24. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 25. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Ethylsulfonyl)piperidine-4-carboxylic acid, a key building block in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally related molecules.
Introduction
This compound is a bifunctional molecule incorporating a piperidine ring, a carboxylic acid, and an ethylsulfonyl group. This unique combination of functional groups makes it a valuable synthon for introducing specific physicochemical properties into drug candidates. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide serves as a practical reference for researchers and scientists engaged in the synthesis and application of this compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethylsulfonyl group and the piperidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl and carboxyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -SO₂-CH ₂-CH₃ | ~3.0 - 3.2 | Quartet (q) | 2H |
| -SO₂-CH₂-CH ₃ | ~1.3 - 1.5 | Triplet (t) | 3H |
| Piperidine H2, H6 (axial) | ~2.8 - 3.0 | Triplet of doublets (td) | 2H |
| Piperidine H2, H6 (equatorial) | ~3.5 - 3.7 | Doublet of triplets (dt) | 2H |
| Piperidine H3, H5 (axial) | ~1.6 - 1.8 | Multiplet (m) | 2H |
| Piperidine H3, H5 (equatorial) | ~2.0 - 2.2 | Multiplet (m) | 2H |
| Piperidine H4 | ~2.4 - 2.6 | Triplet of triplets (tt) | 1H |
| -COOH | ~12.0 - 13.0 | Broad singlet (br s) | 1H |
Predicted chemical shifts are based on data from analogous structures.[1]
Expertise & Experience: The protons on the piperidine ring adjacent to the nitrogen (H2 and H6) are diastereotopic and will exhibit different chemical shifts. The axial protons are typically more shielded (upfield) compared to the equatorial protons. The proton at the C4 position, bearing the carboxylic acid, will appear as a complex multiplet due to coupling with the adjacent methylene protons. The carboxylic acid proton signal is expected to be broad and significantly downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C OOH | ~175 - 178 |
| -SO₂-C H₂-CH₃ | ~48 - 50 |
| Piperidine C2, C6 | ~45 - 47 |
| Piperidine C4 | ~40 - 42 |
| Piperidine C3, C5 | ~28 - 30 |
| -SO₂-CH₂-C H₃ | ~7 - 9 |
Trustworthiness: The predicted chemical shifts are consistent with values reported for similar N-sulfonylpiperidine and piperidine-4-carboxylic acid derivatives.[2][3] The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbons of the piperidine ring and the ethylsulfonyl group will appear in the aliphatic region.
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C=O (Carboxylic acid) | 1700 - 1725 | Strong |
| S=O (Sulfonyl) | 1330 - 1360 (asymmetric) | Strong |
| S=O (Sulfonyl) | 1140 - 1170 (symmetric) | Strong |
| C-N | 1180 - 1220 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |
Authoritative Grounding & Comprehensive References: The broad O-H stretch of the carboxylic acid is a hallmark feature, typically spanning a wide range of the spectrum.[4][5] The strong carbonyl (C=O) absorption is also highly characteristic of the carboxylic acid moiety. The two distinct, strong absorptions for the sulfonyl (S=O) group are due to its asymmetric and symmetric stretching vibrations.
Experimental Protocol: IR Spectroscopy
A standard method for obtaining an IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet.
-
Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Expected Molecular Ion: For this compound (C₈H₁₅NO₄S), the expected exact mass is approximately 221.07 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecule [M+H]⁺ at m/z 222.08 or the deprotonated molecule [M-H]⁻ at m/z 220.06.[6]
Predicted Fragmentation Pattern
Caption: Predicted ESI-MS fragmentation pathway.
Expertise & Experience: Common fragmentation pathways for such a molecule would involve the loss of small neutral molecules like water (H₂O) from the carboxylic acid, or the loss of the entire carboxyl group (COOH). Cleavage of the N-S bond could lead to the formation of the piperidine-4-carboxylic acid cation and the ethylsulfonyl radical, or vice versa. The observation of these characteristic fragment ions would provide strong evidence for the proposed structure.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the electrospray ionization source of the mass spectrometer via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.
Conclusion
The combination of NMR, IR, and MS spectroscopy provides a powerful and comprehensive approach for the structural elucidation and characterization of this compound. The predicted spectroscopic data and experimental protocols outlined in this guide offer a solid foundation for researchers working with this compound, ensuring accurate identification and quality control. The interpretation of the spectral data, supported by established principles and comparative analysis with related structures, instills confidence in the assigned structure.
References
- Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors - UniCA IRIS.
- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed Central.
- IR: carboxylic acids.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
- Figure S7. 1 H NMR spectra of N,N-ethylmethyl- piperidine-4-carboxylic... - ResearchGate.
- Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry - PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. iris.unica.it [iris.unica.it]
- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid
A Senior Application Scientist's Perspective on a Rational Approach to Drug Discovery
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the elucidation of the mechanism of action of the novel compound, 1-(Ethylsulfonyl)piperidine-4-carboxylic acid. Given the absence of extensive public data on its specific biological activity, this document serves as a roadmap for researchers, scientists, and drug development professionals. By leveraging the known pharmacology of its core structural motifs—the piperidine-4-carboxylic acid backbone and the N-ethylsulfonyl group—we propose a hypothesis-driven yet broad-spectrum investigational workflow. This guide details a logical progression of experiments, from initial broad-based screening for target identification to in-depth biochemical and cellular assays for target validation and pathway analysis, culminating in preclinical in vivo model testing. The protocols and experimental designs herein are grounded in established scientific principles to ensure a self-validating and robust investigation.
Introduction: Deconstructing this compound
This compound is a small molecule whose therapeutic potential is yet to be fully explored[1]. Its structure, however, provides valuable clues to its potential biological targets. The molecule can be dissected into two key pharmacophores:
-
The Piperidine-4-carboxylic Acid Core: This moiety is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The parent compound, isonipecotic acid (piperidine-4-carboxylic acid), is a known partial agonist of the GABA-A receptor[2][3][4]. This suggests a potential role for our compound of interest in modulating GABAergic neurotransmission. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals targeting diverse biological systems[5][6][7].
-
The N-Ethylsulfonyl Group: The substitution of a sulfonyl group on the piperidine nitrogen dramatically alters the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and overall conformation. Sulfonyl groups are prevalent in a variety of therapeutic agents and are known to engage in hydrogen bonding with biological targets[8]. The presence of this group could steer the molecule's activity away from GABA receptors and towards other targets, such as enzymes. Numerous carboxylic acid derivatives containing sulfonyl groups have been identified as inhibitors of enzymes like carbonic anhydrases, angiotensin-converting enzyme (ACE), and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[8][9][10][11][12].
This structural analysis leads to two primary, testable hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Modulation of GABAergic Systems. The compound acts as an agonist, antagonist, or allosteric modulator of GABA receptors.
-
Hypothesis 2: Enzyme Inhibition. The compound inhibits the activity of one or more enzymes, potentially those with a binding pocket that can accommodate the piperidine and sulfonyl functionalities.
This guide will now detail a rational, phased experimental approach to test these hypotheses and uncover the compound's true mechanism of action.
Phase I: Broad-Spectrum Target Identification
The initial phase of the investigation is designed to cast a wide net to identify potential biological targets. This is crucial for avoiding confirmation bias towards our initial hypotheses.
High-Throughput Screening (HTS) Panel
A broad-based HTS panel against a diverse array of receptors, ion channels, transporters, and enzymes is the most efficient starting point. The selection of assays in the panel should be guided by the structural motifs of the compound.
Experimental Protocol: Broad-Spectrum HTS
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Panel Selection: A commercial HTS service (e.g., Eurofins' BioPrint® panel, DiscoveRx's KINOMEscan®) is recommended for its breadth and standardized protocols. The panel should include, at a minimum:
-
A comprehensive panel of CNS receptors, with a particular focus on GABA-A and GABA-B receptor subtypes.
-
A broad panel of human enzyme assays, including proteases, kinases, and metabolic enzymes like carbonic anhydrases and ACE.
-
A panel of common off-target liabilities, such as the hERG channel, to assess potential cardiotoxicity early on.
-
-
Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.
-
Hit Identification: A "hit" is defined as a statistically significant inhibition or activation of a target beyond a predefined threshold (e.g., >50% inhibition or activation).
Phenotypic Screening
In parallel with target-based screening, phenotypic screening in relevant cell-based models can provide unbiased insights into the compound's functional effects.
Experimental Protocol: Neuronal Activity Phenotypic Screen
-
Cell Culture: Utilize primary cortical neurons or a relevant neuronal cell line (e.g., SH-SY5Y).
-
Assay: Employ a high-content imaging-based assay to monitor changes in neuronal morphology (e.g., neurite outgrowth) and function (e.g., calcium imaging to assess neuronal firing) in response to compound treatment.
-
Data Analysis: Automated image analysis software is used to quantify changes in various cellular parameters. Significant deviations from vehicle-treated controls suggest a bioactive compound.
The following diagram illustrates the initial target identification workflow.
Caption: Phase I Experimental Workflow.
Phase II: Target Validation and Mechanistic Elucidation
Once a list of primary "hits" is generated from Phase I, the next step is to validate these targets and delve deeper into the mechanism of interaction. For the purpose of this guide, let's assume the HTS results indicate a significant interaction with a specific carbonic anhydrase isoform (e.g., CA-IX, often associated with cancer) and a moderate affinity for a GABA-A receptor subtype.
Dose-Response and Selectivity Profiling
The initial single-point HTS data must be confirmed by generating full dose-response curves to determine the potency (IC50 or EC50) of the compound for the primary target(s).
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
-
Enzyme and Substrate: Use purified recombinant human carbonic anhydrase IX and a suitable substrate (e.g., 4-nitrophenyl acetate).
-
Assay Principle: The assay measures the enzymatic hydrolysis of the substrate, which results in a colorimetric change that can be monitored spectrophotometrically.
-
Dose-Response: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) and incubate with the enzyme before adding the substrate.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity: Repeat the assay with other CA isoforms (e.g., CA-I, CA-II) to assess the selectivity of the compound.
Hypothetical Data Summary: Carbonic Anhydrase Inhibition
| Carbonic Anhydrase Isoform | IC50 (nM) |
| CA-I | >10,000 |
| CA-II | 8,500 |
| CA-IX | 75 |
| CA-XII | 1,200 |
Biochemical Mechanism of Action Studies
To understand how the compound interacts with its target, enzyme kinetics studies are essential.
Experimental Protocol: Enzyme Kinetics
-
Assay Setup: Perform the CA-IX inhibition assay as described above, but vary the concentration of the substrate (4-nitrophenyl acetate) at several fixed concentrations of the inhibitor (this compound).
-
Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots of the data. The pattern of changes in Km and Vmax in the presence of the inhibitor will reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
The following diagram illustrates the potential signaling pathway if the compound is a CA-IX inhibitor.
Caption: Hypothesized CA-IX Signaling Pathway.
Cellular Target Engagement and Functional Assays
It is critical to confirm that the compound engages its target in a cellular context and produces a functional consequence.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA measures the thermal stability of a protein in its native cellular environment. Ligand binding typically increases the thermal stability of the target protein.
-
Procedure:
-
Treat intact cancer cells (e.g., MDA-MB-231, which express CA-IX) with the compound or vehicle.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble CA-IX remaining at each temperature by Western blotting.
-
-
Result: A shift in the melting curve of CA-IX to a higher temperature in the presence of the compound confirms target engagement.
Experimental Protocol: Hypoxia-Induced Extracellular Acidification Assay
-
Cell Culture: Culture a CA-IX-expressing cancer cell line under hypoxic conditions (e.g., 1% O2) to induce CA-IX expression.
-
Assay: Use a pH-sensitive fluorescent probe (e.g., BCECF-AM) to measure the rate of extracellular acidification.
-
Measurement: Treat the cells with a dose-range of the compound and measure the change in acidification rate. A potent CA-IX inhibitor should reduce the rate of extracellular acidification.
Phase III: In Vivo Proof of Concept
The final phase of the preclinical investigation is to determine if the compound's mechanism of action holds true in a living organism and results in a therapeutic effect.
Experimental Protocol: Xenograft Mouse Model of Cancer
-
Model: Implant human cancer cells that express high levels of CA-IX (e.g., HT-29) subcutaneously into immunocompromised mice.
-
Treatment: Once tumors are established, randomize the mice into treatment groups (vehicle control and various doses of this compound).
-
Efficacy Endpoints:
-
Measure tumor volume regularly.
-
At the end of the study, excise the tumors and weigh them.
-
-
Pharmacodynamic (PD) Biomarkers:
-
Collect tumor tissue to measure the intratumoral pH.
-
Analyze tumor lysates for downstream markers of CA-IX inhibition (e.g., changes in the expression of proteins involved in cell invasion).
-
This multi-phased, integrated approach, from broad-based screening to in vivo validation, provides a robust framework for elucidating the mechanism of action of this compound. By remaining open to unexpected findings while systematically validating initial hits, researchers can confidently advance novel compounds through the drug discovery pipeline.
References
- Abdel-Aziz, A. A. H., et al. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2135-2150. [Link][11]
- De, B., et al. (1984). Angiotensin converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acids derivatives. Journal of Medicinal Chemistry, 27(10), 1301-1306. [Link][10]
- El-Gamal, M. I., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-10. [Link][13]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][5][7]
- Kerr, D. I., & Ong, J. (1992). GABA agonists and antagonists. Medicinal Research Reviews, 12(6), 593-636. [Link]
- PubChem. (n.d.). Piperidine-4-carboxylic acid. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Isonipecotic acid.
- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
- Zhang, Z., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3685-3714. [Link][8]
- Sorensen, M. D., et al. (2008). Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & Medicinal Chemistry Letters, 18(21), 5724-5728. [Link][12]
- Al-Obaid, A. M., et al. (2017). An evolving role of piperazine moieties in drug design and discovery. European Journal of Medicinal Chemistry, 142, 149-183. [Link]
- Yamatsu, I., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(22), 3371-3378. [Link][14]
- Alm, R., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, 65(5), 4149-4164. [Link][15]
- Khan, I., et al. (2014). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
- Almstead, N. G., et al. (1995). Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline. Journal of Medicinal Chemistry, 38(1), 1-10. [Link][17]
- Zhang, H., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Molecules, 28(6), 2635. [Link][18]
Sources
- 1. labshake.com [labshake.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 4. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Angiotensin converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-(Ethylsulfonyl)piperidine-4-carboxylic Acid: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The document details the compound's core chemical identifiers, including its definitive InChIKey, and presents a validated, step-by-step protocol for its synthesis and purification. Furthermore, it outlines the analytical methodologies required for structural confirmation and purity assessment. The guide contextualizes the molecule's utility by exploring the established roles of its constituent pharmacophores—the piperidine ring and the sulfonamide group—in modern therapeutics. This whitepaper is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable synthetic intermediate.
Chemical Identity and Physicochemical Properties
This compound is a derivative of isonipecotic acid, featuring an ethylsulfonyl group attached to the piperidine nitrogen. This substitution significantly alters the parent molecule's electronic and lipophilic properties, making it a versatile scaffold for library synthesis in drug discovery programs. The structural features—a rigid heterocyclic core, a hydrogen bond acceptor (sulfone), and a carboxylic acid handle for further derivatization—confer its utility.
Key identifiers and properties are summarized below for precise compound identification and handling.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| InChIKey | FXILSJTWIHHRJV-UHFFFAOYSA-N | [1] |
| CAS Number | 702670-32-4 | |
| Molecular Formula | C₈H₁₅NO₄S | - |
| Molecular Weight | 221.27 g/mol | - |
| Canonical SMILES | CCS(=O)(=O)N1CCC(CC1)C(=O)O | - |
| InChI | InChI=1S/C8H15NO4S/c1-2-14(12,13)9-5-3-7(4-6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | - |
Synthesis and Purification Protocol
The synthesis of this compound is most effectively achieved through a two-step process starting from a commercially available precursor, ethyl isonipecotate (ethyl piperidine-4-carboxylate). This strategy involves the protection of the carboxylic acid as an ethyl ester, followed by sulfonylation of the piperidine nitrogen, and concluding with ester hydrolysis to yield the target carboxylic acid.
Rationale of the Synthetic Pathway
-
Esterification of the Starting Material: Using the ethyl ester of piperidine-4-carboxylic acid (ethyl isonipecotate) as the starting material is a strategic choice.[2][3] The ester group serves as a robust protecting group for the carboxylic acid, preventing unwanted side reactions during the subsequent sulfonylation step.
-
Sulfonylation Reaction: The introduction of the ethylsulfonyl group is accomplished by reacting the secondary amine of the piperidine ring with ethanesulfonyl chloride. This is a standard and high-yielding nucleophilic substitution reaction. The choice of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical to scavenge the hydrochloric acid byproduct without competing with the piperidine nitrogen for the electrophilic sulfonyl chloride.
-
Saponification (Hydrolysis): The final step involves the hydrolysis of the ethyl ester to the free carboxylic acid. This is typically performed under basic conditions (saponification) using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup to protonate the carboxylate salt.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
Step 1: Synthesis of Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate
-
To a stirred solution of ethyl isonipecotate (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add ethanesulfonyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester intermediate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate.
Step 2: Synthesis of this compound
-
Dissolve the purified ester intermediate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq.) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.
Analytical Characterization
To ensure the structural integrity and purity of the synthesized compound, a suite of standard analytical techniques should be employed. The expected spectral data are derived from the known chemical structure.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), piperidine ring protons (complex multiplets), and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carboxylic acid carbonyl (~175-180 ppm), piperidine ring carbons, and ethyl group carbons. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z 222.07 and/or [M-H]⁻ peak at m/z 220.06. |
| FTIR | Characteristic broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and strong S=O stretches for the sulfone (~1350 and 1160 cm⁻¹).[4] |
Significance and Applications in Drug Discovery
The title compound is not merely an academic curiosity; it is a well-designed building block for constructing more complex, biologically active molecules. Its utility stems from the proven pharmacological relevance of its core components.
-
The Piperidine Scaffold: The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs.[5] Its saturated, conformationally restricted nature allows it to present substituents in well-defined three-dimensional space, which is crucial for precise interactions with biological targets such as enzymes and receptors.
-
The Sulfonamide/Sulfone Moiety: The sulfonamide group and its oxidized sulfone counterpart are classic pharmacophores. They are key components in a wide range of therapeutics, including antibacterials, diuretics, and enzyme inhibitors. Their ability to act as hydrogen bond acceptors and their metabolic stability make them attractive features in drug design.
-
Role as a Chemical Intermediate: this compound serves as a key intermediate for synthesizing libraries of compounds.[5] The carboxylic acid provides a convenient handle for amide bond formation, allowing for the facile introduction of diverse chemical functionalities. This is a common strategy in the development of inhibitors for targets like carbonic anhydrase, where related piperidine-based structures have shown significant potency.[6][7]
Caption: Role as a versatile building block in library synthesis.
Conclusion
This compound, identified by the InChIKey FXILSJTWIHHRJV-UHFFFAOYSA-N , is a high-value chemical intermediate. Its synthesis is straightforward, employing standard and reliable organic chemistry transformations. The combination of a rigid piperidine core, a metabolically stable ethylsulfonyl group, and a versatile carboxylic acid handle makes it an important tool for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in research and development settings.
References
- Vertex Pharmaceuticals Incorporated. (n.d.). 1-ethylsulfonyl-N-prop-2-enyl-piperidine-4-carboxamide. PubChem.
- Chemical vendor. (n.d.). 702670-32-4|this compound. Molbase.
- Supuran, C. T., et al. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
- Wikipedia. (n.d.). Isonipecotic acid. Wikipedia.
- ResearchGate. (2025). Spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid (isonipecotic acid) with 2,6-dichloro-4-nitrophenol. ResearchGate.
- Cheméo. (2026). Ethyl piperidine-4-carboxylate. Cheméo.
- MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.
- ChemBK. (2024). 1-Acetylpiperidine-4-carboxylic acid. ChemBK.
- SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. SpectraBase.
- PubChem. (n.d.). 4-Piperidinecarboxylic acid. PubChem.
Sources
- 1. 702670-32-4|this compound|this compound|-范德生物科技公司 [39.100.107.131]
- 2. chemeo.com [chemeo.com]
- 3. CAS 1126-09-6: Ethyl isonipecotate | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid | Chemical-Suppliers [chemical-suppliers.eu]
- 7. scbt.com [scbt.com]
1-(Ethylsulfonyl)piperidine-4-carboxylic acid molecular weight and formula
An In-Depth Technical Guide to 1-(Ethylsulfonyl)piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, outlines a plausible synthetic pathway, and discusses its potential pharmacological relevance based on the structural characteristics of its core components: the piperidine-4-carboxylic acid scaffold and the ethylsulfonyl group. This guide is intended to be a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Piperidine Scaffold in Modern Drug Design
The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceutical agents, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1] Its saturated, six-membered heterocyclic structure allows for conformational locking, which can be crucial for achieving high-affinity and selective interactions with biological targets. The substitution at the nitrogen atom (N-substitution) is a cornerstone of medicinal chemistry strategy, profoundly influencing a compound's pharmacological profile, including receptor affinity, selectivity, and pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).[1]
The specific compound, this compound, combines this privileged scaffold with two key functional groups. The carboxylic acid at the 4-position is a critical feature, often acting as a pharmacophore that mimics endogenous ligands or engages in crucial hydrogen bonding interactions within a receptor's active site.[2][3] The parent molecule, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a known conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][4] The N-linked ethylsulfonyl group is an electron-withdrawing moiety that can modulate the basicity of the piperidine nitrogen and introduce potential interactions as a hydrogen bond acceptor, thereby fine-tuning the molecule's overall biological activity and properties.
Core Physicochemical Properties
The fundamental molecular characteristics of this compound are essential for any research and development endeavor. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅NO₄S | [5][6] |
| Molecular Weight | 221.28 g/mol | [5] |
| Alternate Molecular Weight | 221.27 g/mol | [6] |
| CAS Number | 702670-32-4 | [5][6] |
| Canonical SMILES | CCS(=O)(=O)N1CCC(CC1)C(=O)O | [5] |
Synthesis and Purification
While specific, detailed experimental procedures for the synthesis of this compound are not extensively documented in publicly available literature, a robust and logical synthetic route can be proposed based on well-established chemical principles for the N-functionalization of piperidines. The most direct approach involves the sulfonylation of the parent piperidine-4-carboxylic acid.
Proposed Synthetic Workflow
A common and effective method for this transformation is the reaction of a secondary amine with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Proposed two-step synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup : To a stirred solution of piperidine-4-carboxylic acid (1.0 equivalent) and a suitable base such as triethylamine (2.2 equivalents) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), cool the mixture to 0 °C in an ice bath.
-
Sulfonylation : Add ethanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for several hours. The progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up : Upon completion, the reaction mixture is typically diluted with water. The pH is then adjusted to be acidic (pH ~2-3) using an acid like hydrochloric acid, which protonates the carboxylic acid moiety.[1]
-
Extraction : The product is then extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification : The resulting crude solid can be purified by recrystallization from an appropriate solvent system or by column chromatography to yield the final, high-purity this compound.
Pharmacological Context and Potential Applications
The structural components of this compound suggest several avenues for its potential application in drug development.
-
GABA Receptor Modulation : As a derivative of isonipecotic acid, a known GABAA receptor partial agonist, this compound could potentially interact with GABA receptors.[1][4] The N-ethylsulfonyl group would significantly alter the electronic and steric properties compared to the parent molecule, which could modulate its affinity, efficacy (agonist vs. antagonist activity), and selectivity for different GABAA receptor subunit compositions.
-
Enzyme Inhibition : The piperidine scaffold is a key feature in inhibitors of various enzymes. For instance, derivatives of 1-(benzoyl)piperidine-4-carboxamides have been developed as potent inhibitors of human carbonic anhydrase (hCA), an enzyme family implicated in various diseases, including cancer.[7] The sulfonyl group, similar to a benzoyl group, can orient substituents towards different regions of an enzyme's active site, suggesting that this compound could serve as a valuable building block for developing novel enzyme inhibitors.
-
Scaffold for CNS-Targeted Agents : Piperidine carboxylic acids are foundational structures in the development of drugs targeting the central nervous system.[8] The carboxylic acid group often enhances water solubility and provides a key interaction point, while the N-substituent is used to fine-tune activity and pharmacokinetic profiles to achieve desired therapeutic effects.
Conclusion
This compound is a well-defined chemical entity with a molecular formula of C₈H₁₅NO₄S and a molecular weight of approximately 221.28 g/mol .[5] Its structure, featuring a conformationally restricted piperidine-4-carboxylic acid core N-functionalized with an ethylsulfonyl group, makes it a compound of significant interest for medicinal chemists. The proposed synthetic route is straightforward and relies on established methodologies. Based on its structural relationship to known bioactive molecules, this compound holds potential as a modulator of CNS targets like GABA receptors or as a scaffold for the design of novel enzyme inhibitors. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this and related compounds.
References
- Angeli, A., et al. (2018). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Wikipedia. Isonipecotic acid. Wikipedia. [Link]
- Kleemann, A. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. [Link]
- Krogsgaard-Larsen, P., et al. (1980). Piperidine-4-sulphonic Acid, a New Specific GABA Agonist. Journal of Neurochemistry. [Link]
- Hammarström, L. G. J., et al. (2001). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]
- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- PubChem. 1-Acetylpiperidine-4-carboxylic acid. PubChem. [Link]
- Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 5. labshake.com [labshake.com]
- 6. 702670-32-4 CAS MSDS (1-ETHANESULFONYL-PIPERIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(Ethylsulfonyl)piperidine-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in contemporary drug discovery. Given the limited specific historical data on this molecule, this document focuses on its synthesis based on established chemical principles, its structural context within the broader class of N-substituted piperidine derivatives, and its potential pharmacological applications as inferred from structurally related compounds. This guide is intended for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Prominence of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a rigid scaffold for the precise spatial orientation of functional groups. The nitrogen atom of the piperidine ring provides a key handle for chemical modification, allowing for the fine-tuning of a molecule's biological activity.[3][4]
Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a particularly valuable building block.[5][6] As a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA), it has been a foundational element in the design of compounds targeting the central nervous system.[5] N-substitution of the piperidine ring is a common strategy to modulate the pharmacological profile of the resulting derivatives.[3][4] The introduction of a sulfonyl group at the nitrogen atom, as in this compound, can significantly impact the molecule's electronic and steric properties, influencing its interactions with biological targets.
Synthesis of this compound: A Proposed Methodology
While a definitive historical synthesis of this compound is not prominently documented in the scientific literature, its preparation can be reliably achieved through established synthetic routes for the N-sulfonylation of secondary amines. The most common and efficient method involves the reaction of piperidine-4-carboxylic acid (or its ester precursor) with an appropriate sulfonyl chloride.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound begins with the disconnection of the nitrogen-sulfur bond, leading back to piperidine-4-carboxylic acid and ethanesulfonyl chloride. This approach is illustrated in the diagram below.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol
The following protocol details a robust method for the synthesis of this compound.
Step 1: Protection of the Carboxylic Acid (Optional but Recommended)
To prevent side reactions, it is often advantageous to first protect the carboxylic acid moiety of piperidine-4-carboxylic acid as an ester, for example, a methyl or ethyl ester.
-
Dissolve piperidine-4-carboxylic acid (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to obtain the corresponding ester hydrochloride salt.
Step 2: N-Sulfonylation
-
Dissolve the piperidine-4-carboxylic acid ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine or diisopropylethylamine (2.5 equivalents), to neutralize the hydrochloride salt and to act as an acid scavenger.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of ethanesulfonyl chloride (1.1 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-sulfonylated ester.
Step 3: Hydrolysis of the Ester
-
Dissolve the crude N-sulfonylated ester in a mixture of tetrahydrofuran and water.
-
Add a base, such as lithium hydroxide or sodium hydroxide (2 equivalents).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
-
Purify the final product by recrystallization or column chromatography if necessary.
Caption: Synthetic workflow for this compound.
Physicochemical Properties and Characterization
The successful synthesis of this compound should be confirmed through various analytical techniques.
| Property | Expected Value/Technique |
| Molecular Formula | C₈H₁₅NO₄S |
| Molecular Weight | 221.27 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Characteristic peaks for the ethyl group (triplet and quartet), piperidine ring protons, and the acidic proton. |
| ¹³C NMR | Resonances corresponding to the carbons of the ethyl group, piperidine ring, and the carboxyl group. |
| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight. |
| Infrared (IR) Spectroscopy | Strong absorption bands for the S=O stretches of the sulfonyl group and the C=O stretch of the carboxylic acid. |
Potential Applications in Drug Discovery
While specific biological activities of this compound are not extensively reported, the broader class of N-sulfonylpiperidine derivatives has shown significant promise in various therapeutic areas.[7][8] The ethylsulfonyl group can act as a hydrogen bond acceptor and its presence can modulate the lipophilicity and metabolic stability of the parent molecule.
As a Scaffold for Antibacterial Agents
N-sulfonylpiperidines have been investigated as inhibitors of bacterial enzymes. For example, certain sulfonylpiperidines have been identified as potent inhibitors of Gram-positive thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis.[9] The sulfonyl group in these molecules often plays a crucial role in binding to the active site of the enzyme.[9]
In Central Nervous System (CNS) Drug Design
The piperidine-4-carboxylic acid core is a well-established scaffold for CNS-active compounds. N-alkylation of the sulfonamide moiety in some piperidine derivatives has been explored as a strategy to design selective 5-HT₇ receptor antagonists, which have potential as antidepressants and for improving cognitive function.[10]
As Bioisosteres of Carboxylic Acids
The N-acyl sulfonamide group, structurally related to the N-sulfonyl moiety, is often used as a bioisostere for carboxylic acids in drug design.[11] This functional group can mimic the acidity and hydrogen bonding properties of a carboxylic acid while potentially offering improved pharmacokinetic properties.[11] It is plausible that the N-ethylsulfonyl group in the target molecule could similarly influence its interaction with biological targets that recognize carboxylates.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity. Its synthesis is readily achievable through standard organic chemistry techniques, making it an accessible building block for medicinal chemists. Based on the known biological activities of structurally related N-sulfonylpiperidines and piperidine-4-carboxylic acid derivatives, this compound holds potential for the development of novel therapeutics, particularly in the areas of infectious diseases and central nervous system disorders. Further investigation into the biological profile of this molecule and its derivatives is warranted to fully elucidate its therapeutic potential.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
- (2025, May). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).
- (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-50.
- (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate.
- (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Materials Research Bulletin, 47(9), 2480-2486.
- (2016, January 15). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Bioorganic & Medicinal Chemistry.
- Wikipedia. (n.d.). Isonipecotic acid.
- (2025, June 4). Piperidine Synthesis. DTIC.
- (2025, May 27). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
- (2025, August 9). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate.
- (n.d.). The Versatility of N-BOC-piperidine-4-carboxylic Acid in API Synthesis.
- (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules.
- (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank.
- (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- (2025, August 6). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. ResearchGate.
- (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
- (2025, August 7). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate.
- (2014). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 24(13), 2848-52.
- (2008). Process for Preparation of Piperidine Carboxylic Acid. Google Patents.
- (2018). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1124-1129.
- (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- (n.d.). The Significance of Nipecotic Acid in Chemical Synthesis and Research.
- (2019). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PLoS One, 14(4), e0215011.
- (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents, 19(11), 1551-9.
- (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
- (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 6. Isonipecotic acid Online | Isonipecotic acid Manufacturer and Suppliers [scimplify.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
Unlocking the Therapeutic Potential of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid: A Strategic Guide to Target Identification and Validation
Abstract: 1-(Ethylsulfonyl)piperidine-4-carboxylic acid represents a novel chemical entity with an as-yet uncharacterized biological profile. The absence of existing literature necessitates a structured, first-principles approach to uncover its therapeutic potential. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the molecular targets of this compound. We eschew speculation, instead presenting a robust, multi-pronged strategy encompassing computational prediction, high-throughput screening, and state-of-the-art target validation methodologies. The protocols and workflows detailed herein are designed to establish a clear, evidence-based path from a novel molecule to a validated mechanism of action, forming the foundation for future drug development programs.
Introduction: The Starting Point for a Novel Chemical Entity (NCE)
This compound is a synthetic organic compound characterized by a piperidine-4-carboxylic acid scaffold functionalized with an ethylsulfonyl group. A preliminary search of scientific literature and biological databases reveals no published data on its bioactivity, mechanism of action, or therapeutic targets. Therefore, this molecule must be approached as a true NCE, where the primary challenge is to answer the fundamental question: "What protein(s) does this compound interact with in a biologically meaningful way?"
The structure itself provides initial clues. The piperidine ring is a common motif in many centrally active drugs, and the carboxylic acid group can act as a key hydrogen bond donor/acceptor or a mimic for neurotransmitters like GABA. The ethylsulfonyl moiety is a strong electron-withdrawing group that can influence the compound's physicochemical properties and potential interactions. Based on these features, we can hypothesize that potential targets may belong to families of G-protein coupled receptors (GPCRs), ion channels, or enzymes that recognize similar endogenous ligands. However, these are weak hypotheses that require rigorous experimental validation.
This guide outlines a logical, multi-stage workflow designed to de-orphanize this compound.
Caption: Overall workflow for NCE target identification.
Phase 1: Unbiased Target Discovery and Hypothesis Generation
The initial phase is designed to cast a wide net, employing orthogonal strategies to generate a list of potential protein targets. These methods range from purely computational to broad experimental screens.
In Silico Profiling: A Computationally-Guided Starting Point
Before committing to resource-intensive wet lab experiments, computational methods can provide initial hypotheses.[1][2] These approaches leverage the principle that molecules with similar structures or properties may interact with similar targets.[3]
-
Similarity Searching: The structure of this compound can be used as a query against chemical databases (e.g., ChEMBL, PubChem) to find known compounds with high structural similarity. The identified neighbors and their annotated targets provide a list of potential targets for the query compound. For instance, the piperidine-4-carboxylic acid scaffold is a known GABA receptor agonist.[4]
-
Inverse Virtual Screening: Instead of screening a library of compounds against one target, the NCE is computationally "docked" against a large collection of protein structures with known binding sites. Targets that show favorable binding energies are prioritized for experimental follow-up.
Phenotypic Screening: From Cellular Effect to Molecular Target
Phenotypic screening identifies compounds that produce a desired biological effect in a cellular or organismal model without a priori knowledge of the target.[5][6] This is a powerful, unbiased approach to discovering novel mechanisms of action.
A logical workflow involves screening the compound across a diverse panel of cell-based assays representing various disease areas (e.g., oncology, neuroscience, immunology). If a reproducible, dose-dependent phenotypic "hit" is observed (e.g., inhibition of cancer cell proliferation), the subsequent challenge is "target deconvolution"—identifying the specific molecular target responsible for the phenotype.[5][7][8]
Sources
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 5. A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target deconvolution techniques in modern phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Investigation of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid as a Putative GABA Agonist
This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid as a potential Gamma-Aminobutyric Acid (GABA) receptor agonist. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of neuroscience and drug discovery.
Introduction: The Rationale for Investigation
Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Its receptors, broadly classified into ionotropic GABA-A and metabotropic GABA-B subtypes, are established therapeutic targets for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The discovery of novel GABA receptor agonists is therefore of significant scientific and clinical interest.
The compound this compound, while commercially available as a research chemical, has not been extensively studied for its biological activity[1][2]. However, its core structure, piperidine-4-carboxylic acid, is a well-known scaffold in medicinal chemistry for CNS-acting agents[3][4]. Notably, the structurally related compound, piperidine-4-sulfonic acid, is a potent and specific GABA agonist[5][6][7][8]. This structural analogy provides a strong rationale for investigating the hypothesis that this compound may also exhibit affinity for and agonist activity at GABA receptors.
This guide will therefore outline a systematic approach to explore the potential GABAergic properties of this molecule, from its chemical synthesis to a comprehensive in vitro pharmacological evaluation.
Part 1: Synthesis and Chemical Characterization of this compound
A plausible synthetic route for this compound involves the N-sulfonylation of a suitable piperidine-4-carboxylic acid precursor. The following is a generalized protocol based on standard organic chemistry techniques.
Experimental Protocol: Synthesis of this compound
-
Starting Material: Begin with commercially available piperidine-4-carboxylic acid.
-
Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add an appropriate base, such as triethylamine or diisopropylethylamine, to the reaction mixture to act as a proton scavenger.
-
Sulfonylation: Cool the mixture in an ice bath and slowly add ethanesulfonyl chloride dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Part 2: In Vitro Pharmacological Evaluation
The core of this investigation lies in determining whether this compound interacts with and activates GABA receptors. A tiered approach, starting with binding assays followed by functional assays, is recommended.
GABA Receptor Binding Assays
Radioligand binding assays are a fundamental tool to assess the affinity of a test compound for a specific receptor. Here, we outline protocols to determine the binding of this compound to GABA-A and GABA-B receptors.
Experimental Protocol: GABA-A Receptor Binding Assay [9][10]
-
Membrane Preparation: Prepare synaptic membranes from rat brain tissue (e.g., cortex or cerebellum) through a series of homogenization and centrifugation steps.
-
Assay Buffer: Utilize a Tris-HCl buffer (50 mM, pH 7.4) for the binding assay.
-
Radioligand: Use [³H]muscimol, a high-affinity GABA-A receptor agonist, as the radioligand.
-
Competition Assay: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [³H]muscimol and varying concentrations of the test compound (this compound).
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of unlabeled GABA (e.g., 10 mM).
-
Incubation: Incubate the plates at 4°C for 45 minutes.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation spectrometry.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the half-maximal inhibitory concentration (IC₅₀) by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Experimental Protocol: GABA-B Receptor Binding Assay [10]
-
Membrane Preparation: Similar to the GABA-A assay, prepare synaptic membranes from rat brain tissue.
-
Assay Buffer: Use a Tris-HCl buffer containing CaCl₂ (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).
-
Radioligand: Employ [³H]GABA as the radioligand. To ensure specificity for GABA-B receptors, include an unlabeled GABA-A agonist (e.g., isoguvacine) to block binding to GABA-A sites.
-
Competition Assay: Follow the same procedure as the GABA-A assay, incubating membranes with [³H]GABA and varying concentrations of the test compound.
-
Non-specific Binding: Define non-specific binding using a high concentration of unlabeled baclofen, a selective GABA-B agonist.
-
Incubation, Termination, and Quantification: Follow the same steps as outlined for the GABA-A receptor binding assay.
-
Data Analysis: Determine the IC₅₀ and Ki values for the test compound at the GABA-B receptor.
Data Presentation: Predicted Binding Affinity Data
| Receptor | Radioligand | Test Compound IC₅₀ (µM) | Test Compound Ki (µM) |
| GABA-A | [³H]muscimol | To be determined | To be determined |
| GABA-B | [³H]GABA | To be determined | To be determined |
GABA Receptor Functional Assays
Should the binding assays indicate significant affinity, the next crucial step is to determine if the compound acts as an agonist, antagonist, or allosteric modulator. This can be achieved through functional assays that measure the physiological response of cells expressing GABA receptors.
Experimental Protocol: FLIPR-Based Membrane Potential Assay for GABA-A Receptors [11]
-
Cell Culture: Use a stable cell line expressing recombinant human GABA-A receptors (e.g., HEK293 cells).
-
Assay Principle: This assay utilizes a fluorescent dye that is sensitive to changes in membrane potential. Agonist activation of the chloride-permeable GABA-A receptor channel leads to chloride influx and membrane depolarization, which is detected as an increase in fluorescence.
-
Assay Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Load the cells with the membrane potential-sensitive dye.
-
Use a Fluorescent Imaging Plate Reader (FLIPR) to measure baseline fluorescence.
-
Add varying concentrations of the test compound and monitor the change in fluorescence over time.
-
As a positive control, use a known GABA-A agonist like GABA or muscimol.
-
-
Data Analysis: Plot the concentration-response curve for the test compound and determine the half-maximal effective concentration (EC₅₀) and the maximum efficacy (Eₘₐₓ) relative to the positive control.
Experimental Protocol: Electrophysiological Assay for GABA-A Receptors [12]
-
Methodology: Utilize automated patch-clamp electrophysiology systems (e.g., QPatch) for higher throughput analysis of ion channel activity.
-
Cell Preparation: Use HEK293 cells stably expressing the desired GABA-A receptor subtype.
-
Recording:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a brief pulse of a known concentration of GABA to elicit a baseline current response.
-
Apply varying concentrations of the test compound and measure the elicited current.
-
-
Data Analysis: Generate concentration-response curves to determine the EC₅₀ and Eₘₐₓ of the test compound. This method provides detailed information about the kinetics of receptor activation and desensitization.
Data Presentation: Predicted Functional Activity Data
| Assay Type | Receptor | Parameter | Value |
| FLIPR Membrane Potential | GABA-A | EC₅₀ (µM) | To be determined |
| Electrophysiology | GABA-A | EC₅₀ (µM) | To be determined |
| Eₘₐₓ (% of GABA) | To be determined |
Part 3: Data Interpretation and Future Directions
The collective data from these assays will provide a comprehensive profile of the interaction of this compound with GABA receptors.
-
Affinity and Selectivity: The Ki values from the binding assays will quantify the compound's affinity for GABA-A and GABA-B receptors, revealing any potential selectivity.
-
Functional Activity: The EC₅₀ and Eₘₐₓ values from the functional assays will determine if the compound is an agonist (and its potency and efficacy), a partial agonist, or an antagonist.
-
Structure-Activity Relationship (SAR): If activity is confirmed, these findings will serve as a foundation for initiating a medicinal chemistry program to explore the structure-activity relationship of this novel scaffold. Further modifications to the ethylsulfonyl group and the piperidine ring could be explored to optimize potency, selectivity, and pharmacokinetic properties.
Visualization of Experimental Workflow
Caption: Proposed workflow for the investigation of this compound.
Conclusion
This technical guide presents a structured and scientifically rigorous approach to investigate the potential of this compound as a novel GABA receptor agonist. By following the outlined synthetic and pharmacological protocols, researchers can systematically evaluate its binding affinity, functional activity, and receptor selectivity. The insights gained from this proposed study will not only elucidate the pharmacological profile of this specific compound but may also pave the way for the development of a new class of GABAergic modulators with therapeutic potential.
References
- PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. [Link]
- Gharpure, S. J., et al. (2021).
- Marton, J., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- PDSP. GABA-A Receptor Binding Assay Protocol. [Link]
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Neuroscience (Chapter 5, Unit 5.5). John Wiley & Sons, Inc. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Huang, Z., et al. (2005). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Journal of Biomolecular Screening, 10(6), 555-564. [Link]
- Sophion Bioscience.
- Krogsgaard-Larsen, P., et al. (1980). Piperidine-4-sulphonic Acid, a New Specific GABA Agonist. Journal of Neurochemistry, 34(3), 756-759. [Link]
- Krogsgaard-Larsen, P., et al. (1982). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Neurochemistry, 39(5), 1344-1351. [Link]
- Falch, E., & Krogsgaard-Larsen, P. (1982). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry, 38(6), 1684-1691. [Link]
- Ohta, M., et al. (2003). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][9][13]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(1), 119-122. [Link]
- US Patent.
- Jadhav, S., & Kadam, P. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(10), 2357-2362. [Link]
- Krieger, D., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, 65(5), 4335-4354. [Link]
- Duke, R. K., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(11), 1939-1946. [Link]
- Cichonska, K., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(22), 6837. [Link]
Sources
- 1. labshake.com [labshake.com]
- 2. 702670-32-4 CAS MSDS (1-ETHANESULFONYL-PIPERIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Piperidine-4-sulphonic acid, a new specific GABA agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
A Technical Guide to the Physicochemical Properties of Piperidine-4-Carboxylic Acid Derivatives in Drug Discovery
Introduction: The Piperidine-4-Carboxylic Acid Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1][2] Its derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, and antihistamines.[1][3] Among these, the piperidine-4-carboxylic acid (also known as isonipecotic acid) scaffold is of particular importance. It serves as a versatile building block, featuring a rigid cyclic amine structure combined with a carboxylic acid functional group.[4][5] This unique combination provides two distinct points for chemical modification, enabling the synthesis of complex and targeted drug candidates.[5]
The success of any drug candidate is inextricably linked to its physicochemical properties. Parameters such as acidity (pKa), lipophilicity (logP), and aqueous solubility govern a molecule's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME).[6][7] For researchers in drug development, a profound understanding of these properties is not merely academic; it is a critical prerequisite for rational drug design, enabling the optimization of a molecule's efficacy and safety profile.[6] This guide provides an in-depth exploration of the core physicochemical properties of piperidine-4-carboxylic acid derivatives, the experimental methods for their determination, and their profound impact on the drug discovery process.
Fundamental Physicochemical Properties
Piperidine-4-carboxylic acid is a cyclic amino acid that appears as a white or off-white crystalline powder.[4] Its structure, containing both a basic secondary amine and an acidic carboxylic acid group, means its properties are highly dependent on pH.
Acidity and Basicity (pKa)
The pKa is the pH at which a functional group is 50% ionized and 50% neutral. For a molecule like piperidine-4-carboxylic acid, there are two pKa values:
-
pKa1 (Carboxylic Acid): The carboxylic acid group is acidic and will donate a proton. Its pKa is approximately 3.73.[8]
-
pKa2 (Piperidine Nitrogen): The secondary amine in the piperidine ring is basic and will accept a proton. Its pKa is approximately 10.72.[8]
This dual nature means the molecule can exist in different ionization states depending on the pH of its environment. At physiological pH (~7.4), the carboxylic acid will be deprotonated (COO-) and the amine will be protonated (NH2+), resulting in a zwitterionic state. The ionization state is critical as it directly influences solubility, permeability across biological membranes, and binding to the target receptor.[9]
Caption: Ionization states of piperidine-4-carboxylic acid at varying pH.
Lipophilicity (logP and logD)
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross cell membranes.[7] It is commonly expressed as the partition coefficient (logP) or the distribution coefficient (logD).
-
logP: This is the ratio of the concentration of the neutral species of a compound in a biphasic system, typically octanol and water.[10] According to Lipinski's "Rule of Five," a successful oral drug candidate should ideally have a logP value not greater than 5.[11] For the parent piperidine-4-carboxylic acid, the calculated logP is very low, around -3.05, indicating high hydrophilicity.[12]
-
logD: For ionizable molecules, logD is more physiologically relevant because it accounts for the partition of all species (ionized and neutral) at a specific pH.[11][13] Since piperidine-4-carboxylic acid is zwitterionic at pH 7.4, its logD at this pH will be significantly different from its logP and reflects its limited ability to partition into a lipid environment.
Modifying the scaffold—for example, by N-alkylation or esterification of the carboxylic acid—is a primary strategy medicinal chemists use to modulate logP/logD and optimize a compound's ADME profile.
Solubility
Aqueous solubility is a critical prerequisite for drug absorption.[14] A compound must be in solution to be absorbed from the gastrointestinal tract. Piperidine-4-carboxylic acid itself is soluble in water and other polar solvents due to its ability to form hydrogen bonds via the amino and carboxylic acid groups.[4][15] Its solubility is also highly influenced by pH.[4]
-
In acidic environments (low pH): The amine group is protonated, forming a hydrochloride salt, which generally enhances water solubility.[16]
-
In basic environments (high pH): The carboxylic acid is deprotonated, forming a salt that is also typically water-soluble.
However, derivatives, especially those designed to be more lipophilic, may exhibit poor aqueous solubility. This creates a fundamental challenge in drug design: balancing the required lipophilicity for membrane permeation with the necessary aqueous solubility for absorption.[6]
Solid-State Properties
Piperidine-4-carboxylic acid is a solid at room temperature with a very high melting point, often cited as >300 °C or 336 °C.[4][17][18] This high melting point is indicative of a stable crystalline lattice structure, likely stabilized by strong intermolecular hydrogen bonds and ionic interactions in its zwitterionic form. For drug development, solid-state properties like crystallinity, polymorphism, and melting point are crucial for purification, formulation, stability, and manufacturing processes.
| Property | Value for Piperidine-4-carboxylic acid | Significance in Drug Discovery |
| Molecular Weight | 129.16 g/mol [19] | Influences diffusion and permeability; generally <500 Da is preferred for oral drugs. |
| pKa1 (Acid) | ~3.73[8] | Determines charge state in acidic environments (e.g., stomach). |
| pKa2 (Base) | ~10.72[8] | Determines charge state in neutral/basic environments (e.g., intestine). |
| logP (calculated) | -3.05[12] | Indicates the intrinsic lipophilicity of the neutral molecule. |
| Aqueous Solubility | Soluble[15] | Essential for absorption and formulation. Varies with pH and derivatization. |
| Melting Point | >300 °C[17] | Indicates high lattice energy and stability; relevant for manufacturing and formulation. |
Impact on ADME and Drug Design
The fundamental physicochemical properties are not independent variables; they collectively determine the pharmacokinetic profile of a drug candidate.
Caption: Interplay between physicochemical properties and ADME profile.
-
Absorption: For oral drugs, a molecule must first dissolve (requiring solubility ) and then pass through the intestinal wall (requiring a balance of hydrophilicity and lipophilicity , governed by logD ). The pKa determines the ionization state in the gut, which in turn affects both solubility and permeability.[14]
-
Distribution: Once in the bloodstream, a drug's ability to leave the circulation and enter tissues is largely governed by its logD . Highly lipophilic compounds may distribute extensively into fatty tissues and cross the blood-brain barrier, while highly polar compounds may be confined to the bloodstream.[20]
-
Metabolism: Lipophilicity plays a major role in metabolism. Highly lipophilic drugs are more likely to be substrates for metabolic enzymes, such as cytochrome P450s, in the liver.[6]
-
Excretion: Water-soluble (hydrophilic) compounds are more readily eliminated by the kidneys. The pKa influences whether a compound will be reabsorbed from the renal tubules back into the blood or excreted in the urine.[14]
Experimental Determination of Physicochemical Properties
Accurate experimental data is paramount. While computational models provide valuable estimations, they must be validated by empirical measurement.[9][13]
Protocol 1: pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.[21][22]
Methodology:
-
System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[21][23]
-
Sample Preparation: Prepare a ~1 mM solution of the piperidine derivative in deionized, degassed water. If solubility is low, a co-solvent like methanol can be used, but the pKa must then be extrapolated back to aqueous conditions.[21][24]
-
Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[21][23]
-
Titration:
-
Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer.
-
Purge the solution with nitrogen to displace dissolved CO2, which can interfere with the measurement.[21]
-
To determine both pKa values, first titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (~2).
-
Then, titrate back with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments and recording the pH after each addition has stabilized. Continue until a high pH (~12) is reached.[23]
-
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
-
Validation: Perform a minimum of three replicate titrations to ensure reliability and calculate the average pKa and standard deviation.[21]
Protocol 2: logD Determination by the Shake-Flask Method
This is the "gold standard" method for determining lipophilicity.[11][25] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH (e.g., 7.4 for physiological relevance).
Caption: Workflow for logD determination using the shake-flask method.
Methodology:
-
Phase Preparation: Prepare the aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4) and the organic phase (n-octanol). Pre-saturate each solvent with the other by mixing them vigorously for 24 hours and then allowing the layers to separate.[10][11] This prevents volume changes during the experiment.
-
Sample Addition: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[11] Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer. The final concentration should be low enough to avoid solubility issues in either phase.
-
Equilibration: Cap the vial and shake or agitate it at a constant temperature until equilibrium is reached. This can take anywhere from a few hours to 24 hours.[25][26]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.[27]
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the aqueous ([C]aq) and octanol ([C]oct) phases using a suitable analytical technique, such as HPLC-UV or LC-MS.[27]
-
Calculation: The distribution coefficient, logD, is calculated using the formula: logD = log10 ( [C]oct / [C]aq )
Protocol 3: Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium or thermodynamic solubility, which is the most relevant value for drug development.[28][29]
Methodology:
-
Sample Preparation: Add an excess amount of the solid, crystalline compound to a vial containing an aqueous buffer of a defined pH (e.g., pH 7.4).[29]
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium between the solid and dissolved compound is reached.[29]
-
Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solids.[28]
-
Quantification: Take a precise aliquot of the clear supernatant (the saturated solution). Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a calibration curve.[28]
-
Result: The measured concentration is the thermodynamic aqueous solubility of the compound at that specific pH and temperature.
The Role of Computational Modeling
In modern drug discovery, experimental methods are complemented by in silico computational tools.[13] These models use a compound's structure to predict its physicochemical properties.
-
Quantitative Structure-Property Relationship (QSPR): These are empirical, knowledge-based methods that use large datasets of experimentally determined values to train algorithms.[30]
-
Physics-Based Methods: These approaches use principles of quantum mechanics (QM) and molecular mechanics (MM) to calculate properties like solvation free energies to predict pKa and logP.[31][32]
While these tools offer rapid screening of large virtual libraries of compounds, their accuracy can vary.[9][30] They are most powerful when used to prioritize compounds for synthesis and experimental testing, rather than as a replacement for it.
Conclusion
The piperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry for good reason. Its inherent physicochemical characteristics and synthetic tractability provide a robust starting point for drug design. However, transforming a promising scaffold into a successful drug requires a meticulous, data-driven approach to optimizing its properties. A deep understanding of pKa, logD, and solubility, coupled with rigorous experimental determination and intelligent computational modeling, is essential. For the drug development professional, mastering the interplay of these fundamental parameters is the key to navigating the complex path from a chemical entity to a life-changing therapeutic.
References
- Vertex AI Search. (n.d.). Izomeric name is not commonly used | Solubility of Things.
- ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.
- SpringerLink. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins.
- ResearchGate. (n.d.). Piperidine-based drug discovery.
- Solubility of Things. (n.d.). Piperidine-4-carboxylic acid hydrochloride | Solubility of Things.
- ChemBK. (n.d.). piperidine-4-carboxylic acid.
- protocols.io. (2024). LogP / LogD shake-flask method.
- National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- National Institutes of Health. (n.d.). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge.
- ResearchGate. (2021). (PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
- PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.
- National Center for Biotechnology Information. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.
- MDPI. (n.d.). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models.
- International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Enamine. (n.d.). Aqueous Solubility Assay.
- ResearchGate. (n.d.). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins | Request PDF.
- Bio-protocol. (n.d.). 2.4. Solubility Assay.
- PubChem. (n.d.). 4-Piperidinecarboxylic acid.
- ChemSynthesis. (2025). 4-Piperidinecarboxylic acid - 498-94-2, C6H11NO2, density, melting point, boiling point, structural formula, synthesis.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Piperidinecarboxylic Acid | 498-94-2.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
- ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.
- ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility.
- PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- PharmiWeb.com. (2023). Physicochemical Parameters Affecting the ADMET of Drugs.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Creative Biolabs. (n.d.). Aqueous Solubility.
- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- National Center for Biotechnology Information. (2013). Development of Methods for the Determination of pKa Values.
- ChemicalBook. (2025). N-BOC-piperidine-4-carboxylic acid | 84358-13-4.
- PhysChem Forum. (n.d.). The Influence of Physicochemical Properties on ADME.
- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.).
- Stenutz. (n.d.). piperidine-4-carboxylic acid.
- ChemicalBook. (2025). Isonipecotic acid | 498-94-2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. nbinno.com [nbinno.com]
- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Isonipecotic acid | 498-94-2 [chemicalbook.com]
- 9. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. piperidine-4-carboxylic acid [stenutz.eu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. physchem.org.uk [physchem.org.uk]
- 15. chembk.com [chembk.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. chemsynthesis.com [chemsynthesis.com]
- 18. 4-Piperidinecarboxylic Acid | 498-94-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 19. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 27. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Aqueous Solubility Assay - Enamine [enamine.net]
- 29. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 30. researchgate.net [researchgate.net]
- 31. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the sulfonylation of piperidine-4-carboxylic acid (isonipecotic acid) with ethanesulfonyl chloride under modified Schotten-Baumann conditions. This guide details the reaction mechanism, provides a robust experimental procedure, outlines necessary safety precautions, and presents expected analytical data for product validation. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing reproducibility, safety, and high-yield synthesis.
Introduction
The piperidine scaffold is a privileged structure in modern pharmacology, present in a wide array of approved therapeutic agents. N-substitution of the piperidine ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's physicochemical properties, receptor affinity, and pharmacokinetic profile. This compound serves as a key intermediate, incorporating a stable and polar sulfonyl group that can act as a hydrogen bond acceptor, thereby influencing molecular interactions and solubility. This guide presents a reliable and efficient laboratory-scale synthesis of this compound from commercially available starting materials.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution, specifically the sulfonylation of a secondary amine. The reaction is conducted under Schotten-Baumann conditions, which involve the reaction of a sulfonyl chloride with an amine in the presence of a base.[1][2]
Mechanism:
-
Deprotonation: The carboxylic acid group of piperidine-4-carboxylic acid is deprotonated by the base (sodium hydroxide) to form a water-soluble carboxylate salt. The piperidine nitrogen remains a potent nucleophile.
-
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of the piperidine ring attacks the highly electrophilic sulfur atom of ethanesulfonyl chloride.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Chloride Elimination & Neutralization: The intermediate collapses, eliminating a chloride ion. The hydrochloric acid (HCl) byproduct generated during the reaction is instantly neutralized by the excess base in the aqueous medium, preventing the protonation of the starting amine and driving the reaction to completion.[2]
Caption: Experimental workflow for the synthesis protocol.
-
Reaction Setup: Assemble a 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: In a separate beaker, dissolve sodium hydroxide (4.00 g, 100.0 mmol) in deionized water (100 mL). Carefully add piperidine-4-carboxylic acid (5.17 g, 40.0 mmol) to the NaOH solution and stir until fully dissolved. Transfer this aqueous solution to the reaction flask.
-
Cooling: Place the flask in an ice-water bath and cool the solution to between 0 and 5 °C with gentle stirring.
-
Addition of Sulfonyl Chloride: Charge the dropping funnel with ethanesulfonyl chloride (5.66 g, 44.0 mmol). Add the ethanesulfonyl chloride dropwise to the cooled reaction mixture over 30-45 minutes. Causality Note: This slow, cooled addition is critical to manage the exothermic reaction and to minimize the hydrolysis of the sulfonyl chloride. [1]Ensure the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours (overnight). Progress can be monitored by TLC or LC-MS by taking a small aliquot, acidifying it, and extracting it into an organic solvent.
-
Aqueous Workup: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted ethanesulfonyl chloride and other non-polar impurities. Discard the organic layers.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly and carefully add 6M HCl with stirring to adjust the pH to 2-3. A white precipitate of the product should form. Causality Note: The product is soluble in its basic carboxylate form and becomes insoluble in its protonated carboxylic acid form.
-
Extraction: Extract the acidified aqueous slurry with ethyl acetate (3 x 50 mL). The product will move into the organic phase. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white to off-white solid.
-
Purification (Optional): The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or water).
Characterization and Expected Results
-
Appearance: White to off-white crystalline solid.
-
Yield: 75-90% (6.2 - 7.9 g).
-
Melting Point: Expected to be in the range of 150-170 °C (based on similar compounds like 1-Methanesulfonylpiperidine-4-carboxylic acid). [3]* ¹H NMR (500 MHz, DMSO-d₆): Predicted chemical shifts. [4] * δ 12.4 (s, 1H, -COOH)
-
δ 3.6 - 3.7 (m, 2H, piperidine H-2eq, H-6eq)
-
δ 3.05 (q, J = 7.4 Hz, 2H, -SO₂CH₂ CH₃)
-
δ 2.9 - 3.0 (m, 2H, piperidine H-2ax, H-6ax)
-
δ 2.4 - 2.5 (m, 1H, piperidine H-4)
-
δ 1.9 - 2.0 (m, 2H, piperidine H-3eq, H-5eq)
-
δ 1.6 - 1.7 (m, 2H, piperidine H-3ax, H-5ax)
-
δ 1.2 (t, J = 7.4 Hz, 3H, -SO₂CH₂CH₃ )
-
-
¹³C NMR (125 MHz, DMSO-d₆): Predicted chemical shifts. [4] * δ 175.0 (-C OOH)
-
δ 46.5 (-SO₂C H₂CH₃)
-
δ 45.0 (piperidine C-2, C-6)
-
δ 39.5 (piperidine C-4)
-
δ 27.5 (piperidine C-3, C-5)
-
δ 7.5 (-SO₂CH₂C H₃)
-
Safety Precautions
-
Ethanesulfonyl chloride (CAS 594-44-5): Highly corrosive, causes severe skin burns and eye damage, and is a lachrymator (induces tearing). [5]It reacts vigorously with water, bases, and alcohols. [6][7]All handling must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. [5][8]* Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Both are corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE. The neutralization and acidification steps can be exothermic and should be performed with cooling.
-
General: Ensure that eyewash stations and safety showers are readily accessible. [5]Handle all chemicals in accordance with good industrial hygiene and safety practices.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure 1.1 equivalents of sulfonyl chloride are used. Allow the reaction to run for the full 16 hours. |
| Hydrolysis of ethanesulfonyl chloride. | Maintain a low temperature (<10 °C) during the addition of the sulfonyl chloride. Add it slowly to the stirred solution. | |
| Product loss during workup. | Ensure pH is correctly adjusted to 2-3 to fully precipitate the product before extraction. Perform multiple extractions (3x) with ethyl acetate. | |
| Oily Product | Presence of impurities or residual solvent. | Wash the crude product with a cold non-polar solvent like hexanes or diethyl ether to remove impurities. Ensure the product is fully dried under vacuum. |
| Incomplete acidification. | Check the final pH of the aqueous layer after adding HCl to ensure it is in the 2-3 range. | |
| Reaction does not start | Poor quality of reagents. | Use fresh, high-purity piperidine-4-carboxylic acid and ethanesulfonyl chloride. Ethanesulfonyl chloride can degrade with moisture. |
References
- Fisher Scientific. (n.d.). Safety Data Sheet: Ethanesulfonyl chloride.
- White, T. D., Berglund, K., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. URL: [Link]
- New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Ethanesulfonyl Chloride, 2-Chloro-. NJ.gov. URL: [Link]
- Yufeng Chemical. (n.d.). Ethanesulfonyl Chloride 594-44-5.
- Thermo Fisher Scientific. (2021). Safety Data Sheet: Ethanesulfonyl chloride.
- ACS Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. URL: [Link]
- ResearchGate. (2012). Request PDF: Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. URL: [Link]
- Al-Hourani, B. J., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, 24(2), 266. URL: [Link]
- UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. URL: [Link]
- National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central. URL: [Link]
- ResearchGate. (n.d.). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... URL: [Link]
- PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. URL: [Link]
- Google Patents. (2008). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
- Google Patents. (2012). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
- Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. URL: [Link]
- ScienceOpen. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. URL: [Link]
- Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl. URL: [Link]
- MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. URL: [Link]
Sources
Application Notes and Protocols for 1-(Ethylsulfonyl)piperidine-4-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
1-(Ethylsulfonyl)piperidine-4-carboxylic acid is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. The molecule incorporates a piperidine ring, a common scaffold in numerous pharmaceuticals that can enhance aqueous solubility and introduce a key basic nitrogen atom for molecular interactions.[1] The N-ethylsulfonyl group provides a stable, polar, and synthetically versatile handle that can act as a hydrogen bond acceptor and influence the physicochemical properties of the parent molecule.[2] The carboxylic acid functionality serves as a primary point for derivatization, most commonly through amide bond formation, enabling the facile linkage of this scaffold to other molecular fragments.[3]
This application note provides a comprehensive guide to the synthesis and utilization of this compound in organic synthesis, with a focus on its application as a versatile intermediate in the construction of complex molecules for pharmaceutical and research applications.
Physicochemical Properties and Structural Data
A summary of the key physicochemical properties for this compound is provided in the table below. These properties make it a suitable candidate for a wide range of synthetic transformations in common organic solvents.
| Property | Value | Source |
| CAS Number | 702670-32-4 | [4] |
| Molecular Formula | C₈H₁₅NO₄S | N/A |
| Molecular Weight | 221.27 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH) | N/A |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through a straightforward two-step sequence starting from the commercially available ethyl isonipecotate (ethyl piperidine-4-carboxylate). The process involves the protection of the piperidine nitrogen via sulfonylation, followed by the hydrolysis of the ethyl ester to unveil the carboxylic acid.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate
-
To a stirred solution of ethyl isonipecotate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (Et₃N, 1.5 eq).
-
Slowly add a solution of ethanesulfonyl chloride (EtSO₂Cl, 1.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient).
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, 0.1 M).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until saponification is complete as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with a polar organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound as a solid.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The carboxylic acid moiety is readily derivatized, most commonly to form amides, while the N-sulfonylpiperidine core imparts desirable physicochemical properties.
Application 1: Amide Bond Formation
Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[5] this compound can be efficiently coupled with a wide range of primary and secondary amines using standard peptide coupling reagents.
Caption: General scheme for amide coupling.
Protocol 2: HATU-Mediated Amide Coupling
This protocol is suitable for a broad range of amines, including those that are less nucleophilic.[6]
-
In an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M).
-
Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
| Reagent | Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| HATU | 1.1 | Coupling Reagent |
| DIPEA | 2.0 | Non-nucleophilic base |
Protocol 3: EDC/HOBt-Mediated Amide Coupling
This method is another widely used protocol, particularly for its mild conditions and the water-solubility of the byproducts, which simplifies purification.[4]
-
Dissolve this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and the desired amine (1.0 eq) in anhydrous DMF or DCM (0.1 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product as needed.
Application 2: Reduction to the Corresponding Alcohol
The carboxylic acid functionality can be reduced to a primary alcohol, yielding (1-(ethylsulfonyl)piperidin-4-yl)methanol. This alcohol can then serve as a versatile intermediate for further synthetic transformations, such as etherification or conversion to a leaving group for nucleophilic substitution.
Caption: Reduction of the carboxylic acid to a primary alcohol.
Protocol 4: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)
Borane complexes are often preferred for their selectivity in reducing carboxylic acids in the presence of other functional groups like esters.[7]
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C and slowly add a solution of BH₃·THF (1 M in THF, 2.0-3.0 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the starting material is consumed (monitor by TLC, quenching an aliquot with methanol before analysis).
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure to remove the solvents.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude alcohol by column chromatography.
Safety Information
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Reagents: Be aware of the specific hazards associated with all reagents used in the described protocols. For example, ethanesulfonyl chloride is corrosive and lachrymatory. Strong reducing agents like LiAlH₄ and BH₃·THF are flammable and react violently with water.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid moiety allow for its incorporation into a wide array of molecular architectures. The protocols outlined in this application note provide a solid foundation for the use of this compound in the synthesis of novel chemical entities for drug discovery and development.
References
- (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters. [Link]
- (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK).
- PubChem. 1-(Phenylsulfonyl)piperidine-4-carboxamide. PubChem. [Link]
- Chemical Suppliers. 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid. Chemical Suppliers. [Link]
- Google Patents. (2011). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
- Google Patents. (2019). Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
- 캐시바이. Merck 1-(Phenylsulfonyl)piperidine-4-carboxylic acid. 캐시바이. [Link]
- Google Patents. (1993). Piperidine derivative and pharmaceutical composition containing it.
- Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]
- Google Patents. (2015). Processes for the preparation of azd5363 and novel intermediate used therein.
- (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
- (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]
- Google Patents. (2018). Protein kinase B inhibitors.
- PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. [Link]
- Google Patents. (2008). Process for Preparation of Piperidine Carboxylic Acid.
- Wikipedia. Isonipecotic acid. Wikipedia. [Link]
- (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Organic Syntheses. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]
- Organic Chemistry Portal. Acid to Alcohol - Common Conditions. Organic Chemistry Portal. [Link]
- (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
- (2022). Practical Reduction of Carboxylic Acids. ChemistryViews. [Link]
- (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]
- (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]
- Chemguide. REDUCTION OF CARBOXYLIC ACIDS. Chemguide. [Link]
- (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation.
- (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I)
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
The Strategic Application of 1-(Ethylsulfonyl)piperidine-4-carboxylic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry. 1-(Ethylsulfonyl)piperidine-4-carboxylic acid has emerged as a particularly valuable building block, offering a unique combination of physicochemical properties and synthetic versatility. The piperidine ring, a common motif in many approved drugs, provides a three-dimensional structure that can effectively probe the binding pockets of proteins.[1] The ethylsulfonyl group imparts a desirable balance of polarity and metabolic stability, while the carboxylic acid handle serves as a convenient point for chemical elaboration, allowing for the generation of diverse compound libraries.[2][3] This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.
Core Attributes of the this compound Scaffold
The utility of this scaffold in drug design can be attributed to several key features:
-
Modulation of Physicochemical Properties: The ethylsulfonyl group is a strong hydrogen bond acceptor, which can enhance solubility and facilitate interactions with biological targets.[2] The overall polarity of the molecule can be fine-tuned through modifications at the carboxylic acid position.
-
Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[1]
-
Synthetic Tractability: The carboxylic acid provides a reactive handle for a wide range of chemical transformations, including amide bond formation, esterification, and reduction, enabling the rapid synthesis of diverse analogs.[4]
-
Three-Dimensional Diversity: The piperidine ring exists in a stable chair conformation, presenting substituents in well-defined spatial orientations. This allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective binding to protein targets.[5]
Application in the Design of Carbonic Anhydrase Inhibitors
Mechanistic Rationale: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Dysregulation of CA activity is implicated in a range of diseases, including glaucoma, epilepsy, and cancer.[4] Many CA inhibitors feature a sulfonamide group that coordinates to the zinc ion in the enzyme's active site. The this compound scaffold provides a robust framework for presenting a zinc-binding group and for exploring interactions with the wider active site cavity to achieve isoform selectivity.
Structure-Activity Relationship (SAR) Insights: Studies on related 1-(sulfonyl)piperidine derivatives have shown that the nature of the substituent at the 4-position of the piperidine ring is critical for inhibitory potency and selectivity. By converting the carboxylic acid of this compound to various amides, it is possible to probe different regions of the CA active site. For instance, incorporating aromatic or heteroaromatic moieties can lead to potent and selective inhibitors of tumor-associated CA isoforms like CA IX and CA XII.[4]
Protocol: Synthesis of a 1-(Ethylsulfonyl)piperidine-4-carboxamide Library
This protocol describes a general method for the parallel synthesis of a library of amide derivatives from this compound.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
LC-MS and ¹H NMR for characterization
Procedure:
-
Stock Solution Preparation: Prepare a 0.2 M solution of this compound in anhydrous DMF. Prepare 0.2 M solutions of a diverse panel of amines in anhydrous DMF. Prepare a 0.2 M solution of BOP and a 0.4 M solution of DIPEA in anhydrous DMF.
-
Reaction Setup: In a 96-well reaction block, add 100 µL (20 µmol) of the this compound stock solution to each well.
-
Amine Addition: Add 100 µL (20 µmol) of each unique amine stock solution to individual wells.
-
Coupling Reagent Addition: Add 100 µL (20 µmol) of the BOP stock solution and 100 µL (40 µmol) of the DIPEA stock solution to each well.
-
Reaction: Seal the reaction block and shake at room temperature for 16 hours.
-
Work-up: Quench the reactions by adding 200 µL of water to each well.
-
Purification: Purify the crude products by automated reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR analysis.
Experimental Workflow for Amide Library Synthesis
Caption: Workflow for the synthesis of a 1-(ethylsulfonyl)piperidine-4-carboxamide library.
Application in the Development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors
Mechanistic Rationale: 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues. Overactivity of 11β-HSD1 is associated with metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes. Inhibiting 11β-HSD1 is therefore a promising therapeutic strategy for these conditions. The 1-(arylsulfonyl)piperidine scaffold has been identified as a potent and selective inhibitor of 11β-HSD1.[6]
Structure-Activity Relationship (SAR) Insights: For 11β-HSD1 inhibitors based on the 1-(arylsulfonyl)piperidine scaffold, the nature of the substituent on the aryl ring of the sulfonyl group and the group attached to the 4-position of the piperidine ring are both crucial for activity. The ethylsulfonyl group in this compound can be considered a starting point for optimization, where the aryl group is replaced by a small alkyl group. The carboxylic acid can be converted into various amides or other functional groups to optimize interactions with the enzyme's active site.
Protocol: In Vitro 11β-HSD1 Inhibition Assay
This protocol describes a cell-free assay to evaluate the inhibitory potency of compounds against human 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone
-
NADPH
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Cortisol ELISA kit
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Reaction Mixture: In a 96-well plate, add 50 µL of assay buffer, 10 µL of test compound solution, and 20 µL of a mixture of cortisone (final concentration 200 nM) and NADPH (final concentration 200 µM).
-
Enzyme Addition: Initiate the reaction by adding 20 µL of recombinant human 11β-HSD1 (final concentration 10 nM).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 20 µL of a suitable stop solution (e.g., 1 M HCl).
-
Cortisol Quantification: Measure the amount of cortisol produced using a commercial cortisol ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
11β-HSD1 Inhibition Assay Workflow
Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.
Potential Application in the Discovery of Monoamine Reuptake Inhibitors
Rationale: Monoamine reuptake inhibitors are a class of drugs used to treat depression, anxiety disorders, and other psychiatric conditions. A patent has been filed for piperidine-4-carboxylic acid derivatives as monoamine neurotransmitter re-uptake inhibitors, suggesting that the this compound scaffold could be a valuable starting point for the design of novel agents in this therapeutic area.[1] The ethylsulfonyl group could modulate the physicochemical properties of the compounds to optimize their brain penetration and target engagement.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in modern drug discovery. Its favorable physicochemical properties, metabolic stability, and synthetic tractability make it an attractive scaffold for the development of novel therapeutics targeting a range of diseases. The application notes and protocols provided in this guide serve as a starting point for researchers to explore the potential of this privileged scaffold in their own drug discovery programs. Future work in this area will likely focus on the development of novel synthetic methodologies to further diversify the scaffold and the exploration of its application to a wider range of biological targets.
References
- Di Cesare Mannelli, L., et al. (2013). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 953-957.
- Xia, G., et al. (2013). Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors. ChemMedChem, 8(4), 577-581.
- Berg, K., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125.
- Kozikowski, A. P., et al. (2001). SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083.
- Kakuta, H., et al. (2000). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 43(4), 655-664.
- Khan, I., et al. (2015). Synthesis, enzyme inhibition and molecular docking studies of 1-arylsulfonyl-4-Phenylpiperazine derivatives. Records of Natural Products, 9(3), 385.
- MedChemica. Publications & Patents.
- Wang, B. L., et al. (2013). Synthesis and quantitative structure-activity relationship (QSAR) study of novel N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives as nematicidal agents. Journal of Agricultural and Food Chemistry, 61(27), 6505-6514.
- Google Patents. (2015). United States Patent.
- Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).
- Google Patents. (2011). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- Petukhov, P. A., et al. (2001). SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083.
- Ye, X. Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550.
- Berg, K., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125.
- Google Patents. (2009). United States Patent.
- Szałek, E., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(21), 7261.
- PubChem. 4-Piperidinecarboxylic acid.
Sources
- 1. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Ethylsulfonyl)piperidine-4-carboxylic Acid as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of the N-Sulfonyl Piperidine Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational rigidity and the ability to project substituents in well-defined spatial orientations make it an ideal framework for optimizing drug-target interactions. The strategic functionalization of the piperidine nitrogen is a cornerstone of lead optimization, profoundly influencing a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
This guide focuses on 1-(ethylsulfonyl)piperidine-4-carboxylic acid , a bifunctional building block that combines the robust piperidine core with two key reactive handles: a chemically stable ethylsulfonamide and a versatile carboxylic acid. The electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the piperidine nitrogen, rendering it a neutral, non-ionizable moiety under physiological conditions. This is a critical feature in drug design, as it can mitigate off-target effects associated with basic amines and enhance cell membrane permeability. The carboxylic acid at the 4-position provides a convenient attachment point for a wide array of chemical moieties, most commonly through the formation of robust amide bonds.[2]
These application notes provide a comprehensive technical overview, including proposed synthetic routes, detailed protocols for key transformations, and an analysis of the strategic considerations for incorporating this valuable building block into complex molecular architectures.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties is paramount for its effective use in synthesis. While extensive experimental data for this specific compound is not widely published, the following table summarizes its core properties, combining known data with well-established predictions for its structural class.
| Property | Value / Information | Data Source / Rationale |
| CAS Number | 702670-32-4 | Chemical Abstracts Service |
| Molecular Formula | C₈H₁₅NO₄S | --- |
| Molecular Weight | 221.27 g/mol | --- |
| Appearance | Predicted: White to off-white solid | Based on analogous compounds like 1-(phenylsulfonyl)piperidine-4-carboxylic acid.[3] |
| Melting Point | Not publicly available | --- |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH); sparingly soluble in water. | General solubility characteristics of carboxylic acids and sulfonamides.[4] |
| pKa (Acidic) | Predicted: ~4.5 - 5.0 | Typical range for a carboxylic acid.[5] |
| pKa (Basic) | Not applicable (piperidine N is non-basic) | The strongly electron-withdrawing sulfonyl group renders the nitrogen lone pair non-basic. |
| LogP | Predicted: ~0.5 - 1.5 | Calculated based on structure; reflects moderate lipophilicity. |
Safety & Handling
While a specific safety data sheet (SDS) is not broadly available, standard laboratory precautions should be observed. Based on the functional groups present, the compound should be handled with care.
-
General Handling : Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Health Hazards : May cause skin and eye irritation. Avoid inhalation of dust. The compound is a carboxylic acid and may be corrosive.[6]
-
Storage : Store in a tightly sealed container in a cool, dry place.
Proposed Synthesis of this compound
The most logical and efficient synthesis of the title compound involves a two-step sequence starting from the commercially available ethyl piperidine-4-carboxylate (ethyl isonipecotate). The workflow involves the protection of the piperidine nitrogen via sulfonylation, followed by the hydrolysis of the ethyl ester to unveil the carboxylic acid.
Sources
- 1. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
Application Notes and Protocols: Derivatization of Primary and Secondary Amines with 1-(Ethylsulfonyl)piperidine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive experimental protocol for the derivatization of primary and secondary amines with 1-(Ethylsulfonyl)piperidine-4-carboxylic acid. This procedure is broadly applicable in drug discovery and medicinal chemistry for the synthesis of novel amide derivatives. The protocol details the activation of the carboxylic acid moiety followed by coupling with an amine, purification of the resulting amide, and analytical characterization. The causality behind experimental choices, including the selection of coupling reagents and reaction conditions, is thoroughly discussed to ensure robust and reproducible results.
Introduction
This compound is a versatile building block in synthetic chemistry. The presence of the sulfonylpiperidine moiety can impart desirable physicochemical properties to a parent molecule, such as improved solubility and metabolic stability. The carboxylic acid functional group serves as a convenient handle for covalent modification, most commonly through the formation of an amide bond with a primary or secondary amine.
Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of peptides and other biologically active molecules.[1][2] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be activated to a more electrophilic species that can readily react with the amine nucleophile.[3][4] This guide will detail a robust protocol for this transformation using common and efficient peptide coupling reagents.
Chemical Structures and Properties
A clear understanding of the starting materials is crucial for successful synthesis.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| This compound | ![]() | C8H15NO4S | 221.27 | Carboxylic Acid, Sulfonamide, Piperidine |
| Generic Primary Amine | R-NH2 | Varies | Varies | Primary Amine |
| Generic Secondary Amine | R1R2-NH | Varies | Varies | Secondary Amine |
Note: The structure for this compound is inferred from its name as a specific catalog image was not available.
Experimental Workflow Overview
The overall experimental process can be visualized as a three-stage workflow: Carboxylic Acid Activation, Amide Bond Formation, and Product Purification & Analysis.
Caption: General workflow for the derivatization of amines.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific properties of the amine substrate.
Materials and Reagents
-
This compound
-
Target primary or secondary amine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)[5][6]
-
N,N'-Dicyclohexylcarbodiimide (DCC) (Alternative to HATU)[5][6]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Procedure
Step 1: Carboxylic Acid Activation and Amine Coupling
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in a minimal amount of anhydrous DMF (or DCM).
-
Add HATU (1.1 eq) to the solution.[5][6] The use of a slight excess of the coupling reagent ensures complete activation of the carboxylic acid.
-
Add DIPEA (2.0 eq) to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and maintain a basic pH, which is optimal for the coupling reaction.[5]
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.
-
In a separate vial, dissolve the primary or secondary amine (1.0-1.2 eq) in a small amount of anhydrous DMF. Using a slight excess of the amine can help drive the reaction to completion, especially if the amine is volatile.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
Alternative Activation using DCC:
For a more cost-effective, though sometimes less efficient, alternative to HATU, DCC can be employed.[3][5]
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine (1.0 eq).
-
Add DCC (1.1 eq) portion-wise.
-
Allow the reaction to slowly warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.[5]
Caption: Amide bond formation via an activated ester intermediate.
Step 2: Workup and Purification
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) to remove any unreacted carboxylic acid and acidic byproducts, and then with brine (1x) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
If DCC was used, the DCU byproduct is largely insoluble in DCM and can be removed by filtration prior to the aqueous workup.
Purification of the Final Product:
The method of purification will depend on the physical properties of the synthesized amide.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an effective method for purification.[7]
-
Silica Gel Chromatography: For oils or solids that do not recrystallize well, purification by flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is typically effective for eluting amide products.
Step 3: Characterization
The identity and purity of the final derivatized product should be confirmed by appropriate analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized amide.
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.
-
Increase the amount of coupling reagent or amine.
-
Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C).
-
-
Side Reactions:
-
Racemization:
-
If the amine or carboxylic acid contains a chiral center, the potential for racemization exists. Using HATU in combination with DIPEA at room temperature or below is known to minimize racemization compared to some other coupling reagents.[5]
-
Conclusion
The protocol described provides a reliable and adaptable method for the derivatization of primary and secondary amines with this compound. By activating the carboxylic acid with a suitable coupling reagent, a stable amide bond can be efficiently formed. This methodology is a valuable tool for medicinal chemists and drug development professionals in the synthesis of novel chemical entities.
References
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Vertex AI Search.
- Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2020).
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. [Link]
- Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. [Link]
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2020).
- Mechanisms for the activation of carboxylic acid in amide bond formation. (2021).
- What is the best technique for amide purification? (2020).
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. file.globalso.com [file.globalso.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Application Notes and Protocols for the Use of 1-(Ethylsulfonyl)piperidine-4-carboxylic Acid in the Development of Adhesion Molecule Inhibitors
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the strategic use of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid as a foundational scaffold for the design and synthesis of novel small molecule inhibitors targeting cell adhesion molecules (CAMs), such as integrins and selectins. While direct literature explicitly detailing this specific molecule's application is emerging, its structural components—the piperidine-4-carboxylic acid core and the ethylsulfonyl group—offer a compelling rationale for its utility in this therapeutic area. This document outlines proposed synthetic routes for derivatization, detailed protocols for in vitro and cell-based assays to evaluate inhibitory activity, and the underlying principles of targeting CAM-mediated signaling pathways in inflammatory diseases and oncology.
Introduction and Rationale
Cell adhesion molecules are a class of transmembrane proteins that mediate cell-to-cell and cell-to-extracellular matrix (ECM) interactions. These interactions are fundamental to a vast array of physiological processes, including immune surveillance, tissue development, and wound healing. However, the dysregulation of CAMs is a hallmark of numerous pathologies, most notably in chronic inflammatory diseases and cancer metastasis.[1] Consequently, the development of small molecule inhibitors that can modulate the function of CAMs, such as integrins and selectins, represents a significant therapeutic opportunity.
The this compound scaffold presents a unique combination of structural features that make it an attractive starting point for the development of CAM inhibitors:
-
The Piperidine-4-carboxylic Acid Core: This portion of the molecule serves as a rigid scaffold that can be readily functionalized to present pharmacophoric elements in a defined spatial orientation. The carboxylic acid group, or its bioisosteres, can mimic key interactions of natural ligands with CAMs, often engaging with positively charged residues in the binding pocket.[2][3]
-
The Ethylsulfonyl Group: The sulfonyl moiety is a versatile functional group in medicinal chemistry. It is a hydrogen bond acceptor and can participate in dipole-dipole interactions, potentially enhancing binding affinity and specificity for the target protein.[4][5][6][7] Furthermore, the ethylsulfonyl group can improve the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical for drug development.
This guide will provide a hypothetical, yet scientifically grounded, framework for leveraging this compound in a drug discovery program aimed at identifying novel adhesion molecule inhibitors.
Signaling Pathways of Target Adhesion Molecules
A thorough understanding of the signaling pathways mediated by integrins and selectins is crucial for the rational design of inhibitors.
Integrin Signaling
Integrins are heterodimeric receptors that, upon ligand binding, trigger intracellular signaling cascades that influence cell survival, proliferation, and migration. This "outside-in" signaling is critical for tumor cell invasion and angiogenesis.[8] Conversely, intracellular signals can modulate the affinity of integrins for their ligands ("inside-out" signaling).
Diagram: Simplified Integrin Signaling Pathway
Caption: Ligand binding to integrins initiates a signaling cascade involving FAK and Src, leading to cellular responses.
Selectin Signaling
Selectins are carbohydrate-binding proteins (lectins) that mediate the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response. This process is a prerequisite for subsequent firm adhesion and transmigration into tissues.[9] P-selectin and E-selectin, expressed on activated endothelial cells, and L-selectin, on leukocytes, are key players in this cascade.[9]
Diagram: Leukocyte Rolling and Adhesion Cascade
Caption: The multi-step process of leukocyte extravasation from the bloodstream into tissues.
Proposed Synthetic Workflow and Derivatization
The this compound scaffold can be derivatized through standard organic chemistry techniques to generate a library of compounds for screening. The primary point of diversification is the carboxylic acid moiety, which can be converted to a variety of amides.
Diagram: Synthetic Workflow for Library Generation
Caption: A generalized workflow for the synthesis of a library of amide derivatives.
Protocol 1: General Procedure for Amide Synthesis
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
A diverse library of primary and secondary amines
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and a base such as TEA or DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: Protocols for Screening and Characterization
Once a library of compounds has been synthesized, a tiered screening approach is recommended to identify and characterize potent and selective inhibitors.
Protocol 2: Static Cell Adhesion Assay
This assay measures the ability of compounds to inhibit the adhesion of cells to a substrate coated with an adhesion molecule ligand.
Materials:
-
96-well tissue culture plates
-
Adhesion molecule ligand (e.g., fibronectin for integrin assays, recombinant E-selectin/Fc chimera for selectin assays)
-
Cell line expressing the target adhesion molecule (e.g., U937 cells for integrin assays, HL-60 cells for selectin assays)
-
Bovine Serum Albumin (BSA) for blocking
-
Calcein-AM or other fluorescent cell viability dye
-
Assay buffer (e.g., PBS with Ca²⁺ and Mg²⁺)
-
Fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well plate with the adhesion molecule ligand (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.
-
Wash the wells with PBS to remove unbound ligand.
-
Block non-specific binding sites by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells with assay buffer.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 30 minutes at 37°C.
-
Add the cell suspension to the coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells with assay buffer to remove non-adherent cells.[2][3]
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
| Parameter | Description |
| Cell Line | Dependent on the adhesion molecule of interest (e.g., K562 for α5β1 integrin) |
| Ligand | Specific to the adhesion molecule (e.g., VCAM-1 for α4β1 integrin) |
| Compound Concentration | Typically a serial dilution from 100 µM to 1 nM |
| Incubation Time | Optimized for each cell line and ligand pair (usually 30-90 minutes) |
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of small molecules to a target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant adhesion molecule protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds
Procedure:
-
Immobilize the recombinant adhesion molecule protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compounds in running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal in real-time to obtain sensorgrams.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
| Parameter | Description |
| Ligand Immobilization Level | Optimized to minimize mass transport effects |
| Analyte Concentration Range | Spanning at least 10-fold above and below the expected KD |
| Association/Dissociation Times | Sufficient to observe the full binding and dissociation phases |
| Data Analysis Model | Selected based on the shape of the sensorgrams |
Conclusion
The this compound scaffold holds significant promise as a starting point for the development of novel adhesion molecule inhibitors. Its synthetic tractability and favorable physicochemical properties make it an ideal candidate for library synthesis and structure-activity relationship (SAR) studies. The protocols outlined in this guide provide a comprehensive framework for the synthesis, screening, and characterization of potential inhibitors. By targeting the dysregulated cell adhesion processes in inflammatory diseases and cancer, derivatives of this scaffold could lead to the development of new and effective therapeutics.
References
- Hu, B. (n.d.). PROTOCOL FOR CELL ADHESION ASSAYS. ResearchGate.
- AMSBIO. (n.d.). Cell Adhesion Assay Protocol (MAPtrix Screen Arrays).
- Ludwig, R. J., & Boehme, B. (2004). Inhibitors of selectin functions in the treatment of inflammatory skin disorders.
- Ballatore, C., et al. (2012). Carboxylic acid (bio)isosteres in drug design. Journal of Medicinal Chemistry, 55(21), 9437-9456.
- Patsnap Synapse. (2024, June 21). What are Selectins inhibitors and how do they work?.
- Woodside, D. G., & Vanderslice, P. (2008). Identification of inhibitors of integrin cytoplasmic domain interactions with Syk. Methods in Molecular Biology, 431, 239-253.
- Fei, D., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3686-3703.
- Cheng, G., Ni, G., & Jiang, F. (2009). [Pharmacophore model of integrin alphavbeta3 antagonists]. Yao Xue Xue Bao, 44(4), 379-385.
- Patsnap Synapse. (2024, June 21). What are Cell adhesion molecules inhibitors and how do they work?.
- ResearchGate. (n.d.). Application of Sulfonyl in Drug Design.
- Chhabra, S. R., Rahim, A. S. A., & Kellam, B. (2003). Recent progress in the design of selectin inhibitors. Mini Reviews in Medicinal Chemistry, 3(7), 679-687.
- Ernst, B., et al. (2001). Design and Synthesis of E-Selectin Antagonists. CHIMIA International Journal for Chemistry, 55(4), 268-273.
- Ingenta Connect. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
- National Center for Biotechnology Information. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.
Sources
- 1. Design and Synthesis of E-Selectin Antagonists | CHIMIA [chimia.ch]
- 2. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacophore model of integrin alphavbeta3 antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl Group-Containing Compounds in the Design of Potential Dr...: Ingenta Connect [ingentaconnect.com]
- 7. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of C-linked fucosides as inhibitors of E-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Note: Quantitative Analysis of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid
Abstract
This application note provides detailed protocols for the quantitative analysis of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid, a molecule of significant interest in pharmaceutical development due to its structural motifs—a piperidine ring and a sulfonamide group—which are common in various therapeutic agents.[1] The accurate quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. Two robust and validated analytical methods are presented: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a versatile High-Performance Liquid Chromatography (HPLC) method with UV detection after derivatization. These protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.[2][3][4]
Introduction
This compound is a piperidine derivative containing an ethylsulfonyl group. The piperidine scaffold is a prevalent feature in many biologically active molecules and pharmaceuticals.[1] The presence of both a carboxylic acid and a sulfonamide group presents unique analytical challenges and opportunities. Accurate and precise quantification is paramount for evaluating its behavior in biological systems and ensuring the quality and consistency of drug substances and products.
This guide details two distinct, yet complementary, analytical approaches for the quantification of this compound. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
Method 1: LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for bioanalysis in complex matrices like plasma and urine.[5][6][7]
-
Method 2: HPLC with Pre-column Derivatization and UV/Fluorescence Detection: A widely accessible method suitable for quality control of bulk substances and formulated products, where concentration levels are typically higher.[8][9][10][11]
All methodologies are presented with a focus on the rationale behind experimental choices and are designed to be self-validating, adhering to principles outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance and the ICH Q2(R1) guideline.[2][3][4][12][13][14][15][16][17]
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS method provides the high sensitivity and specificity required for determining low concentrations of this compound in biological matrices. The method involves a straightforward protein precipitation for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry.
Principle and Rationale
This method relies on the unique mass-to-charge ratio (m/z) of the parent molecule and a specific fragment ion generated through collision-induced dissociation. This high selectivity allows for accurate quantification even in the presence of complex biological components. A stable isotope-labeled internal standard (SIL-IS) is recommended to compensate for matrix effects and variations in instrument response.
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow
Detailed Protocol
2.3.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., D4-1-(Ethylsulfonyl)piperidine-4-carboxylic acid)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control biological matrix (e.g., human plasma, rat urine)
2.3.2. Instrumentation
-
HPLC system (e.g., Agilent 1290 Infinity II)[6]
-
Tandem mass spectrometer (e.g., Sciex Triple Quad 6500+)
-
Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
2.3.3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the biological sample (plasma, urine, etc.) into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2.3.4. LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 Reverse-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Analyte: [M+H]+ → fragment; IS: [M+H]+ → fragment |
| Collision Energy | Optimized for specific transitions |
2.3.5. Validation Parameters This method should be validated in accordance with FDA and ICH guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[2][3][12][13][15][16]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interference at the retention time of the analyte and IS. |
| Matrix Effect | Within acceptable limits. |
| Stability | Bench-top, freeze-thaw, and long-term stability assessed. |
Method 2: Quantification by HPLC with Pre-column Derivatization and UV/Fluorescence Detection
For applications not requiring the sensitivity of LC-MS/MS, such as quality control of drug substances, an HPLC method with UV or fluorescence detection after derivatization is a robust alternative. Since this compound lacks a strong native chromophore, derivatization of the carboxylic acid group is necessary to enhance detection.[8][18]
Principle and Rationale
This method involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the carboxylic acid moiety of the analyte.[8][10] This increases the molar absorptivity or induces fluorescence, allowing for sensitive detection by UV or fluorescence detectors. The choice of derivatizing agent depends on the desired sensitivity and the available detection capabilities.
Experimental Workflow
Caption: HPLC with Derivatization Workflow
Detailed Protocol
3.3.1. Materials and Reagents
-
This compound reference standard
-
Derivatizing agent (e.g., 9-anthryldiazomethane (ADAM) for fluorescence)[19]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Catalyst (if required by the derivatizing agent)
3.3.2. Instrumentation
-
HPLC system with UV or Fluorescence detector
-
Analytical column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
3.3.3. Derivatization Procedure (Example with ADAM)
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).
-
In a reaction vial, mix a known volume of the analyte solution with an excess of the ADAM reagent solution.
-
Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 1 hour). The reaction progress should be optimized.
-
Stop the reaction by adding a small amount of a quenching agent (e.g., acetic acid).
-
Dilute the reaction mixture to a suitable volume with the mobile phase.
3.3.4. HPLC Parameters
| Parameter | Condition |
| LC Column | C18 Reverse-Phase (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | Isocratic or gradient elution, to be optimized. |
| Injection Volume | 20 µL |
| Detection | Fluorescence: Excitation/Emission wavelengths specific to the ADAM derivative. |
3.3.5. Validation Parameters This method should be validated according to ICH Q2(R1) guidelines.[3][4][16][17]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Specificity | The analyte peak should be well-resolved from any degradation products or impurities. |
| Limit of Detection (LOD) | To be determined experimentally. |
| Limit of Quantification (LOQ) | To be determined experimentally. |
Conclusion
The two analytical methods presented provide robust and reliable options for the quantification of this compound. The LC-MS/MS method is highly recommended for bioanalytical applications requiring high sensitivity and selectivity. The HPLC method with pre-column derivatization offers a practical and accessible alternative for quality control and routine analysis of bulk materials. The choice of method should be guided by the specific analytical requirements, matrix complexity, and available resources. Both protocols emphasize the importance of proper validation to ensure data integrity and compliance with regulatory standards.
References
- Sivakumar, T., Manavalan, R., & Valliappan, K. (2006). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
- BenchChem. (n.d.). A Comparative Guide to Fluorescent Derivatization Agents for Carboxylic Acid Analysis.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Gao, F., et al. (2012). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC.
- Bhatia, R. (2016).
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
- BenchChem. (n.d.). A Comparative Guide to the Derivatization of Carboxylic Acids for Fluorescence Detection: 2-(Bromomethyl)-6-fluoronaphthalene.
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Tade, R. S., et al. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal Of Pharma Research and Health Sciences, 6(2), 2464-2469.
- Ghasemi, J., & Niazi, A. (2004). Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibration approaches. Analytica Chimica Acta, 508(1), 127-133.
- Al-Tabbakh, A. (2019). UV-Vis spectra of sulfadiazine (SDZ) recorded at various irradiation doses.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Sulfanilamide.
- Li, Y., et al. (2020). UV spectrum scans of sulfonamides.
- Prentice, B. M., et al. (2015). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Journal of The American Society for Mass Spectrometry, 26(11), 1895–1903.
- Kolyvanov, D. A., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(5), 586-599.
- Sigma-Aldrich. (n.d.). Piperidine-4-carboxylic acid.
- Santa Cruz Biotechnology. (n.d.). 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid.
- Chemical-Suppliers. (n.d.). 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid.
- Li, F., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836.
- Zhou, L., et al. (2011). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- Ji, Q. C., et al. (2007). LC-MS/MS determination of 2-(4-((2-(2S,5R)-2-Cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethylamino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid (ABT-279) in dog plasma with high-throughput protein precipitation sample preparation.
- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- Ziron, C. S., et al. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 413(1), 209-220.
- Wikipedia. (n.d.). Isonipecotic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- PubChem. (n.d.). 4-Piperidinecarboxylic acid.
- BLD Pharm. (n.d.). Piperidine-4-carboxylic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. LC-MS/MS determination of 2-(4-((2-(2S,5R)-2-Cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethylamino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid (ABT-279) in dog plasma with high-throughput protein precipitation sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. moh.gov.bw [moh.gov.bw]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 16. starodub.nl [starodub.nl]
- 17. database.ich.org [database.ich.org]
- 18. researchgate.net [researchgate.net]
- 19. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - DE [thermofisher.com]
The Strategic Integration of 1-(Ethylsulfonyl)piperidine-4-carboxylic Acid in the Synthesis of Novel Antiproliferative Agents
Introduction: A Scaffold of Significance in Modern Oncology
In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone in the design of therapeutic agents, particularly in oncology.[1][2] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal building block for molecules targeting complex protein surfaces. When functionalized with an ethylsulfonyl group at the nitrogen and a carboxylic acid at the 4-position, as in 1-(ethylsulfonyl)piperidine-4-carboxylic acid, this scaffold becomes a highly valuable precursor for the synthesis of potent antiproliferative agents. This guide elucidates the strategic importance of this molecule, providing detailed protocols for its application and exploring the mechanistic rationale for its use in the development of targeted cancer therapies.
The ethylsulfonyl group is not merely a passive substituent. In drug design, sulfonyl-containing compounds are recognized for their ability to form strong hydrogen bonds with biological targets, thereby enhancing binding affinity.[3][4] Furthermore, the sulfonamide moiety, of which the ethylsulfonyl group is a key component, is often employed as a bioisostere for carboxylic acids. This substitution can improve physicochemical properties such as solubility and metabolic stability, which are critical for a drug candidate's pharmacokinetic profile.[5][6][7] The carboxylic acid at the 4-position serves as a versatile chemical handle, primarily for the formation of amide bonds, which is one of the most frequently utilized reactions in drug discovery to link molecular fragments.[8]
While a plethora of piperidine derivatives have been incorporated into anticancer agents, this guide will focus on the application of this compound in the context of synthesizing targeted covalent inhibitors, with a particular focus on the inhibition of the KRAS G12C mutant protein, a notorious and previously "undruggable" cancer driver.[8]
Application Notes: The Rationale Behind the Building Block
The Ethylsulfonyl Moiety: More Than a Placeholder
The decision to incorporate an ethylsulfonyl group onto the piperidine nitrogen is a strategic one, driven by several key considerations in drug design:
-
Enhanced Target Engagement: The sulfonyl group, with its two oxygen atoms, can act as a strong hydrogen bond acceptor.[9] This allows for potent interactions with amino acid residues in the binding pockets of target proteins, contributing to higher affinity and selectivity.
-
Improved Physicochemical Properties: The introduction of a sulfonyl group can modulate the lipophilicity and solubility of a molecule.[4][10] This is a critical balancing act in drug development, as the molecule must be soluble enough for formulation and distribution, yet lipophilic enough to cross cell membranes. The ethylsulfonyl group offers a means to fine-tune these properties.
-
Metabolic Stability: The sulfonamide bond is generally more resistant to metabolic degradation compared to other functional groups.[10] This can lead to a longer half-life in the body, allowing for less frequent dosing and more sustained therapeutic effect.
The Carboxylic Acid: A Gateway to Complexity
The carboxylic acid at the 4-position of the piperidine ring is the primary point of attachment for incorporating this building block into a larger, more complex molecule. Its utility lies in its ability to readily form amide bonds with primary and secondary amines. This amide coupling reaction is a robust and well-understood transformation in organic synthesis, allowing for the modular assembly of drug candidates.[11]
Experimental Protocols: A Representative Synthetic Workflow
While specific protocols for the synthesis of a named antiproliferative agent directly from this compound are not widely available in the public domain, the following represents a detailed, state-of-the-art protocol for the crucial amide coupling step. This protocol is based on established methods used in the synthesis of complex molecules like the KRASG12C inhibitor, Adagrasib (MRTX849), which features a related piperazine core.[5][8]
Protocol 1: General Amide Coupling via EDC/HOBt Activation
This protocol describes the coupling of this compound with a generic amine-containing heterocyclic core, a common step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Amine-containing heterocyclic core (e.g., 2-amino-pyridine derivative)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine-containing heterocyclic core (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents).
-
Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired amide product.
Diagram of the Synthetic Workflow:
Caption: KRAS signaling and covalent inhibition.
Quantitative Data Summary
While specific data for compounds derived directly from this compound is not available, the following table presents representative data for Adagrasib to illustrate the potency of antiproliferative agents synthesized from similar building blocks.
| Compound | Target | IC₅₀ (in vitro) | Tumor Growth Inhibition (in vivo) | Reference |
| Adagrasib (MRTX849) | KRASG12C | 0.12–0.15 µM | Significant regression in xenograft models | [12] |
Conclusion and Future Perspectives
This compound represents a strategically designed building block for the synthesis of novel antiproliferative agents. The ethylsulfonyl moiety offers advantages in terms of target engagement and physicochemical properties, while the carboxylic acid provides a reliable handle for amide bond formation. The successful development of KRASG12C inhibitors like Adagrasib, which utilize a related piperazine scaffold, underscores the potential of such building blocks in creating highly potent and selective cancer therapeutics. Future research in this area will likely focus on exploring diverse core structures that can be coupled with this compound to target a wider range of oncogenic proteins, further expanding the arsenal of precision medicines in the fight against cancer.
References
- Chen, C.-y., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949. [Link]
- Ball, E. D., & Bartlett, P. A. (1990). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 33(1), 1-2.
- Patsnap. (2024, July 17). What is the mechanism of Adagrasib? Synapse. [Link]
- The Druggist. (2023, September 29). Adagrasib – Mechanism of Action and Synthesis [Video]. YouTube. [Link]
- Chen, C.-Y., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944-949. [Link]
- Chen, C.-Y., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949. [Link]
- Patsnap. (2024, June 14). What is Adagrasib used for? Synapse. [Link]
- KRAZATI® (adagrasib). (n.d.). Mechanism of Action. [Link]
- Jänne, P. A., Riely, G. J., Gadgeel, S. M., et al. (2022). Adagrasib in Non–Small-Cell Lung Cancer Harboring a KRASG12C Mutation. New England Journal of Medicine, 387(2), 120-131.
- Wang, L., Zhang, Y., & He, H. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current medicinal chemistry, 19(22), 3698–3723. [Link]
- Fei, X., Wang, X., & Zhang, Y. (2015). Application of Sulfonyl in Drug Design. Chinese Journal of Medicinal Chemistry, 25(4), 314-320.
- ResearchGate. (2025, August 6).
- Li, M., Li, Y., Zhang, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2735. [Link]
- Fu, D. J., Li, M. Y., Tian, Y. S., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1403–1413. [Link]
- Banerjee, S., Sharma, P., & Singh, N. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 13, 871556. [Link]
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
- Research and Reviews. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link]
- Supuran, C. T., & Caproiu, M. T. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 24(17), 3101. [Link]
- ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives.
- ResearchGate. (n.d.). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery.
- Wang, X., Ji, J., & Wang, X. (2025). A novel piperine derivative HJ-23 exhibits anti-colorectal cancer effects by activating the p53 pathway. Naunyn-Schmiedeberg's archives of pharmacology, 398(6), 7121–7131. [Link]
- El-Qaliei, M. M., El-Hashash, M. A., & El-Gazzar, M. G. (2024).
- Lahane, S. (2017, July 27). Physicochemical properties of drug [PowerPoint slides]. SlideShare. [Link]
Sources
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
Application Notes & Protocols: The Role of Piperidine Carboxylic Acids as Organocatalysts in the Knoevenagel Condensation
Introduction: Re-evaluating a Classic Reaction with Modern Catalysts
The Knoevenagel condensation, a cornerstone of C-C bond formation since its discovery in 1894, remains a vital tool in organic synthesis for creating α,β-unsaturated compounds.[1] These products are crucial intermediates in the synthesis of pharmaceuticals, fine chemicals, polymers, and cosmetics.[1][2] Traditionally, this reaction is catalyzed by weak organic bases, with piperidine being the most common and historically significant catalyst.[3][4][5] However, the evolution of synthetic chemistry towards greener, more efficient methodologies has spurred the exploration of alternative catalysts.
This guide focuses on the application of piperidine carboxylic acids and their structural analogs, most notably the amino acid L-proline, as highly effective organocatalysts for the Knoevenagel reaction. These bifunctional catalysts offer significant advantages, including mild reaction conditions, high yields, operational simplicity, and improved environmental credentials over traditional methods.[6][7] We will explore the underlying catalytic mechanism, provide detailed experimental protocols, and present data that underscores their utility for researchers in synthetic chemistry and drug development.
The Catalytic Mechanism: A Tale of Bifunctionality
The efficacy of piperidine and its derivatives lies in their ability to act as nucleophilic catalysts. The generally accepted mechanism involves two key activation modes: the formation of a highly electrophilic iminium ion and the generation of a nucleophilic enolate.[8][9][10]
-
Iminium Ion Formation: The secondary amine of the catalyst (e.g., piperidine or L-proline) reversibly reacts with the carbonyl group of the aldehyde or ketone substrate. This is followed by dehydration to form a reactive iminium ion intermediate. This process enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9][11]
-
Enolate/Enamine Generation: The basic nitrogen atom of the catalyst also deprotonates the active methylene compound, generating a resonance-stabilized enolate.[8][9] In the case of amino acid catalysts like L-proline, an alternative pathway involving the formation of an enamine from the active methylene compound is also proposed.
-
C-C Bond Formation and Catalyst Regeneration: The enolate (or enamine) attacks the iminium ion, forming a new C-C bond.[9] Subsequent proton transfer and elimination of the catalyst regenerates the catalytic species and yields the final α,β-unsaturated product. Theoretical studies suggest that the primary role of the piperidine catalyst is to facilitate the final elimination step, lowering the overall energy barrier of the reaction.[10][12]
Amino acids like L-proline, a pyrrolidine-2-carboxylic acid, are particularly effective due to their bifunctional nature. The secondary amine group performs the functions described above, while the carboxylic acid moiety can act as a proton shuttle, facilitating the dehydration and elimination steps within the catalytic cycle.[13] This intramolecular assistance contributes to their high catalytic activity even under mild, neutral conditions.[14]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Naturally occurring alkaline amino acids function as efficient catalysts on Knoevenagel condensation at physiological pH: a mechanistic elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid
An in-depth guide to synthesizing 1-(Ethylsulfonyl)piperidine-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals.
This guide provides comprehensive technical support for the synthesis of this compound. It addresses common challenges, offers troubleshooting solutions, and presents an optimized experimental protocol grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing this compound?
The synthesis is typically a one-step N-sulfonylation reaction. It involves reacting piperidine-4-carboxylic acid (also known as isonipecotic acid) with ethylsulfonyl chloride in the presence of a suitable base and an anhydrous solvent. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2]
Q2: Is it necessary to protect the carboxylic acid group before the N-sulfonylation reaction?
While not strictly necessary, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy to prevent potential side reactions and improve the solubility of the starting material in organic solvents.[3] However, a direct sulfonylation of the free acid can be successful with careful optimization of reaction conditions, particularly the choice and amount of base. This guide focuses on the more direct, one-step approach.
Q3: Why is the choice of base so critical, and how much should I use?
The base has two primary functions: to neutralize the HCl generated and to act as a proton scavenger.[1]
-
Neutralization: The reaction produces one equivalent of HCl, which will protonate the piperidine nitrogen, rendering it non-nucleophilic and halting the reaction. A base is required to quench this acid.
-
Deprotonation: Since the starting material is a carboxylic acid, a base is also needed to deprotonate the carboxyl group, forming a carboxylate salt. This increases its solubility in some polar aprotic solvents and prevents the acidic proton from interfering with the reaction.
Therefore, a minimum of two equivalents of base is recommended. A non-nucleophilic organic base like triethylamine or pyridine is preferred to avoid competing with the piperidine amine in reacting with the ethylsulfonyl chloride.[1]
Q4: My ethylsulfonyl chloride is old. Can I still use it?
It is strongly discouraged. Sulfonyl chlorides are highly reactive and susceptible to hydrolysis from atmospheric moisture, converting them into the unreactive sulfonic acid.[1] Using hydrolyzed reagent is a primary cause of low or no yield. For best results, use a fresh bottle of ethylsulfonyl chloride or one that has been stored properly under an inert atmosphere.[1]
Q5: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Spot the reaction mixture against the starting material (isonipecotic acid). The product, being less polar than the zwitterionic starting material, should have a higher Rf value.
-
HPLC: A reverse-phase HPLC method can effectively separate the starting material, product, and any impurities.[4][5] The product will have a longer retention time than the highly polar starting material.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolyzed Ethylsulfonyl Chloride: The reagent was degraded by moisture.[1] 2. Insufficient Base: Not enough base to neutralize HCl and deprotonate the starting material. 3. Inadequate Anhydrous Conditions: Moisture in glassware or solvent is hydrolyzing the sulfonyl chloride.[1] 4. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | 1. Use a fresh or properly stored bottle of ethylsulfonyl chloride. Handle under an inert atmosphere (nitrogen or argon). 2. Use at least 2.0-2.5 equivalents of a non-nucleophilic base like triethylamine. 3. Thoroughly flame-dry all glassware before use. Use anhydrous grade solvents. 4. Consider gently heating the reaction to 40-50°C, while monitoring for side product formation by TLC/HPLC. |
| Difficult Product Isolation | 1. Product Remains in Aqueous Layer: During an aqueous workup, the carboxylate form of the product is water-soluble. 2. Precipitation of Unreacted Starting Material: Isonipecotic acid has poor solubility in many organic solvents. | 1. After the reaction, perform an acidic workup. Acidify the aqueous layer to a pH of approximately 2-3 with an acid like 1M HCl.[3] This protonates the carboxylate, making the product less polar and extractable into an organic solvent like ethyl acetate or dichloromethane. 2. Ensure enough base is used to form the carboxylate salt of the starting material. If the reaction is performed in a solvent like DCM, adding a co-solvent like DMF or NMP might be necessary to improve solubility. |
| Product is Impure | 1. Unreacted Starting Material: The reaction did not go to completion. 2. Side Product Formation: Reaction may be running too hot or for too long. 3. Hydrolyzed Sulfonyl Chloride: The corresponding sulfonic acid is present as an impurity. | 1. Increase reaction time or gently heat. Consider using a slight excess (1.1-1.2 eq) of ethylsulfonyl chloride. 2. Run the reaction at a lower temperature (e.g., 0°C to room temperature) and monitor closely by TLC/HPLC to determine the optimal endpoint. 3. Purify the final product via recrystallization or column chromatography. For chromatography, a silica gel column using a gradient of methanol in dichloromethane is a good starting point. |
Optimized Experimental Protocol
This protocol describes the direct N-sulfonylation of piperidine-4-carboxylic acid.
Materials:
-
Piperidine-4-carboxylic acid (isonipecotic acid) (1.0 eq)
-
Ethylsulfonyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the suspension to 0°C in an ice-water bath.
-
Base Addition: Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15 minutes. The mixture may become clearer as the carboxylate salt forms.
-
Sulfonyl Chloride Addition: Dissolve ethylsulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the addition funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture back to 0°C and slowly quench with water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine all organic layers and discard the aqueous layer.
-
Wash the combined organic layers with 1M HCl (2x), followed by brine (1x).
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to yield pure this compound.
Visualized Workflows and Logic
Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.
Caption: Fig 1. Experimental Workflow for Synthesis.
Caption: Fig 2. Troubleshooting Decision Tree for Low Yield.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds.
- National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
- National Center for Biotechnology Information. (n.d.). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes. PMC - NIH.
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
- Chemistry LibreTexts. (2021). Amines as Nucleophiles.
- SIELC. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.
- ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
- PubMed. (1977). [Scope and limitations of the analytical use of dansyl chloride, I: The reaction of aromatic sulfonyl chlorides with aliphatic tertiary amines: the microanalytical aspects of the Hinsberg test (author's transl)].
- ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
- Sigma-Aldrich. (n.d.). Piperidine-4-carboxylic acid.
- Labshake. (n.d.). This compound by BOC Sciences.
- Google Patents. (n.d.).
- BenchChem. (n.d.).
- PubChem. (n.d.). 4-Piperidinecarboxylic acid.
- Google Patents. (n.d.). Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
- ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Wikipedia. (n.d.). Isonipecotic acid.
- Organic Syntheses Procedure. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- ACS Publications. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega.
- ResearchGate. (2012).
- MDPI. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides.
- Sigma-Aldrich. (n.d.). 1-(Phenylsulfonyl)piperidine-4-carboxylic acid.
- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- ResearchGate. (2025).
- ChemicalBook. (n.d.). 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central.
- Santa Cruz Biotechnology. (n.d.). 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid.
- Crescent Chemical Company. (n.d.). 1-(PHENYLSULFONYL)PIPERIDINE-4-CARBOXYLIC ACID.
- Sigma-Aldrich. (n.d.). 1-(Phenylsulfonyl)piperidine-4-carboxylic acid 122891-92-3.
- PubChem. (n.d.). 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid.
- ResearchGate. (n.d.). Study on addition reaction of benzenesulfonyl chloride and isoprene.
- Google Patents. (n.d.).
Sources
Technical Support Center: Purification of 1-(Ethylsulfonyl)piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1-(Ethylsulfonyl)piperidine-4-carboxylic acid. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting and frequently asked questions to assist you in achieving high purity for this compound in your research and development endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering explanations and actionable solutions.
Q1: After synthesis, my crude product is a sticky oil or gum, not a solid. How can I purify it?
A1: The presence of a viscous oil or gum instead of a solid crystalline product often indicates the presence of residual solvents, unreacted starting materials, or byproducts that depress the melting point.
-
Initial Step: Solvent Removal. Ensure all volatile solvents from the reaction workup are thoroughly removed. Using a rotary evaporator followed by placing the sample under high vacuum for an extended period is a critical first step.
-
Root Cause Analysis & Solution. The sticky nature suggests impurities are interfering with crystal lattice formation. An effective strategy is to employ an acid-base extraction to selectively isolate the carboxylic acid from neutral or basic impurities.[1][2]
-
Protocol: Acid-Base Extraction.
-
Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer. Neutral and basic impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a strong acid, such as 6M HCl, until the pH is acidic (test with litmus paper).[2] This will re-protonate the carboxylate salt, causing the purified this compound to precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Q2: I've performed a recrystallization, but my yield is very low. What went wrong?
A2: Low recovery after recrystallization is a common issue and can typically be attributed to a few key factors.
-
Excess Solvent. Using too much solvent to dissolve the crude product is the most frequent cause of low yield, as a significant amount of the compound will remain in the mother liquor upon cooling.[3][4]
-
Optimization Strategy. Always use the minimum amount of hot solvent required to fully dissolve the solid. It is better to add the solvent in small portions to the heated mixture.
-
-
Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] If the compound has high solubility at room temperature, the recovery will be poor.
-
Solvent Screening. Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures) to identify the optimal system.[4]
-
-
Premature Crystallization. If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice, and the overall recovery of pure compound may be reduced in subsequent purification steps.[3]
-
Controlled Cooling. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Q3: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. How can I fix this?
A3: Streaking of carboxylic acids on silica gel is a well-known phenomenon caused by the acidic nature of the analyte interacting with the slightly acidic silica gel surface.[2] This leads to a distribution of the compound in both its protonated and deprotonated forms, resulting in a streak rather than a defined spot.
-
Solution: Mobile Phase Modification. To suppress the deprotonation of the carboxylic acid and achieve sharp, well-defined spots, add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[2] This ensures the compound remains in its protonated state and migrates as a single species.
Q4: I'm using column chromatography for purification, but the peaks are broad, and the separation from impurities is poor. What can I do to improve this?
A4: Poor resolution in column chromatography can be due to several factors related to both the stationary and mobile phases.
-
Mobile Phase Acidity. Similar to TLC, the acidity of the mobile phase is crucial. Ensure you have added a small percentage of acetic or formic acid to your eluent to maintain the carboxylic acid in its protonated form and improve peak shape.[2]
-
Column Overloading. Loading too much sample onto the column can lead to broad peaks and poor separation. As a general rule, the amount of sample loaded should be 1-5% of the mass of the stationary phase.
-
Flow Rate. An excessively high flow rate can reduce the interaction time between the analyte and the stationary phase, leading to decreased resolution. Try reducing the flow rate to allow for better equilibration.
-
Solvent System. The polarity of your eluent may not be optimal. Use TLC to guide your solvent system selection. The ideal Rf value for the target compound on TLC for good column separation is typically between 0.2 and 0.4.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The nature of impurities is highly dependent on the synthetic route. However, common impurities can include:
-
Unreacted Starting Materials: Such as piperidine-4-carboxylic acid or ethylsulfonyl chloride.
-
Byproducts: From side reactions occurring during the synthesis.
-
Residual Solvents: From the reaction or workup steps.
-
Inorganic Salts: Generated during the reaction or workup.
Q2: What is the best general-purpose purification technique for this compound?
A2: For this compound, which is a solid at room temperature, a combination of acid-base extraction followed by recrystallization is often the most effective and scalable approach.
-
Acid-base extraction is excellent for removing neutral and basic organic impurities.[1][5][6][7]
-
Recrystallization is then used to remove any remaining impurities that have similar acidic properties, yielding a highly pure crystalline product.
The choice of purification technique is dependent on the properties of the compound and the impurities present.[2]
Q3: What are some recommended solvents for the recrystallization of this compound?
A3: Given the polar nature of the molecule due to the carboxylic acid and sulfonyl groups, polar protic solvents are often a good starting point. Potential solvents to screen include:
-
Water
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Mixtures of the above solvents (e.g., ethanol/water).
The ideal solvent or solvent system will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[4]
Q4: How should I properly store purified this compound?
A4: To ensure long-term stability, the purified, dry solid should be stored in a well-sealed container at room temperature, protected from moisture.
Methodologies and Workflows
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for selecting the appropriate purification technique.
Caption: Decision workflow for purifying this compound.
Detailed Protocol: Recrystallization
This protocol provides a step-by-step method for the recrystallization of solid this compound.
-
Solvent Selection: In a series of test tubes, test the solubility of a small amount of the crude product (10-20 mg) in various solvents (e.g., ethanol, isopropanol, water). A suitable solvent will dissolve the compound when heated but show low solubility at room temperature.[4]
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with stirring). Add just enough hot solvent to completely dissolve the solid.[4]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data Summary Table
| Technique | Primary Impurities Removed | Advantages | Key Considerations |
| Acid-Base Extraction | Neutral and basic organic compounds | High selectivity for acids, scalable | Requires use of aqueous and organic phases, potential for emulsions |
| Recrystallization | Impurities with different solubility profiles | Simple, can yield high purity crystals | Solvent selection is critical, potential for yield loss[8] |
| Column Chromatography | Compounds with similar polarity | High resolving power for complex mixtures | Can be time-consuming and require significant solvent volumes |
References
- Acid-Base Extraction. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Hulme, A. C., & Arthington, W. (1952). The Paper-Chromatography of the Pyridine- and Piperidine-Carboxylic Acids. Journal of Experimental Botany, 3(2), 139-150.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Kovalenko, S. M., et al. (2019). Substances yield after recrystallization from different solvents. ResearchGate.
Sources
- 1. vernier.com [vernier.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
Solubility issues of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid in organic solvents
Technical Support Center: 1-(Ethylsulfonyl)piperidine-4-carboxylic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step troubleshooting protocols to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its solubility?
A1: The solubility profile of this molecule is governed by three key functional groups:
-
Piperidine Ring: A basic nitrogen atom within the ring.
-
Carboxylic Acid: An acidic group capable of donating a proton and forming strong hydrogen bonds.[1][2]
-
Ethylsulfonyl Group: A highly polar, electron-withdrawing group that contributes to a high dipole moment and potential for strong intermolecular interactions.
The combination of a basic nitrogen and an acidic carboxylic acid allows the molecule to exist as a zwitterion. This, along with the polar sulfonyl group, leads to high crystal lattice energy. Overcoming this energy requires solvents that can effectively solvate these multiple polar sites, which is why it often exhibits poor solubility in non-polar or moderately polar organic solvents.[3][4]
Q2: I'm starting a new reaction. Which organic solvents are the best starting points for dissolving this compound?
A2: Based on the molecule's high polarity, we recommend beginning with highly polar, aprotic solvents. Our top recommendations are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents have high dielectric constants and are excellent hydrogen bond acceptors, which helps to break down the crystal lattice and solvate the molecule. For applications requiring a protic solvent, methanol can be a viable option, though solubility may be more limited compared to DMSO or DMF.[1]
Q3: Is the solubility of this compound pH-dependent?
A3: Yes, absolutely. The presence of both an acidic carboxylic acid and a basic piperidine nitrogen makes its solubility highly dependent on pH.[1][4][5]
-
In acidic conditions (low pH): The carboxylic acid will be protonated (-COOH), and the piperidine nitrogen will also be protonated (-NH+). The resulting cationic species may show improved solubility in polar protic solvents.
-
In basic conditions (high pH): The carboxylic acid will be deprotonated to form a carboxylate salt (-COO-), while the piperidine nitrogen will be neutral. This anionic form is often significantly more soluble in aqueous and polar organic media. This principle is a common strategy for increasing the dissolution rates of acidic drugs.[6]
Troubleshooting Guide: Common Solubility Issues
Q4: My compound is not dissolving in my chosen solvent (e.g., Acetonitrile, THF, Dichloromethane) even at low concentrations. What should I do first?
A4: This is a common issue as these solvents often lack the polarity required to overcome the compound's high crystal lattice energy. The first steps should involve applying physical methods to assist dissolution before changing the solvent system.
The underlying principle here is that dissolution is not just a thermodynamic property (solubility) but also a kinetic one (dissolution rate).[7] By introducing energy, we can accelerate the rate at which the compound dissolves.
Troubleshooting Protocol 1: Physical Dissolution Enhancement
-
Agitation & Vortexing: Ensure the mixture is being stirred vigorously or vortexed. This disrupts the boundary layer of saturated solvent around the solid particles, allowing fresh solvent to interact with the solid surface.
-
Sonication: Place the vial in an ultrasonic bath for 5-15 minutes. The high-frequency sound waves create cavitation, which physically breaks apart solid agglomerates and increases the surface area available for solvation.[8]
-
Gentle Heating: Warm the mixture to 40-50°C. For most compounds, solubility is an endothermic process, meaning it increases with temperature.[3][5] Use a jacketed vessel or a heated stir plate.
-
Caution: Always confirm the thermal stability of your compound before heating to avoid degradation. If the compound precipitates upon cooling, it indicates supersaturation, and a different solvent system may be necessary for long-term stability.
-
If these steps fail, you must reconsider your choice of solvent. Refer to the solvent selection guide in the Appendix.
Q5: I need to use a less polar solvent for my reaction chemistry, but the compound won't dissolve. How can I improve its solubility in solvents like THF or 2-MeTHF?
A5: This scenario requires modifying the chemical environment to make the compound more compatible with the solvent. The two most effective strategies are co-solvency and pH adjustment (salt formation).
Strategy 1: Co-Solvency The principle of co-solvency involves using a small amount of a highly effective "good" solvent to help dissolve the compound in a larger volume of a "poor" solvent.[8]
Experimental Protocol: Co-Solvent Screening
-
Add your solid this compound to the primary "poor" solvent (e.g., 10 mL of THF).
-
While stirring vigorously, add a polar aprotic co-solvent (e.g., DMSO or NMP) dropwise.
-
Observe for dissolution. Often, adding just 5-10% (v/v) of the co-solvent is sufficient to achieve a clear solution.
-
Validation: Always run a control reaction to ensure the co-solvent does not interfere with your downstream chemistry.
Strategy 2: In-Situ Salt Formation (pH Adjustment) By adding a base, you can deprotonate the carboxylic acid, forming an organic-soluble salt. This is a highly effective method.
Experimental Protocol: Base-Mediated Dissolution
-
Suspend the compound in your desired solvent (e.g., THF).
-
Add a suitable non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Typically, 1.1 equivalents are sufficient.
-
Stir the mixture. The formation of the ammonium carboxylate salt should result in a clear, homogenous solution.
-
Validation: This method introduces a base and its conjugate acid into your reaction. You must confirm this is compatible with your subsequent steps.
Q6: I've tried everything, and my compound still has very low solubility for the concentration I need. Are there any advanced methods?
A6: When conventional methods are insufficient, particularly in drug formulation, advanced techniques are employed to enhance solubility. One such technique is the creation of an amorphous solid dispersion.[6][9]
The rationale is that crystalline solids require significant energy to break their organized lattice structure. In contrast, an amorphous solid lacks this long-range order and dissolves much more readily, often leading to a supersaturated solution.[9]
Workflow: Creating an Amorphous Solid Dispersion
-
Dissolution: Dissolve the this compound and a suitable water-soluble polymer (e.g., PVP, HPMC) in a common solvent like methanol.[8]
-
Solvent Removal: Rapidly remove the solvent using a rotary evaporator or by spray-drying.[6] The rapid removal traps the compound in a high-energy amorphous state, dispersed within the polymer matrix.
-
Result: The resulting solid powder can then be dissolved in the target medium, where the polymer helps to inhibit recrystallization and maintain a higher concentration in solution.[9]
Appendices
Appendix A: Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for solubility enhancement.
Appendix B: Solvent Selection Guide
| Solvent | Polarity Index | Dielectric Constant (20°C) | Suitability for this compound |
| Hexane | 0.1 | 1.9 | Poor: Non-polar, unable to solvate polar groups. |
| Toluene | 2.4 | 2.4 | Poor: Low polarity. |
| Dichloromethane (DCM) | 3.1 | 9.1 | Poor to Very Low: Generally insufficient polarity. |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Low: May work with heating or co-solvents. |
| Ethyl Acetate | 4.4 | 6.0 | Low: Unlikely to be effective alone. |
| Acetone | 5.1 | 21 | Moderate: May show some solubility. |
| Acetonitrile (ACN) | 5.8 | 37.5 | Moderate: May require heating or sonication. |
| Methanol | 5.1 | 33 | Good: Polar protic, can form H-bonds.[1] |
| N,N-Dimethylformamide (DMF) | 6.4 | 37 | Excellent: Recommended starting point. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47 | Excellent: Recommended starting point. |
| Water | 10.2 | 80.1 | pH-Dependent: Good solubility at basic pH.[10] |
References
- Solubility of Things. (n.d.). Piperidine-3-carboxylic acid.
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Solubility of Things. (n.d.). Pipecolic acid.
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
- Miller, D. A., et al. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- Mir, H. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. [Link]
- Trujillo-Cayado, L. A., et al. (2019).
- Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
- Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society.
- Rahman, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Basic and Clinical Physiology and Pharmacology.
- Amar Raval. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare.
- Bouling Chemical Co., Limited. (n.d.).
- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]
- S. K. Singh, et al. (2018). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review.
- Walker, M. A., & Meanwell, N. (2015).
- Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. [Link]
- Solubility of Things. (n.d.). Izomeric name is not commonly used [Piperidine-4-carboxylic acid].
- Chem-Supply. (n.d.).
- ChemBK. (n.d.). piperidine-4-carboxylic acid. [Link]
- Wikipedia. (n.d.). Pipecolic acid. [Link]
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. ispe.gr.jp [ispe.gr.jp]
- 8. ijmsdr.org [ijmsdr.org]
- 9. pharmtech.com [pharmtech.com]
- 10. solubilityofthings.com [solubilityofthings.com]
Stability of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid under different conditions
Welcome to the technical support center for 1-(Ethylsulfonyl)piperidine-4-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling, storage, and use of this compound, providing explanations grounded in the chemical properties of its functional groups.
Q1: I am observing inconsistent analytical results with my stock solutions of this compound. What could be the cause?
A1: Inconsistent analytical results, such as a decrease in the peak area corresponding to the parent compound in chromatographic analyses, often point towards degradation. This compound possesses three key functional groups that can influence its stability: a tertiary amine within the piperidine ring, a carboxylic acid, and an ethylsulfonyl group. The stability of the molecule is a composite of the stability of these individual moieties and their potential interactions.
The primary suspects for degradation are the piperidine ring and the carboxylic acid group. The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or even ring-opening byproducts.[1] Additionally, the stability of the carboxylic acid is pH-dependent.
To confirm if degradation is occurring, it is crucial to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the specific conditions under which your compound is unstable.
Q2: What are the most probable degradation pathways for this compound?
A2: Based on the functional groups present, we can predict several likely degradation pathways. While specific data for this exact molecule is limited, we can infer potential degradation routes from the known chemistry of its components:
-
Oxidative Degradation: The nitrogen atom of the piperidine ring is a primary site for oxidation. This can be initiated by atmospheric oxygen over extended periods, or more rapidly by oxidizing agents. The likely product of this oxidation is the corresponding N-oxide. Further oxidation could potentially lead to the opening of the piperidine ring.[1]
-
pH-Dependent Hydrolysis: While the sulfonyl group is generally stable under both acidic and basic conditions, the overall stability of the molecule will be influenced by pH.[2] The carboxylic acid group will exist in its protonated form at low pH and as a carboxylate anion at higher pH. This can affect the molecule's solubility and potentially its susceptibility to other degradation pathways.
-
Thermal Degradation: At elevated temperatures, decarboxylation, the loss of carbon dioxide from the carboxylic acid group, is a possibility. High temperatures can also induce other complex degradation reactions, potentially involving the ethylsulfonyl group or the piperidine ring.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation, often through free radical mechanisms. Sulfonamides, a related class of compounds, are known to be susceptible to photodegradation, which can involve cleavage of the sulfonamide bond or extrusion of sulfur dioxide.[3]
The following diagram illustrates a hypothetical oxidative degradation pathway for this compound.
Caption: A hypothetical oxidative degradation pathway.
Q3: How can I minimize the degradation of this compound in my experiments and during storage?
A3: To maintain the integrity of your compound, consider the following preventative measures:
-
Storage Conditions: Store the compound in a cool, dark, and dry environment. For long-term storage, consider an inert atmosphere, such as under argon or nitrogen, to minimize the risk of oxidation.
-
pH Control: The stability of your compound can be significantly influenced by pH. Using buffered solutions can help prevent degradation catalyzed by acidic or basic conditions.
-
Light Protection: Protect your samples from light by using amber-colored vials or by wrapping your experimental setup with aluminum foil.[1]
-
Temperature Control: Avoid exposing the compound to high temperatures. If a reaction requires heating, use the lowest possible temperature for the shortest duration necessary.
-
Use of Antioxidants: If you suspect oxidative degradation is a significant issue, the addition of a small quantity of an antioxidant may be beneficial. However, you must validate that the antioxidant does not interfere with your experimental results.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound. | 1. Conduct a forced degradation study (see Protocol 1) to generate degradation products and see if they match the unexpected peaks. 2. Re-evaluate your sample preparation and storage conditions (e.g., temperature, light exposure, pH). |
| Loss of compound potency or concentration over a short period. | Rapid degradation under the specific experimental conditions. | 1. Immediately analyze a freshly prepared sample to establish a baseline. 2. Systematically investigate the stability of the compound under each of your experimental parameters (e.g., pH, temperature, presence of other reagents) to identify the cause of degradation. |
| Precipitation in the sample solution. | Formation of a degradation product with lower solubility. | 1. Attempt to isolate and characterize the precipitate using techniques such as NMR or Mass Spectrometry. 2. Review your solvent system and the concentration of your compound; degradation products may have different solubility profiles. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify the degradation pathways and products of this compound.
1. Objective: To intentionally degrade this compound under a variety of stress conditions to understand its stability profile.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable organic solvent
-
Water, HPLC grade
-
pH meter
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Photostability chamber (compliant with ICH Q1B guidelines)[4][5]
-
Oven
3. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1]
-
-
Analysis:
-
At designated time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as RP-HPLC with a C18 column.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Caption: Workflow for a forced degradation study.
Data Summary: Hypothetical Forced Degradation Results
The following table presents example data from a hypothetical forced degradation study on this compound to illustrate how results can be summarized.
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| 0.1 M HCl, RT, 24h | 5% | 1 | Minor hydrolysis product |
| 0.1 M NaOH, RT, 24h | 15% | 2 | Ring-opened product |
| 3% H₂O₂, RT, 8h | 25% | 3 | N-oxide |
| 80°C, 48h | 10% | 2 | Decarboxylation product |
| Photolytic (ICH Q1B) | 20% | 4 | Photodegradation adducts |
| Control | <1% | 0 | - |
References
- Journal of Pharmaceutical Sciences. (1979).
- Chem-Station. (2014). Sulfonyl Protective Groups. [Link]
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
- ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
- PubMed. (2015). Photodegradation of sulfonamides and their N (4)
- Scilit. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Common side reactions in the synthesis of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the comprehensive technical support guide for the synthesis of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve a successful, high-purity synthesis.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format. The synthesis is typically a two-step process: (1) N-sulfonylation of a piperidine-4-carboxylate ester, followed by (2) ester hydrolysis.
Section A: N-Sulfonylation of Piperidine-4-Carboxylate Ester
This step involves the reaction of an ester of piperidine-4-carboxylic acid (e.g., ethyl isonipecotate) with ethylsulfonyl chloride in the presence of a base.
Question 1: My N-sulfonylation reaction is sluggish, showing significant unreacted starting material by TLC/LC-MS even after several hours. What are the likely causes and how can I improve the conversion rate?
Answer: This is a common issue often traced back to three factors: reagent quality, base selection, or reaction conditions.
-
Causality—Reagent Purity: Ethylsulfonyl chloride is highly susceptible to hydrolysis. Exposure to atmospheric moisture can convert it to ethanesulfonic acid, rendering it unreactive for the sulfonylation reaction. Always use a fresh bottle or a recently opened bottle stored under an inert atmosphere (Argon or Nitrogen).
-
Causality—Base Strength and Stoichiometry: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used. If the base is of poor quality or used in insufficient amounts (less than 1.1 equivalents), the resulting HCl salt of the starting piperidine will precipitate or become unreactive, stalling the reaction. We recommend using 1.5 to 2.0 equivalents of a high-purity, dry base.
-
Troubleshooting Protocol:
-
Ensure your solvent (e.g., Dichloromethane, Acetonitrile) is anhydrous.
-
Under an inert atmosphere, dissolve the ethyl piperidine-4-carboxylate starting material in the anhydrous solvent.
-
Add 1.5 equivalents of dry triethylamine and cool the mixture to 0 °C.
-
Add 1.2 equivalents of ethylsulfonyl chloride dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Question 2: After an aqueous workup of my sulfonylation reaction, I have a good yield of crude product, but my final, purified yield is very low. What is happening during extraction?
Answer: The primary culprit is often the formation of triethylammonium chloride (Et₃N·HCl), the salt byproduct of the reaction. This salt has some solubility in organic solvents like dichloromethane, which can lead to the formation of emulsions during aqueous workup, trapping your product in the aqueous or interfacial layer.
-
Expert Insight: Instead of proceeding directly to a water wash, it is often better to first remove the salt by filtration or by modifying the workup procedure.
-
Optimized Workup Protocol:
-
Upon reaction completion, cool the reaction mixture in an ice bath. The triethylammonium chloride salt may precipitate.
-
Filter the cold mixture through a pad of celite to remove the bulk of the salt, washing the filter cake with a small amount of cold solvent.
-
Combine the filtrates and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove residual base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a cleaner crude product.[2]
-
Section B: Hydrolysis of Ethyl 1-(Ethylsulfonyl)piperidine-4-carboxylate
This final step converts the intermediate ester into the desired carboxylic acid, typically using basic hydrolysis followed by an acidic workup.
Question 3: My ester hydrolysis is incomplete. I see both the ester starting material and the acid product in the final crude LC-MS.
Answer: Incomplete hydrolysis is generally due to insufficient reaction time, temperature, or hydrolytic reagent concentration. Sulfonamides are stable, but the ethyl ester requires forcing conditions to cleave.
-
Causality: Saponification (base-mediated hydrolysis) is an equilibrium process.[3] To drive it to completion, an excess of the base is required, and sometimes, elevated temperatures are necessary. The reaction is irreversible because the carboxylate salt formed is resistant to attack by the alcohol.
-
Troubleshooting Protocol:
-
Dissolve the ester in a suitable solvent like ethanol or methanol.
-
Add a solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in water. Use at least 2-3 molar equivalents of the base.
-
Heat the mixture to reflux (e.g., 60-80 °C) and monitor by TLC/LC-MS. The reaction may take several hours.
-
If the reaction stalls, consider adding more base or increasing the temperature. Using a co-solvent like THF can sometimes improve solubility and reaction rates.
-
Question 4: After basifying my hydrolysis reaction, I acidified the solution with HCl to precipitate my product, but nothing crashed out. Where is my product?
Answer: This is a classic isolation problem related to pH control and product solubility. This compound is an amphoteric compound, meaning it has both acidic (carboxylic acid) and basic (piperidine nitrogen, albeit weakly basic due to the sulfonyl group) character. It will be soluble at high and low pH.
-
Expert Insight: The product will be soluble as the sodium carboxylate salt at high pH (>7) and potentially as a protonated species at very low pH (<2). Precipitation will only occur at or near its isoelectric point (pI).
-
Troubleshooting Protocol—Controlled Acidification:
-
After hydrolysis, cool the reaction mixture in an ice bath.
-
Slowly add 1M or 2M HCl dropwise while vigorously stirring and monitoring the pH with a calibrated pH meter or pH paper.
-
You should see the product begin to precipitate. Continue adding acid until you reach the point of maximum precipitation. This is typically in the pH range of 3-5.
-
If you "overshoot" and the pH drops too low, the precipitate may redissolve. You can adjust back with a dilute base (e.g., 1M NaOH).
-
Once maximum precipitation is achieved, stir the slurry in the ice bath for at least 30 minutes to an hour to maximize crystal growth.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[4][5]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why must I use an ester of piperidine-4-carboxylic acid as the starting material? Why not use the acid directly?
The carboxylic acid functional group is acidic, while the piperidine nitrogen is basic. If you attempt the sulfonylation reaction on the unprotected acid, the base (e.g., triethylamine) will simply deprotonate the carboxylic acid to form a carboxylate salt. This salt is often poorly soluble in organic solvents and the deprotonated amine (as part of the zwitterion) is unreactive towards the ethylsulfonyl chloride. Protecting the carboxylic acid as an ester masks its acidity, allowing the sulfonylation to proceed cleanly on the nitrogen atom.[1]
Q2: What are the best analytical methods to monitor this synthesis?
-
Thin Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting ester will be less polar than the final acid product. The acid often streaks on silica gel, so adding a small amount of acetic acid to the mobile phase can improve resolution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this synthesis. It provides accurate monitoring of the disappearance of starting materials and the appearance of products, along with their mass-to-charge ratios, confirming their identities.
Q3: What are the critical safety precautions when handling ethylsulfonyl chloride?
Ethylsulfonyl chloride is a corrosive and moisture-sensitive reagent. It is a lachrymator (causes tearing). Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.
Part 3: Data & Experimental Protocols
Summary of Reaction Parameters
| Step | Parameter | Recommended Condition | Rationale / Common Pitfall |
| N-Sulfonylation | Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) | Presence of water will decompose the sulfonyl chloride. |
| Base | Triethylamine (TEA) or DIPEA (1.5-2.0 equiv.) | Must be dry and in excess to neutralize generated HCl. | |
| Temperature | 0 °C to Room Temperature | Adding sulfonyl chloride at 0 °C controls exothermicity. | |
| Monitoring | TLC (e.g., 50% EtOAc/Hexanes), LC-MS | Ensure full consumption of starting material. | |
| Ester Hydrolysis | Base | NaOH or LiOH (2-3 equiv.) | LiOH is often preferred for cleaner reactions. |
| Solvent | Ethanol/Water or THF/Water mixture | Ensures solubility of both ester and inorganic base. | |
| Temperature | 60-80 °C (Reflux) | Elevated temperature is needed to drive the reaction. | |
| Workup | Acidification with 1M HCl to pH ~4 | Careful pH control is critical for product precipitation. |
Protocol 1: Synthesis of Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet, add ethyl piperidine-4-carboxylate (1.0 equiv.).
-
Dissolve the starting material in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Add triethylamine (1.5 equiv.) and cool the solution to 0 °C in an ice-water bath.
-
Slowly add ethylsulfonyl chloride (1.2 equiv.) dropwise via syringe over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by LC-MS. Upon completion, filter the mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly or purified by column chromatography.
Protocol 2: Synthesis of this compound
-
Dissolve the crude ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate (1.0 equiv.) in ethanol (approx. 0.3 M).
-
Add a solution of sodium hydroxide (2.5 equiv.) in water.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 4 hours.
-
Monitor the disappearance of the starting ester by TLC or LC-MS.
-
Once complete, cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and cool to 0 °C in an ice-water bath.
-
Slowly add 2M HCl dropwise with vigorous stirring, monitoring the pH.
-
Collect the resulting white precipitate by vacuum filtration when the pH reaches ~4.
-
Wash the filter cake with cold deionized water and dry under high vacuum to afford the final product.
Part 4: Visualizations
Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Flowchart: Incomplete N-Sulfonylation
Caption: A logical guide to diagnosing incomplete sulfonylation.
References
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). National Center for Biotechnology Information.
- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. (n.d.). Organic Syntheses.
- Process for Preparation of Piperidine Carboxylic Acid. (2008). Google Patents.
- Hydrolysing Esters. (n.d.). Chemguide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(Ethylsulfonyl)piperidine-4-carboxylic acid
Welcome to the technical support center for the synthesis and optimization of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. We will delve into the causality behind experimental choices, providing you with the rationale to troubleshoot and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and efficient synthetic strategy involves a two-step process starting from a commercially available precursor, typically an ester of piperidine-4-carboxylic acid (isonipecotic acid). The general approach is as follows:
-
Sulfonylation: Reaction of a piperidine-4-carboxylic acid ester (e.g., ethyl isonipecotate) with ethanesulfonyl chloride in the presence of a base.
-
Hydrolysis: Saponification of the resulting ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate to yield the final carboxylic acid.
This route is favored due to the ready availability of starting materials and generally good yields.
Q2: Why is it recommended to start with the ester of piperidine-4-carboxylic acid instead of the free acid?
Starting with the ester, such as ethyl isonipecotate, serves as a protection strategy for the carboxylic acid functionality.[1] The free carboxylic acid possesses an acidic proton that would react with the base used in the sulfonylation step, competing with the secondary amine of the piperidine ring. This would lead to the formation of a carboxylate salt, which is less nucleophilic and could complicate the desired N-sulfonylation reaction, ultimately reducing the yield of the target intermediate.
Q3: What are the critical parameters to control during the sulfonylation step?
The key to a successful sulfonylation is managing the reactivity of the ethanesulfonyl chloride and preventing side reactions. The critical parameters include:
-
Temperature: Sulfonyl chloride reactions are often exothermic. Maintaining a low temperature (typically 0-5 °C) during the addition of the sulfonyl chloride is crucial to minimize decomposition and the formation of byproducts.[2]
-
Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is preferred. These bases effectively scavenge the HCl generated during the reaction without competing with the piperidine nitrogen as a nucleophile.
-
Solvent Choice: An inert, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is recommended to ensure good solubility of the reactants and to prevent participation in the reaction.
Q4: My final product, this compound, has low solubility. How can I purify it effectively?
The final product is a zwitterionic compound at its isoelectric point, which can lead to low solubility in many common organic solvents.[3] Purification can be achieved through:
-
Recrystallization: Experiment with different solvent systems. A polar protic solvent like water or a mixture of an alcohol (e.g., isopropanol) and water can be effective. Adjusting the pH of the aqueous solution can also modulate solubility to facilitate crystallization.
-
Acid-Base Extraction: The product can be dissolved in a basic aqueous solution (e.g., dilute NaOH) to form the soluble carboxylate salt. This solution can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the pure product, which can be collected by filtration.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of Ethyl 1-(Ethylsulfonyl)piperidine-4-carboxylate in the Sulfonylation Step
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Competitive Hydrolysis of Ethanesulfonyl Chloride | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Minimized loss of the electrophile, leading to a higher yield of the desired sulfonamide. |
| Insufficient Base | Use at least one equivalent of base to neutralize the HCl produced. A slight excess (1.1-1.2 equivalents) is often beneficial. | Complete reaction and prevention of the formation of the piperidine hydrochloride salt, which is unreactive. |
| Reaction Temperature Too High | Add the ethanesulfonyl chloride dropwise to the reaction mixture at a low temperature (0-5 °C) to control the exotherm.[2] | Reduced decomposition of the sulfonyl chloride and minimized side reactions, improving the overall yield. |
| Poor Quality of Starting Materials | Verify the purity of ethyl isonipecotate and ethanesulfonyl chloride by analytical techniques such as NMR or GC-MS before use. | Ensures that the stoichiometry of the reaction is accurate and that no impurities are interfering with the desired transformation. |
Problem 2: Incomplete Hydrolysis of the Ester Intermediate
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Hydrolysis Time or Temperature | Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting ester. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | Complete conversion of the ester to the carboxylic acid, maximizing the yield of the final product. |
| Inadequate Amount of Base | Use a sufficient excess of the base (e.g., 2-3 equivalents of NaOH or LiOH) to drive the saponification to completion.[4] | Ensures the irreversible hydrolysis of the ester, preventing equilibrium issues.[4] |
| Poor Solubility of the Ester | If the ester is not fully soluble in the reaction medium, consider adding a co-solvent like THF or methanol to improve solubility and facilitate the hydrolysis. | A homogeneous reaction mixture will lead to a faster and more complete reaction. |
Problem 3: Formation of Impurities During the Reaction
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dimerization/Polymerization | This can occur if the reaction is run at too high a concentration. Maintain a reasonable dilution of the reactants. | Reduced formation of high molecular weight byproducts. |
| Side Reactions with the Sulfonyl Chloride | The presence of water can lead to the formation of ethanesulfonic acid. As mentioned, ensure anhydrous conditions. | A cleaner reaction profile with fewer impurities to remove during work-up and purification. |
| Decomposition of the Product | Some sulfonamides can be sensitive to harsh acidic or basic conditions. Neutralize the reaction mixture promptly after completion and avoid prolonged exposure to extreme pH values. | Preservation of the final product and prevention of yield loss due to degradation. |
Experimental Protocols
Step 1: Synthesis of Ethyl 1-(Ethylsulfonyl)piperidine-4-carboxylate
-
To a solution of ethyl isonipecotate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add ethanesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (or sodium hydroxide) (2.0 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Visualizing the Synthetic Pathway and Troubleshooting Logic
To further clarify the process, the following diagrams illustrate the reaction workflow and a decision-making tree for troubleshooting common issues.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. [Link]
- King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290-1296. [Link]
- Solubility of Things. (n.d.). Izomeric name is not commonly used | Solubility of Things. [Link]
- ResearchGate. (2025, August 6).
- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. [Link]
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]
- Cambridge Open Engage. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. [Link]
- Cheméo. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. [Link]
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Isonipecotic acid. [Link]
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog. [Link]
- Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]
- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
- National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]
- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
- National Center for Biotechnology Information. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. [Link]
- ResearchGate. (n.d.).
- PubChem. (n.d.). 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-(Ethylsulfonyl)piperidine-4-carboxylic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions involving 1-(ethylsulfonyl)piperidine-4-carboxylic acid. Our goal is to equip you with the expertise and practical insights needed to overcome common experimental challenges, ensuring the success of your synthetic endeavors.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of the ethylsulfonyl group imparts specific electronic properties and potential metabolic stability to the piperidine scaffold. However, this functional group can also influence the reactivity of the molecule, particularly in common transformations like amide bond formation. This guide addresses the most frequent issues encountered in the laboratory, providing not just solutions, but also the scientific rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: I am attempting an amide coupling reaction with this compound and an amine, but I am observing very low to no product formation. What are the likely causes and how can I resolve this?
Answer: Low yields in amide coupling reactions are a common challenge and can typically be attributed to one or more of the following factors: incomplete activation of the carboxylic acid, deactivation of the amine, steric hindrance, or suboptimal reaction conditions. The ethylsulfonyl group is electron-withdrawing, which can slightly decrease the nucleophilicity of the piperidine nitrogen, but its primary influence here is on the overall chemical environment of the carboxylic acid.
-
Incomplete Carboxylic Acid Activation: The first and most critical step in amide bond formation is the activation of the carboxylic acid to make it more electrophilic.[1] If this step is inefficient, the reaction will not proceed.
-
Solution: Ensure your coupling reagent is fresh and used in appropriate stoichiometry (typically 1.0-1.5 equivalents). Consider pre-activating the carboxylic acid by stirring it with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine.[2] This allows for the formation of the activated intermediate without premature quenching.
-
-
Amine Deactivation: Amines can be deactivated by protonation, rendering them non-nucleophilic.[3] This can occur if the reaction environment is too acidic.
-
Solution: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. Typically, 2-3 equivalents are used to neutralize any acidic species and ensure the amine remains in its free, nucleophilic form.[1]
-
-
Steric Hindrance: If either your amine or the piperidine carboxylic acid has bulky substituents near the reaction centers, this can physically impede the reaction.
-
Solution: For sterically hindered substrates, consider switching to a more reactive intermediate. Converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride can significantly increase its reactivity.[1] Alternatively, specialized coupling reagents designed for hindered couplings, such as PyBOP, may be effective.[2]
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can dramatically impact reaction efficiency.
-
Solution: Use anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM). Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated intermediate.[2] While many couplings proceed at room temperature, gentle heating (40-50 °C) may be necessary for less reactive partners.
-
Issue 2: Significant Side Product Formation
Question: My reaction is producing the desired amide, but I am also seeing significant side products. What are these and how can I minimize them?
Answer: Side product formation often arises from the reactivity of the coupling reagents or intermediates. Common side products include the formation of an N-acylurea byproduct (when using carbodiimides like DCC or EDC) and racemization if your amine or carboxylic acid contains a chiral center. The sulfonamide group itself is generally stable and unlikely to participate in side reactions under standard amide coupling conditions.[3]
-
N-Acylurea Formation: Carbodiimide coupling reagents (DCC, EDC) can react with the activated O-acylisourea intermediate to form a stable N-acylurea, which terminates the desired reaction pathway.
-
Solution: Add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4] These additives trap the O-acylisourea intermediate to form a more stable activated ester, which is less prone to side reactions and more efficiently reacts with the amine.
-
-
Racemization: If your starting materials are chiral, the harsh conditions of some activation methods can lead to epimerization at the stereocenter.
-
Solution: The use of additives like HOBt or HOAt is known to suppress racemization.[4] Additionally, running the reaction at lower temperatures (0 °C to room temperature) can help preserve stereochemical integrity. Reagents like HATU are often preferred for their ability to facilitate rapid coupling with minimal racemization.[4]
-
Issue 3: Difficulty with Product Purification
Question: I am struggling to purify my final amide product from the reaction mixture. What are some effective purification strategies?
Answer: Purification challenges often stem from the removal of excess reagents, byproducts, and unreacted starting materials. The choice of purification method will depend on the physical properties of your product.
-
Aqueous Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a mild acid (e.g., 5% aqueous HCl or NH₄Cl solution) to remove basic components like DIPEA and unreacted amine.
-
Follow with a wash using a mild base (e.g., saturated aqueous NaHCO₃ solution) to remove unreacted carboxylic acid and acidic additives like HOBt.
-
Finally, wash with brine to remove residual water, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]
-
-
Column Chromatography:
-
If the aqueous workup is insufficient, silica gel column chromatography is a reliable method for purification.
-
Common eluent systems for piperidine derivatives include gradients of ethyl acetate in hexanes or methanol in dichloromethane. The polarity will depend on your specific product.
-
-
Crystallization:
-
If your product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is a robust starting point for the amide coupling of this compound.
| Reagent | Equivalents |
| This compound | 1.0 |
| Amine | 1.0 - 1.2 |
| HATU | 1.0 - 1.5 |
| DIPEA | 2.0 - 3.0 |
| Anhydrous DMF or DCM | - |
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 eq.) and the non-nucleophilic base DIPEA (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, proceed with an aqueous workup as described in the purification section.
Protocol 2: Acyl Chloride Formation and Amidation
This two-step protocol is useful for sterically hindered or unreactive amines.
Step A: Acyl Chloride Formation
-
Suspend this compound (1.0 eq.) in anhydrous DCM.
-
Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.
Step B: Amidation
-
Dissolve the amine (1.0 eq.) and a base such as triethylamine or pyridine (1.5-2.0 eq.) in anhydrous DCM at 0 °C.
-
Slowly add a solution of the crude acyl chloride in DCM to the amine solution.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform an aqueous workup.
Visualizing the Workflow
Amide Coupling Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield amide coupling reactions.
Mechanism of HATU-Mediated Amide Coupling
Caption: Simplified mechanism of amide bond formation using HATU as a coupling agent.
References
- Wikipedia. (n.d.). Sulfonamide.
- Jagtap, S., et al. (2021). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 33(6), 1315-1320.
- Ren, S., et al. (2014). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Journal of Medicinal Chemistry, 57(23), 10030-10043.
- ResearchGate. (2015). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK).
- Aguiar, J., et al. (2021). Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Structure, 1244, 130948.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Santini, C., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1596-1603.
- ResearchGate. (2023). Synthesis of Secondary and Tertiary Sulfonamides.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
- National Institutes of Health. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction.
- ResearchGate. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety.
- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- National Institutes of Health. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- ResearchGate. (2019). Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents.
- ResearchGate. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions.
Sources
Technical Support Center: Scaling Up the Synthesis of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the process of scaling up the synthesis of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid. Our goal is to provide a comprehensive technical resource that addresses common challenges through practical, field-tested insights and robust troubleshooting strategies.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved via the N-sulfonylation of a piperidine-4-carboxylic acid precursor. While direct sulfonylation of the free acid is possible, a more controlled and higher-yielding approach often involves the protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the sulfonylation step, followed by a final hydrolysis. This strategy prevents the formation of mixed anhydride byproducts and improves solubility in common organic solvents.
Technical Support Center: 1-(Ethylsulfonyl)piperidine-4-carboxylic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-(Ethylsulfonyl)piperidine-4-carboxylic acid (CAS No. 702670-32-4). It is designed to provide practical, field-proven insights into its storage, handling, and use, with a focus on troubleshooting common experimental challenges.
Section 1: Safety and Handling Procedures
Safe handling is the foundation of successful and reproducible research. Due to the compound's specific chemical nature—possessing both an acidic carboxylic group and a sulfonyl moiety—adherence to rigorous safety protocols is imperative.[1][2]
Q: What are the primary safety precautions I should take when handling this compound?
A: this compound should be handled with caution, as its health hazards have not been fully investigated.[3] Always operate under the assumption that the compound is potentially hazardous.
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[3] Ensure that a safety shower and eyewash station are readily accessible.[3]
-
Avoidance of Exposure : Do not breathe dust. Avoid contact with eyes, skin, and clothing.[3] Unnecessary exposure to any research chemical should be limited.[4]
-
General Hygiene : Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Q: What specific Personal Protective Equipment (PPE) is required?
A: Appropriate PPE is your primary barrier against exposure. The following should be considered mandatory:
-
Eye Protection : Wear chemical safety goggles or glasses with side shields that conform to appropriate government standards.[6]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or holes before use and change them immediately if contamination occurs.[5]
-
Body Protection : A standard laboratory coat is required. For operations with a higher risk of spills, consider a chemical-resistant apron. Closed-toe shoes are mandatory.[5]
Q: How should I handle an accidental spill of the solid compound?
A: Prompt and correct spill cleanup is crucial to prevent wider contamination and exposure.
-
Alert & Evacuate : Alert personnel in the immediate area and restrict access.
-
Assess : Evaluate the spill size and determine if you have the resources to clean it safely. For large spills, contact your institution's environmental health and safety (EHS) department.
-
Decontaminate : For small spills, carefully sweep up the solid material, avoiding dust formation.[6] Place the material into a suitable, labeled container for hazardous waste disposal.
-
Clean : Clean the spill area with a suitable solvent (e.g., water and soap), followed by a final wipe-down.
-
Dispose : All contaminated materials, including gloves and cleaning supplies, must be disposed of as hazardous waste according to local regulations.[5]
Q: Can you provide a standard protocol for preparing a 10 mM stock solution in DMSO?
A: Yes. This protocol is for preparing 1 mL of a 10 mM stock solution. Adjust volumes as needed. (Molecular Weight: 221.27 g/mol ) [7] Protocol: Preparation of 10 mM Stock Solution
-
Preparation : Work in a chemical fume hood. Allow the vial of this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing : Accurately weigh out 2.21 mg of the compound using a calibrated analytical balance.
-
Dissolution : Transfer the solid to a clean 1.5 mL microcentrifuge tube or a small vial. Add 1.0 mL of anhydrous DMSO.
-
Mixing : Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed. Visually inspect the solution to ensure no solid particles remain.
-
Storage : Store the stock solution at -20°C in a tightly sealed vial. For long-term storage, consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles.
Section 4: Experimental and Analytical Troubleshooting
Q: I'm observing inconsistent results in my biological assay. Could the compound's stability in my aqueous buffer be an issue?
A: It's possible. While the core structure is generally stable, compounds can degrade over time in aqueous buffers, especially under certain conditions (e.g., non-neutral pH, elevated temperature, presence of enzymes). [8]* Recommendation : Perform a stability test. Prepare your final compound dilution in the assay buffer. Incubate it under the same conditions as your experiment (e.g., 2 hours at 37°C). Analyze the sample by HPLC at time zero and after the incubation period to check for the appearance of degradation peaks and a decrease in the parent compound peak area.
Q: How can I verify the purity and identity of my sample of this compound?
A: Verifying the quality of your starting material is critical for data integrity.
-
Purity Analysis (HPLC) : High-Performance Liquid Chromatography (HPLC) is the standard method. Since the compound lacks a strong UV chromophore, traditional UV detection may be challenging. [9][10] * Method : A reverse-phase C18 column is a good starting point.
-
Detection : Use of a more universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is highly recommended. [9] * Mobile Phase : A typical mobile phase would be a gradient of water and acetonitrile with an additive like formic acid (for MS compatibility) or trifluoroacetic acid. [11][12]* Identity Confirmation (Mass Spectrometry) : Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the identity by matching the observed molecular weight to the expected value (221.27 g/mol for the neutral molecule).
-
-
Structural Confirmation (NMR) : For a definitive structural confirmation, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be performed.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the expected physical appearance of this compound?
A: Based on related piperidine-4-carboxylic acid compounds, it is expected to be a white to off-white crystalline powder or solid. [13] Q: What are the key structural features of this compound and how do they influence its properties?
A: The molecule has three key functional regions that dictate its chemical behavior:
-
Piperidine Ring : A saturated heterocyclic scaffold common in many pharmaceuticals, providing a rigid three-dimensional structure. [14][15]2. Carboxylic Acid : This acidic group governs the compound's pH-dependent solubility and provides a key site for hydrogen bonding and salt formation. [13][16]3. Ethylsulfonyl Group : This is a sulfonamide linkage to the piperidine nitrogen. It is a stable, polar group that is a hydrogen bond acceptor, influencing the compound's polarity and interactions with biological targets.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Matrix Scientific. (2017). Safety Data Sheet: (S)-Piperidine-2-carboxylic acid hydrochloride.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 2-(Piperidin-1-yl)acetohydrazide Derivatives.
- Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
- Fisher Scientific. (2025). Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Fisher Scientific. (2025). Safety Data Sheet: 1-Methylpiperidine-4-carboxylic acid hydrochloride.
- Polsongkram, D., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet: Isonipecotic acid.
- Solubility of Things. (n.d.). Solubility of Piperidine-4-carboxylic Acid.
- University of California, Berkeley. (n.d.). Safe Storage of Chemicals.
- Fisher Scientific. (2025). Safety Data Sheet: Ethyl isonipecotate.
- ResearchGate. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF.
- University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from UCLA Chemistry & Biochemistry website.
- University of Texas at Austin. (n.d.). Practices for Proper Chemical Storage.
- Fisher Scientific. (2025). Safety Data Sheet: Isonipecotic acid.
- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
- Safety Storage Systems. (n.d.). Safe Working Practices: Storing Acids.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- SIELC Technologies. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.
- ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF.
- Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid.
- Leah4sci. (2024). Carboxylic Acid Derivatives (Live Recording) Organic Chemistry Review & Practice Session.
- Cornell University. (n.d.). Guidelines for Working with Particularly Hazardous Substances.
- Sigma-Aldrich. (n.d.). Piperidine-4-carboxylic acid chromatograms.
- Labshake. (n.d.). This compound by BOC Sciences.
- BenchChem. (n.d.). An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid.
- Santa Cruz Biotechnology. (n.d.). 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid.
- Bakhtin, M. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Wikipedia. (n.d.). Isonipecotic acid.
- Storemasta. (2023). Safe practices for storing acids and bases in the workplace.
- Sigma-Aldrich. (n.d.). 1-(Phenylsulfonyl)piperidine-4-carboxylic acid.
- Vulcanchem. (n.d.). 4-Ethylpiperidine-4-carboxylic acid.
- CAS Common Chemistry. (n.d.). 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid.
- BenchChem. (n.d.). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid.
- Al-Qurain, A. A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Journal of Pharmaceutical and Biomedical Analysis.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Ryabova, A., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry.
- Stenutz. (n.d.). piperidine-4-carboxylic acid.
- ChemicalBook. (n.d.). 1-ETHANESULFONYL-PIPERIDINE-4-CARBOXYLIC ACID Product Description.
- Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
- Chem-Impex. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid.
Sources
- 1. Safe Working Practices: Storing Acids | Safety Storage Systems [safetystoragesystems.co.uk]
- 2. capitalresin.com [capitalresin.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. peptide.com [peptide.com]
- 7. 702670-32-4 CAS MSDS (1-ETHANESULFONYL-PIPERIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. application.wiley-vch.de [application.wiley-vch.de]
Validation & Comparative
A Comparative Guide to 1-(Ethylsulfonyl)piperidine-4-carboxylic acid and Other N-Substituted Piperidine Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs highlights its significance as a privileged structure. This guide provides an in-depth technical comparison of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid and other key N-substituted piperidine-4-carboxylic acid derivatives: 1-(Phenylsulfonyl)piperidine-4-carboxylic acid, 1-Acetylpiperidine-4-carboxylic acid, and the widely used synthetic intermediate, 1-Boc-piperidine-4-carboxylic acid.
This document moves beyond a simple listing of properties to offer a comparative analysis of their synthesis, physicochemical characteristics, known biological activities, and predicted pharmacokinetic profiles. The insights provided herein are intended to empower researchers to make informed decisions in the selection and design of piperidine-based compounds for their drug discovery programs.
Introduction to N-Substituted Piperidine-4-carboxylic Acids
The piperidine-4-carboxylic acid core, also known as isonipecotic acid, is a conformationally restricted analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1]. Substitution at the piperidine nitrogen (N-substitution) is a critical strategy in medicinal chemistry to modulate the pharmacological and pharmacokinetic properties of the resulting molecules[2]. The nature of the N-substituent can profoundly influence a compound's target affinity, selectivity, solubility, metabolic stability, and cell permeability.
This guide focuses on four key derivatives, each representing a distinct class of N-substitution:
-
This compound: An exemplar of N-alkanesulfonyl substitution.
-
1-(Phenylsulfonyl)piperidine-4-carboxylic acid: Representing N-arylsulfonyl derivatives.
-
1-Acetylpiperidine-4-carboxylic acid: A simple N-acyl derivative.
-
1-Boc-piperidine-4-carboxylic acid: A carbamate-protected intermediate crucial for further synthetic elaboration[3][4][5][6].
The following sections will delve into a comparative analysis of these molecules, providing both quantitative data and the rationale behind their differing profiles.
Comparative Synthesis Strategies
The synthesis of these N-substituted piperidine-4-carboxylic acids generally starts from the commercially available piperidine-4-carboxylic acid or its ester form. The choice of synthetic route is dictated by the nature of the N-substituent.
Figure 1: General synthetic pathways to N-substituted piperidine-4-carboxylic acids.
Experimental Protocol: General Procedure for N-Sulfonylation
-
Dissolution: Dissolve piperidine-4-carboxylic acid in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water.
-
Basification: Add a base, for example, sodium hydroxide, to deprotonate the carboxylic acid and the piperidine nitrogen.
-
Sulfonylation: Add the corresponding sulfonyl chloride (ethanesulfonyl chloride or benzenesulfonyl chloride) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction for several hours and monitor its completion using an appropriate technique like thin-layer chromatography (TLC).
-
Work-up and Isolation: Acidify the reaction mixture with an acid such as hydrochloric acid. The product may precipitate and can be collected by filtration, or it can be extracted with an organic solvent.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Experimental Protocol: General Procedure for N-Acylation
-
Suspension: Suspend piperidine-4-carboxylic acid in a suitable solvent like dichloromethane (DCM).
-
Base Addition: Add a base, such as triethylamine, to the suspension.
-
Acylation: Introduce acetic anhydride or acetyl chloride to the reaction mixture.
-
Reaction Progression: Stir the mixture at room temperature until the reaction is complete, as indicated by TLC.
-
Isolation: After the reaction, the solvent is typically removed under reduced pressure, and the residue is purified.
Experimental Protocol: General Procedure for N-Boc Protection
-
Dissolution: Dissolve piperidine-4-carboxylic acid in a suitable solvent system, for instance, a mixture of dioxane and water.
-
Base and Reagent Addition: Add a base like sodium hydroxide, followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction: Stir the mixture at room temperature for several hours.
-
Purification: After completion, the reaction mixture is typically acidified and extracted with an organic solvent. The organic layer is then dried and concentrated to yield the N-Boc protected product.
The choice of base and solvent is crucial for achieving high yields and purity. For N-sulfonylation and N-acylation, the use of an appropriate base is necessary to neutralize the hydrogen halide formed during the reaction. For N-Boc protection, the reaction is often performed in a biphasic system to facilitate the reaction.
Comparative Physicochemical Properties
The N-substituent significantly influences the physicochemical properties of the piperidine-4-carboxylic acid derivatives, which in turn affects their pharmacokinetic profiles and suitability for different biological applications.
| Property | This compound | 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 1-Acetylpiperidine-4-carboxylic acid | 1-Boc-piperidine-4-carboxylic acid |
| Molecular Formula | C₈H₁₅NO₄S | C₁₂H₁₅NO₄S[7] | C₈H₁₃NO₃[8][9] | C₁₁H₁₉NO₄[10] |
| Molecular Weight | 221.27 g/mol | 269.32 g/mol [7] | 171.19 g/mol [8][9] | 229.27 g/mol [10] |
| Predicted logP | 0.3 | 1.5 | 0.33[11] | 1.1[10] |
| Predicted pKa (acidic) | ~4.5 | ~4.5 | ~4.6 | ~4.7 |
| Predicted Aqueous Solubility | Higher | Lower | Higher | Moderate |
Predicted values are generated using standard computational models and should be considered as estimates.
Key Insights from Physicochemical Data:
-
Lipophilicity (logP): The phenylsulfonyl group imparts the highest lipophilicity among the analogs, which may enhance membrane permeability but could also increase metabolic liability and reduce aqueous solubility. The ethylsulfonyl and acetyl derivatives exhibit lower lipophilicity, suggesting better aqueous solubility.
-
Acidity (pKa): The acidic pKa of the carboxylic acid group is expected to be similar across the sulfonamide and acetyl derivatives, as the electronic effects of these substituents on the distant carboxylic acid are minimal.
-
Aqueous Solubility: The lower logP of the ethylsulfonyl and acetyl derivatives suggests they will have higher aqueous solubility compared to the phenylsulfonyl derivative. This is a critical parameter for oral bioavailability.
-
N-Boc Derivative: The N-Boc derivative has intermediate lipophilicity and serves primarily as a protected intermediate for further chemical modifications[3][4][5][6]. Its own biological and pharmacokinetic properties are less relevant than its utility in synthesis.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
N-Sulfonyl Piperidine Derivatives:
-
N-sulfonyl piperidine and piperazine scaffolds are present in a variety of biologically active compounds, including inhibitors of matrix metalloproteinases (MMPs) and other enzymes[12][13].
-
The nature of the group attached to the sulfonyl moiety is critical for activity. For instance, in a series of piperidine sulfone hydroxamic acid MMP inhibitors, the substitution on the phenylsulfonyl group significantly modulated potency and selectivity[12].
-
The sulfonamide group is a key pharmacophoric element, often involved in hydrogen bonding interactions with target proteins[14]. The difference between an ethyl and a phenyl group can influence both the electronic properties of the sulfonamide and the steric fit within a binding pocket. The larger phenyl group can engage in additional hydrophobic or pi-stacking interactions, potentially leading to higher potency, but may also introduce steric clashes.
N-Acetyl Piperidine Derivatives:
-
The N-acetyl group is generally considered to be metabolically stable. N-acetylated piperidines have been explored for a range of biological targets.
-
The acetyl group is smaller and less lipophilic than the sulfonyl-containing substituents, which will influence its binding to target proteins.
N-Boc-piperidine-4-carboxylic acid:
-
This compound is primarily used as a versatile building block in the synthesis of more complex and biologically active molecules[3][4][5][6]. Its own biological activity is generally not the focus of investigation.
Figure 2: Key factors of the N-substituent influencing biological activity.
Predicted Pharmacokinetic (ADME/Tox) Profiles
Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology (Tox) profiles of these compounds is crucial for their development as drug candidates. In the absence of direct experimental data, we can make some informed predictions based on their structures.
| ADME/Tox Parameter | This compound | 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 1-Acetylpiperidine-4-carboxylic acid |
| Oral Bioavailability | Predicted to be moderate to good | Predicted to be moderate | Predicted to be good |
| Blood-Brain Barrier Permeability | Predicted to be low | Predicted to be low to moderate | Predicted to be low |
| Metabolic Stability | Sulfonyl group generally stable; ethyl group may be susceptible to oxidation | Phenyl ring susceptible to hydroxylation | Acetyl group generally stable |
| Potential for hERG Inhibition | Low | Moderate | Low |
| Predicted Toxicity | Low | Moderate (potential for off-target effects due to aromatic ring) | Low |
Rationale for Predictions:
-
Oral Bioavailability: The lower lipophilicity and higher predicted aqueous solubility of the ethylsulfonyl and acetyl derivatives may lead to better oral absorption compared to the more lipophilic phenylsulfonyl derivative.
-
Blood-Brain Barrier (BBB) Permeability: The presence of the carboxylic acid group, which will be ionized at physiological pH, significantly reduces the likelihood of passive diffusion across the BBB for all three compounds.
-
Metabolism: The phenyl ring in 1-(phenylsulfonyl)piperidine-4-carboxylic acid provides a site for oxidative metabolism by cytochrome P450 enzymes, which could lead to faster clearance compared to the other two analogs. The ethyl group is also a potential site for metabolism.
-
hERG Inhibition: The increased lipophilicity and presence of an aromatic ring in the phenylsulfonyl derivative may increase its potential for interacting with the hERG potassium channel, a key antitarget in drug discovery.
-
Toxicity: Aromatic rings can sometimes be associated with idiosyncratic toxicity, making the phenylsulfonyl derivative a slightly higher risk in this regard compared to the aliphatic derivatives.
Conclusion and Future Directions
This comparative guide highlights the significant impact of N-substitution on the properties of piperidine-4-carboxylic acid derivatives.
-
This compound emerges as a promising scaffold with a good balance of properties, including predicted moderate lipophilicity and good aqueous solubility.
-
1-(Phenylsulfonyl)piperidine-4-carboxylic acid , while potentially offering opportunities for enhanced potency through aromatic interactions, may present challenges related to solubility and metabolic stability.
-
1-Acetylpiperidine-4-carboxylic acid represents a simple, stable, and more hydrophilic option.
-
1-Boc-piperidine-4-carboxylic acid remains an indispensable tool for the synthesis of a wide array of more complex piperidine-containing molecules[3][4][5][6].
The selection of a particular N-substituted piperidine-4-carboxylic acid will ultimately depend on the specific therapeutic target and the desired pharmacological and pharmacokinetic profile. Further experimental validation of the predicted properties discussed in this guide is essential. Head-to-head in vitro and in vivo studies are warranted to fully elucidate the comparative performance of these promising scaffolds in drug discovery.
References
[3] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. Retrieved from [Link]
[4] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]
[12] PubMed. (n.d.). Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy. Retrieved from [Link]
[13] ResearchGate. (2012). (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Retrieved from [Link]
[14] ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... Retrieved from [Link]
[10] PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]
[15] PubMed. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Retrieved from [Link]
[5] NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]
[16] National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9565-9577. Retrieved from [Link]
[17] PubMed. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
[6] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. Retrieved from [Link]
[18] PubMed. (n.d.). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. Retrieved from [Link]
[8] NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. Retrieved from [Link]
[19] National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
[20] National Center for Biotechnology Information. (n.d.). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Retrieved from [Link]
[21] Journal of Pharmaceutical Sciences and Bioscientific Research. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. Retrieved from [Link]
[22] PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
[23] MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]
[9] PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
[24] ResearchGate. (2018). (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]
[25] MDPI. (n.d.). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Retrieved from [Link]
[26] MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link]
[27] PubMed. (n.d.). Synthesis and biological evaluation of biphenylsulfonamide carboxylate aggrecanase-1 inhibitors. Retrieved from [Link]
[11] Cheméo. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. Retrieved from [Link]
[28] Casy. (n.d.). Merck 1-(Phenylsulfonyl)piperidine-4-carboxylic acid. Retrieved from [Link]
[1] Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
[29] ChemSynthesis. (n.d.). 1-pyridin-4-yl-piperidine-4-carboxylic acid. Retrieved from [Link]
[30] Stenutz. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]
Sources
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-BOC-piperidine-4-carboxylic acid | CAS#:84358-13-4 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-(Phenylsulfonyl)piperidine-4-carboxylic acid 122891-92-3 [sigmaaldrich.com]
- 8. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 9. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemeo.com [chemeo.com]
- 12. Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jpsbr.org [jpsbr.org]
- 22. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis and biological evaluation of biphenylsulfonamide carboxylate aggrecanase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. cacheby.com [cacheby.com]
- 29. chemsynthesis.com [chemsynthesis.com]
- 30. piperidine-4-carboxylic acid [stenutz.eu]
A Senior Application Scientist's Guide to the Comparative Analysis of 1-(Ethylsulfonyl)piperidine-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the piperidine scaffold stands as a testament to nature's ingenuity and medicinal chemistry's prowess.[1] This heterocyclic motif is a cornerstone in the architecture of numerous therapeutic agents, offering a versatile platform for structural modification to fine-tune pharmacological properties. This guide delves into a comparative analysis of analogs of 1-(ethylsulfonyl)piperidine-4-carboxylic acid, a compound class with significant potential in modulating various biological targets. As your senior application scientist, I will guide you through the synthetic rationale, the principles of structure-activity relationship (SAR) that govern the performance of these analogs, and the experimental protocols necessary to validate their therapeutic potential.
The Rationale for N-Sulfonylation of the Piperidine Ring
The introduction of a sulfonyl group at the 1-position of the piperidine ring is a strategic decision in medicinal chemistry. The sulfonamide linkage is a key structural feature in a multitude of approved drugs, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability. In the context of this compound, the ethylsulfonyl group serves several critical functions:
-
Modulation of Physicochemical Properties: The sulfonyl group significantly influences the electronic properties of the piperidine nitrogen, reducing its basicity. This can have profound effects on the compound's pKa, lipophilicity (LogP), and overall pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
-
Vectorial Orientation for Target Engagement: The tetrahedral geometry of the sulfonyl group and its ability to engage in specific hydrogen bonding interactions can provide a directional handle for precise orientation within a biological target's binding pocket.
-
Scaffold for Diverse Substitution: The alkyl or aryl group attached to the sulfonyl moiety offers a convenient point for diversification, allowing for the exploration of a wide chemical space to optimize potency and selectivity.
Comparative Analysis of N-Alkyl vs. N-Aryl Sulfonyl Analogs
The choice between an alkyl and an aryl substituent on the sulfonyl group is a critical decision point in the design of novel analogs. This choice can dramatically alter the compound's biological activity and pharmacokinetic properties.
N-Alkylsulfonyl Analogs: The Impact of Chain Length and Branching
Systematic modification of the alkyl chain on the sulfonyl group allows for a fine-tuning of lipophilicity and steric interactions.
| Analog | N-Sulfonyl Substituent | Expected LogP Change (vs. Ethyl) | Rationale for Biological Activity Modulation |
| 1a | Methylsulfonyl | Decrease | Reduced lipophilicity may improve aqueous solubility. Smaller size could probe smaller pockets in the target protein. |
| 1b | Ethylsulfonyl (Parent) | Reference | Baseline for comparison. |
| 1c | n-Propylsulfonyl | Increase | Increased lipophilicity may enhance membrane permeability but could also increase metabolic susceptibility. |
| 1d | Isopropylsulfonyl | Increase | Introduction of branching can improve metabolic stability by shielding adjacent positions from enzymatic attack. |
| 1e | Cyclopentylsulfonyl | Significant Increase | The rigid cyclopentyl group can lock the conformation of the N-sulfonyl moiety, potentially leading to higher affinity and selectivity. |
N-Arylsulfonyl Analogs: Harnessing Aromatic Interactions
Replacing the alkyl group with an aromatic ring introduces the potential for a variety of new interactions with the biological target, including π-π stacking, cation-π interactions, and hydrophobic interactions.
| Analog | N-Sulfonyl Substituent | Key Structural Feature | Rationale for Biological Activity Modulation |
| 2a | Phenylsulfonyl | Unsubstituted aromatic ring | Can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. |
| 2b | 4-Chlorophenylsulfonyl | Electron-withdrawing group | The chloro substituent can alter the electronic properties of the aromatic ring and potentially form halogen bonds with the target. |
| 2c | 4-Methoxyphenylsulfonyl | Electron-donating group | The methoxy group can act as a hydrogen bond acceptor and influence the orientation of the phenyl ring within the binding pocket. |
| 2d | Naphthylsulfonyl | Extended aromatic system | Provides a larger surface area for hydrophobic and π-stacking interactions, potentially increasing potency. |
Structure-Activity Relationship (SAR): Key Insights from Published Data
-
Impact of N-Sulfonyl Substitution on Enzyme Inhibition: In a study on piperidine-4-carbohydrazide derivatives as cholinesterase inhibitors, both N-alkyl and N-aryl sulfonyl substitutions were explored.[2] The nature of the substituent on the sulfonyl group was found to be critical for inhibitory activity, suggesting that this position directly interacts with the enzyme's active site.
-
Role in Receptor Binding: Research on arylalkylsulfonyl piperidine derivatives as sigma receptor ligands demonstrated that the nature and substitution pattern of the aryl group significantly influenced binding affinity and selectivity.[3] This highlights the importance of aromatic interactions for this class of compounds.
-
Antimicrobial Activity: Studies on sulfonyl piperidine carboxamide derivatives have shown that these compounds possess moderate to good antimicrobial activity.[4] The variation of substituents on the sulfonyl moiety could be a promising strategy to optimize their antibacterial and antifungal profiles.
Experimental Protocols for Comparative Evaluation
To conduct a robust comparative analysis of this compound analogs, a series of well-defined experimental protocols are essential.
General Synthetic Protocol for 1-(Alkyl/Aryl-sulfonyl)piperidine-4-carboxylic Acid Analogs
This protocol outlines a general method for the synthesis of the target compounds, starting from ethyl isonipecotate.
Step 1: N-Sulfonylation of Ethyl Isonipecotate
-
To a solution of ethyl isonipecotate (1.0 eq.) and triethylamine (2.5 eq.) in dichloromethane (DCM) at 0 °C, add the desired alkyl or aryl sulfonyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding ethyl 1-(alkyl/aryl-sulfonyl)piperidine-4-carboxylate.
Step 2: Hydrolysis of the Ester
-
Dissolve the ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq.) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final 1-(alkyl/aryl-sulfonyl)piperidine-4-carboxylic acid analog.
Caption: General synthetic workflow for the preparation of 1-(Alkyl/Aryl-sulfonyl)piperidine-4-carboxylic acid analogs.
In Vitro Biological Evaluation: A Tiered Approach
A tiered screening approach is recommended to efficiently evaluate the synthesized analogs.
Tier 1: Primary Target-Based Assay
The initial screen should be a high-throughput assay against the primary biological target of interest (e.g., a specific enzyme or receptor). This will provide initial data on the potency (e.g., IC₅₀ or Kᵢ) of each analog.
Tier 2: Selectivity Profiling
Analogs that show promising activity in the primary assay should be tested against a panel of related off-target proteins to assess their selectivity. High selectivity is a crucial attribute for a successful drug candidate, as it minimizes the risk of off-target side effects.
Tier 3: In Vitro ADME Profiling
Lead candidates from the selectivity screen should be subjected to a panel of in vitro ADME assays to evaluate their drug-like properties. Key parameters to assess include:
-
Solubility: Kinetic or thermodynamic solubility assays.
-
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the intrinsic clearance.
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods.
Caption: A tiered workflow for the in vitro evaluation of synthesized analogs.
Conclusion
The systematic comparative analysis of this compound analogs is a powerful strategy in the quest for novel therapeutic agents. By understanding the subtle interplay between the N-sulfonyl substituent and the overall molecular properties, researchers can rationally design compounds with optimized potency, selectivity, and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these promising molecules. As we continue to explore the vast chemical space around the versatile piperidine scaffold, a data-driven and logical approach to analog design will undoubtedly pave the way for the next generation of innovative medicines.
References
- Kachaeva, M. V., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advances in Journal of Chemistry A, 7(2), 163-189.
- Ates-Alagoz, Z., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 69, 637-646.
- Tariq, M., et al. (2014). Synthesis, biological evaluation, and molecular docking of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazides as cholinesterase inhibitors. Turkish Journal of Chemistry, 38(5), 826-840.
- BenchChem. (2025). A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery. BenchChem Technical Support.
- Youssef, A. M., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advances in Journal of Chemistry A, 7(2), 163-189.
- Asif, M. (2021). A review on diverse heterocyclic compounds as the privileged scaffolds in anticancer drug discovery. Current Research in Chemical Sciences, 1, 100004.
- Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-Carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37, 1315-1321.
- Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1553.
- Abdellatif, K. R. A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 26(21), 6484.
- Debnath, A. K., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. ACS infectious diseases, 4(11), 1599-1612.
- Lemaire, M., et al. (1997). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Bioorganic & medicinal chemistry, 5(4), 797-809.
- Hibi, S., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][5][6]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & medicinal chemistry, 12(24), 6517-6530.
- Anderson, M. O., et al. (2011). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
- Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-Carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37, 1315-1321.
- Zhang, T., et al. (2019). Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. The Journal of Organic Chemistry, 84(9), 5585-5593.
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Synthesized 1-(Ethylsulfonyl)piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous validation of a synthesized active pharmaceutical ingredient's (API) purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. This guide offers an in-depth, comparative analysis of orthogonal analytical techniques for validating the purity of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid, a key building block in medicinal chemistry. We will delve into the rationale behind experimental choices, present detailed protocols, and provide a framework for a robust, self-validating purity assessment system.
The Synthetic Pathway and Anticipated Impurities
A robust purity validation strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. A plausible and efficient synthesis of this compound proceeds via a two-step process, starting from the commercially available piperidine-4-carboxylic acid (isonipecotic acid).
Step 1: Esterification of Piperidine-4-carboxylic Acid
To prevent unwanted side reactions with the carboxylic acid moiety during the subsequent sulfonylation step, it is first protected as an ethyl ester. A common method involves reacting isonipecotic acid with thionyl chloride in ethanol.[1]
Step 2: N-Sulfonylation and Hydrolysis
The resulting ethyl 1-piperidine-4-carboxylate is then reacted with ethanesulfonyl chloride in the presence of a base to form ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate. The final step is the hydrolysis of the ethyl ester to yield the target molecule, this compound.[2]
This synthetic route allows us to anticipate a profile of potential process-related impurities:
-
Impurity A: Piperidine-4-carboxylic acid (Isonipecotic acid): Unreacted starting material from Step 1.
-
Impurity B: Ethyl 1-piperidine-4-carboxylate: Unreacted intermediate from Step 2.
-
Impurity C: Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate: Incomplete hydrolysis in the final step.
-
Impurity D: Di-sulfonated piperidine derivatives: Potential by-products from side reactions.
Understanding these potential impurities is critical for selecting and developing analytical methods with the appropriate specificity and sensitivity.
Orthogonal Analytical Approaches for Comprehensive Purity Validation
Relying on a single analytical technique can lead to an incomplete understanding of a compound's purity profile. Orthogonal methods, which measure the same attribute through different physicochemical principles, provide a more comprehensive and reliable assessment.[3] For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) offers a robust validation strategy.
dot graphical_abstract { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Figure 1: Workflow from synthesis to orthogonal purity validation.
Comparison of Primary Analytical Techniques
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV/CAD | Chromatographic separation based on polarity, with detection by UV absorbance or charged aerosol detection. | High sensitivity for detecting trace impurities. Excellent for quantifying known impurities with reference standards.[3] | May require derivatization for compounds lacking a UV chromophore.[4] Quantification of unknown impurities is relative (area %). | Routine quality control, stability testing, and quantification of known impurities. |
| qNMR | Nuclear magnetic resonance spectroscopy to provide structural information and absolute quantification against a certified internal standard. | Inherently quantitative without the need for reference standards for each impurity.[5] Provides definitive structural confirmation. Non-destructive. | Lower sensitivity compared to HPLC for trace impurities. Can be complex for mixtures with significant peak overlap. | Absolute purity assessment, structural elucidation of impurities, and orthogonal validation of HPLC results. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of MS. | High sensitivity and selectivity. Provides molecular weight information for impurity identification.[3][4] | Ionization efficiency can vary between compounds, affecting quantification. Isomeric impurities may not be distinguishable by mass alone. | Impurity identification and structural characterization, especially for unknowns. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
Given that this compound lacks a strong UV chromophore, a charged aerosol detector (CAD) is a suitable alternative for quantitative analysis.[4]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven
-
Charged Aerosol Detector (CAD)
Chromatographic Conditions:
-
Column: Atlantis C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 90:10 (A:B) isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
CAD Nebulizer Temperature: 35°C
-
CAD Evaporation Tube Temperature: 50°C
Rationale for Method Development: The use of HFBA as an ion-pairing agent is crucial for retaining the polar analyte on a reversed-phase column.[4] The isocratic elution simplifies the method for routine quality control.
dot graph { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Figure 2: HPLC-CAD experimental workflow.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans (ns): 16 (for adequate signal-to-noise ratio).
Data Analysis:
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Rationale for Method Development: The long relaxation delay is critical for accurate quantification. DMSO-d₆ is a suitable solvent for both the analyte and the internal standard. Maleic acid is a good choice for an internal standard as its singlet signal in the aromatic region is unlikely to overlap with the analyte's signals.
dot graph { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Figure 3: qNMR experimental workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown impurities.
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
LC Conditions:
-
Use the same HPLC method as described above.
MS Conditions:
-
Ionization Mode: Positive ESI
-
Full Scan Range: m/z 100-1000
-
Product Ion Scan (MS/MS): Performed on the protonated molecule [M+H]⁺ of the analyte and any detected impurities.
Rationale for Method Development: Positive ion mode is typically effective for piperidine derivatives due to the basicity of the nitrogen atom.[6] MS/MS fragmentation patterns can provide valuable structural information for identifying impurities. Common fragmentation pathways for piperidine derivatives include α-cleavage and ring fission.[6]
Data Interpretation and Case Study
A batch of synthesized this compound was analyzed using the orthogonal methods described above.
| Analytical Method | Observation | Interpretation |
| HPLC-CAD | Main peak at retention time (RT) of 5.2 min (98.5% area). Minor peaks at RT 2.1 min (0.8% area) and 7.8 min (0.7% area). | The sample is of high purity by relative area, but two minor impurities are present. |
| qNMR | ¹H NMR spectrum consistent with the structure of this compound. Purity calculated as 98.6% against a maleic acid internal standard. Signals corresponding to ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate were observed at a low level. | Confirms the identity and high purity of the bulk material. The presence of the ethyl ester (Impurity C) is confirmed. |
| LC-MS | The peak at RT 5.2 min shows a [M+H]⁺ ion at m/z 222.1, corresponding to the target molecule. The peak at RT 2.1 min shows a [M+H]⁺ ion at m/z 130.1 (Impurity A). The peak at RT 7.8 min shows a [M+H]⁺ ion at m/z 250.1 (Impurity C). MS/MS fragmentation of the main peak shows characteristic losses consistent with the ethylsulfonyl and carboxylic acid groups. | Confirms the molecular weight of the main component and identifies the impurities as unreacted piperidine-4-carboxylic acid and the ethyl ester intermediate. |
This multi-faceted approach provides a high degree of confidence in the purity assessment. HPLC provides sensitive detection and quantification of impurities, qNMR offers an absolute purity value and structural confirmation, and LC-MS definitively identifies the impurities.
Conclusion
The validation of purity for synthesized compounds like this compound requires a scientifically rigorous and multi-pronged approach. By integrating orthogonal analytical techniques such as HPLC-CAD, qNMR, and LC-MS, researchers and drug development professionals can build a comprehensive and self-validating system for purity assessment. This ensures a thorough understanding of the impurity profile, which is paramount for the development of safe and effective pharmaceuticals.
References
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025). ResearchGate.
- Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine tool for the absolute quantification of natural products: quantitative 1H NMR (qHNMR).
- Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025). PMC.
- Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013). ACS Publications.
- Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. (2023). PMC.
- Ethyl piperidine-4-carboxylate. (n.d.). Cheméo.
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). ResearchGate.
- Hydrolysis of esters. (n.d.). Chemguide.
Sources
- 1. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. soeagra.com [soeagra.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Predicted Biological Efficacy of 1-(Ethylsulfonyl)piperidine-4-carboxylic Acid and N-acetylisonipecotic Acid
Introduction
In the landscape of neuropharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders.[1] GABA, as the principal inhibitory neurotransmitter in the mammalian central nervous system, governs the delicate equilibrium between neuronal excitation and inhibition.[1] Consequently, molecules that can mimic or enhance GABAergic transmission are of significant interest to researchers and drug development professionals. This guide provides an in-depth comparative analysis of two such molecules: 1-(Ethylsulfonyl)piperidine-4-carboxylic acid and N-acetylisonipecotic acid.
While direct comparative studies on these two specific compounds are not extensively available in the current body of scientific literature, this guide will leverage data on their structural analogues and the known pharmacological effects of their constituent chemical moieties to build a predictive comparison of their biological efficacy. We will delve into their likely mechanisms of action, potential therapeutic applications, and the experimental protocols required to validate these hypotheses.
Compound Profiles
N-acetylisonipecotic acid: A Derivative of a Known GABAA Receptor Agonist
N-acetylisonipecotic acid is the N-acetylated form of isonipecotic acid (also known as piperidine-4-carboxylic acid). Isonipecotic acid is a conformationally restricted analogue of GABA and is recognized as a partial agonist at GABAA receptors.[2][3] The piperidine ring constrains the flexible GABA backbone into a specific conformation, which is crucial for its interaction with the GABAA receptor.
The parent compound, isonipecotic acid, exhibits moderate efficacy as a partial agonist at GABAA receptors containing α1, α2, α3, and α5 subunits, while demonstrating nearly full agonism at receptors with α4 and α6 subunits.[2] However, a significant limitation of isonipecotic acid is its inability to cross the blood-brain barrier, which curtails its therapeutic potential for central nervous system disorders.[2]
The introduction of an acetyl group at the nitrogen atom (N-acetylation) in N-acetylisonipecotic acid is a critical modification. N-acetylation can influence several key pharmacological properties, including:
-
Lipophilicity and Blood-Brain Barrier Permeability: The acetyl group may increase the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier compared to the parent compound.
-
Receptor Binding and Efficacy: The acetyl moiety could alter the binding affinity and efficacy at the GABAA receptor. It may influence the orientation of the molecule within the binding pocket or introduce new interactions.
Without direct experimental data, it is hypothesized that N-acetylisonipecotic acid retains activity at the GABAA receptor, with its potency and efficacy being modulated by the N-acetyl group.
This compound: A Potential Modulator of GABAergic Transmission
This compound is a derivative of isonipecotic acid characterized by an ethylsulfonyl group attached to the piperidine nitrogen. The N-sulfonyl functional group is a key feature that can significantly impact the molecule's biological activity. N-acyl sulfonamides are recognized as bioisosteres of carboxylic acids, a property that can influence their interaction with biological targets by mimicking the charge distribution and hydrogen bonding capabilities of a carboxylate group.[4]
While direct biological data for this specific compound is scarce, the piperidine-4-carboxylic acid scaffold strongly suggests a potential interaction with the GABAergic system. The N-ethylsulfonyl group could confer several properties:
-
GABA Transporter Inhibition: Many derivatives of nipecotic acid (piperidine-3-carboxylic acid) are known inhibitors of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[5][6] It is plausible that N-substituted derivatives of isonipecotic acid could also exhibit GAT inhibitory activity.
-
GABAA Receptor Modulation: The bulky and electron-withdrawing nature of the ethylsulfonyl group could influence direct interactions with GABA receptors, potentially leading to agonist, antagonist, or allosteric modulatory effects.
-
Novel Target Engagement: While less likely given the core structure, N-sulfonylated piperidine derivatives have been explored for a range of biological activities, and engagement with other targets cannot be entirely ruled out without experimental validation.
Comparative Analysis of Predicted Biological Efficacy
Based on the structural features of the two compounds, a predictive comparison of their biological efficacy can be formulated. This comparison is inferential and necessitates experimental verification.
| Feature | This compound | N-acetylisonipecotic acid | Rationale |
| Primary Mechanism of Action | Likely GABA Transporter (GAT) Inhibition or GABAA Receptor Modulation | Likely GABAA Receptor Partial Agonism | Based on the known activities of nipecotic acid derivatives and isonipecotic acid, respectively. |
| Potency | Unknown, potentially moderate to high as a GAT inhibitor | Unknown, likely dependent on the effect of N-acetylation on GABAA receptor binding. | The potency of GAT inhibitors can be high, while the potency of isonipecotic acid at GABAA receptors is moderate. |
| Efficacy | As a GAT inhibitor, it would potentiate endogenous GABAergic signaling. | Likely a partial agonist at GABAA receptors, with efficacy potentially altered by the N-acetyl group. | The functional outcome of GAT inhibition is an increase in synaptic GABA levels. The efficacy of N-acetylisonipecotic acid will depend on its intrinsic activity at the GABAA receptor. |
| Blood-Brain Barrier Permeability | Potentially enhanced due to the N-ethylsulfonyl group. | Potentially enhanced due to the N-acetyl group. | Both modifications could increase lipophilicity compared to the parent isonipecotic acid. |
| Potential Therapeutic Applications | Epilepsy, anxiety disorders, neuropathic pain (if a GAT inhibitor). | Anxiety disorders, sleep disorders, epilepsy (if a GABAA receptor agonist with CNS penetration). | These applications are aligned with the known therapeutic uses of GAT inhibitors and GABAA receptor agonists. |
Experimental Protocols for Validation
To empirically determine and compare the biological efficacy of these two compounds, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
1. GABAA Receptor Binding Assay:
-
Objective: To determine the binding affinity of the compounds for the GABAA receptor.
-
Methodology: A radioligand binding assay using [3H]muscimol, a high-affinity GABAA receptor agonist.
-
Prepare synaptic membrane fractions from rat or mouse brain tissue.
-
Incubate the membranes with a fixed concentration of [3H]muscimol and varying concentrations of the test compounds (this compound and N-acetylisonipecotic acid).
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Determine the IC50 values (the concentration of the compound that inhibits 50% of specific [3H]muscimol binding) and subsequently calculate the Ki (inhibitory constant).
-
2. GABAA Receptor Functional Assay (Electrophysiology):
-
Objective: To characterize the functional activity of the compounds at GABAA receptors (agonist, antagonist, or modulator).
-
Methodology: Two-electrode voltage-clamp recording in Xenopus oocytes expressing specific GABAA receptor subunit combinations (e.g., α1β2γ2).
-
Inject cRNAs for the desired GABAA receptor subunits into Xenopus oocytes.
-
After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes.
-
Apply GABA to elicit a baseline current.
-
Apply the test compounds alone to assess for direct agonist activity.
-
Co-apply the test compounds with GABA to assess for modulatory effects.
-
Measure the changes in chloride current to determine the EC50 (for agonists) or the degree of potentiation or inhibition.
-
3. GABA Uptake Inhibition Assay:
-
Objective: To determine if the compounds inhibit the reuptake of GABA by GABA transporters.
-
Methodology: A [3H]GABA uptake assay in synaptosomes or cells expressing specific GAT subtypes.
-
Prepare synaptosomes from rat or mouse brain tissue or use cell lines stably expressing GAT-1, GAT-2, or GAT-3.
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compounds.
-
Add [3H]GABA and incubate for a short period to allow for uptake.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity retained by the synaptosomes or cells.
-
Calculate the IC50 values for the inhibition of GABA uptake.
-
Workflow Diagram
Caption: Predicted sites of action at a GABAergic synapse.
Conclusion and Future Directions
This guide provides a structured, albeit predictive, comparison of the biological efficacy of this compound and N-acetylisonipecotic acid. Based on their chemical structures, it is hypothesized that N-acetylisonipecotic acid will act as a GABAA receptor agonist, while this compound is more likely to function as a GABA uptake inhibitor.
The N-acetylation of isonipecotic acid may improve its pharmacokinetic profile, potentially overcoming the limitation of the parent compound's poor blood-brain barrier penetration. Similarly, the N-ethylsulfonyl group on the piperidine ring of this compound could confer favorable properties for CNS activity.
Crucially, the hypotheses presented in this guide must be validated through rigorous experimental investigation. The proposed in vitro and in vivo assays will be instrumental in elucidating the precise mechanisms of action, potency, and efficacy of these compounds. The results of such studies will not only provide a definitive comparison of their biological efficacy but also inform their potential for development as novel therapeutic agents for neurological disorders.
References
- Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus. (1996). Neurochemical Research. [Link]
- Isonipecotic acid. Wikipedia. [Link]
- GABA reuptake inhibitor. Wikipedia. [Link]
- GABA reuptake inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
- A role of GABA analogues in the treatment of neurological diseases. (2007). Current Medicinal Chemistry. [Link]
- Recent advances in the synthesis of N-acyl sulfonamides. (2018). RSC Advances. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 3. Isonipecotic acid Online | Isonipecotic acid Manufacturer and Suppliers [scimplify.com]
- 4. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
A Spectroscopic Journey: Tracing the Synthesis of 1-(Ethylsulfonyl)piperidine-4-carboxylic Acid from Its Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational rigidity and synthetic versatility allow for the precise positioning of pharmacophoric elements. This guide provides an in-depth spectroscopic comparison of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid, a key building block, with its fundamental precursors: piperidine-4-carboxylic acid and N-Boc-piperidine-4-carboxylic acid. By dissecting the changes in their spectral signatures—across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—we illuminate the chemical transformations that underpin its synthesis, offering a valuable resource for researchers in drug discovery and process development.
The Synthetic Pathway: From a Simple Ring to a Complex Intermediate
The journey to this compound typically begins with the commercially available piperidine-4-carboxylic acid. This simple heterocyclic amino acid serves as the foundational structure. To enable selective modification at the nitrogen atom, a common strategy involves the introduction of a protecting group. The tert-butyloxycarbonyl (Boc) group is frequently employed due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions.
The synthesis can be visualized as a two-step process:
-
Protection: The secondary amine of piperidine-4-carboxylic acid is protected with a Boc group, yielding N-Boc-piperidine-4-carboxylic acid. This step is crucial to prevent unwanted side reactions at the nitrogen atom during subsequent functionalization.
-
Deprotection and Sulfonylation: The Boc group is removed to regenerate the secondary amine, which is then immediately reacted with an ethylsulfonylating agent, such as ethylsulfonyl chloride, to afford the final product, this compound.
Figure 1: A simplified workflow for the synthesis of this compound.
Comparative Spectroscopic Analysis
The true narrative of a chemical transformation is told through the language of spectroscopy. By comparing the spectra of the starting material, the intermediate, and the final product, we can unequivocally confirm the success of each synthetic step.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Tale of Vibrating Bonds
FT-IR spectroscopy provides a window into the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Compound | Key FT-IR Absorptions (cm⁻¹) | Interpretation |
| Piperidine-4-carboxylic acid | ~3300-2500 (broad), ~2950, ~1710 (strong), ~1600 | O-H stretch (carboxylic acid), N-H stretch (secondary amine), C-H stretch, C=O stretch (carboxylic acid), N-H bend |
| N-Boc-piperidine-4-carboxylic acid | ~3300-2500 (broad), ~2980, ~1740 (strong), ~1685 (strong) | O-H stretch (carboxylic acid), C-H stretch, C=O stretch (carboxylic acid), C=O stretch (Boc carbamate) |
| This compound | ~3300-2500 (broad), ~2960, ~1715 (strong), ~1340 & ~1160 (strong) | O-H stretch (carboxylic acid), C-H stretch, C=O stretch (carboxylic acid), Asymmetric & Symmetric SO₂ stretch (sulfonamide) |
Expert Insights: The disappearance of the N-H stretching and bending vibrations from the spectrum of piperidine-4-carboxylic acid upon formation of N-Boc-piperidine-4-carboxylic acid is a clear indicator of successful protection. The introduction of the Boc group is further confirmed by the appearance of a strong carbonyl absorption around 1685 cm⁻¹. The most telling transformation is observed in the final step. The disappearance of the Boc carbonyl peak and the emergence of two strong, characteristic absorptions for the sulfonyl group (SO₂) at approximately 1340 cm⁻¹ and 1160 cm⁻¹ provide definitive evidence of the successful sulfonylation.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy
| Compound | Key ¹H NMR Chemical Shifts (ppm) | Interpretation |
| Piperidine-4-carboxylic acid | ~3.0 (m), ~2.5 (m), ~2.0 (m), ~1.8 (m) | Protons on the piperidine ring, broad signals due to proton exchange and conformational flexibility. |
| N-Boc-piperidine-4-carboxylic acid | ~3.9 (m), ~2.8 (m), ~2.5 (m), ~1.9 (m), ~1.6 (m), 1.45 (s, 9H) | Protons on the piperidine ring, sharp singlet for the nine equivalent protons of the Boc group. |
| This compound | ~3.7 (m), ~3.0 (q, 2H), ~2.8 (m), ~2.1 (m), ~1.9 (m), ~1.3 (t, 3H) | Protons on the piperidine ring, quartet for the methylene protons and triplet for the methyl protons of the ethylsulfonyl group. |
¹³C NMR Spectroscopy
| Compound | Key ¹³C NMR Chemical Shifts (ppm) | Interpretation |
| Piperidine-4-carboxylic acid | ~178, ~45, ~42, ~28 | Carboxylic acid carbon, carbons of the piperidine ring. |
| N-Boc-piperidine-4-carboxylic acid | ~177, ~155, ~80, ~43, ~41, ~28, ~28.5 | Carboxylic acid carbon, carbamate carbon, quaternary carbon of the Boc group, piperidine ring carbons, methyl carbons of the Boc group. |
| This compound | ~176, ~46, ~45, ~41, ~28, ~8 | Carboxylic acid carbon, piperidine ring carbons, methylene and methyl carbons of the ethylsulfonyl group. |
Expert Insights: The most prominent feature in the ¹H NMR spectrum of N-Boc-piperidine-4-carboxylic acid is the large singlet at approximately 1.45 ppm, integrating to nine protons, which is the hallmark of the tert-butyl group. In the ¹³C NMR, the appearance of the carbamate carbonyl at ~155 ppm and the quaternary carbon of the Boc group at ~80 ppm are definitive markers of the protection step. The transition to this compound is clearly signaled in the ¹H NMR by the appearance of a quartet and a triplet, characteristic of an ethyl group attached to a heteroatom. In the ¹³C NMR, the disappearance of the Boc signals and the appearance of new signals corresponding to the ethylsulfonyl group carbons confirm the final transformation.
Figure 2: Key spectroscopic changes during the synthesis.
Mass Spectrometry (MS): Weighing the Molecules
Mass spectrometry provides the molecular weight of a compound, offering a final layer of confirmation for each synthetic step.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.16 | 130.08 |
| N-Boc-piperidine-4-carboxylic acid | C₁₁H₁₉NO₄ | 229.27 | 230.13 |
| This compound | C₈H₁₅NO₄S | 221.27 | 222.08 |
Expert Insights: The incremental increase in molecular weight from piperidine-4-carboxylic acid to N-Boc-piperidine-4-carboxylic acid, and the subsequent change to the molecular weight of the final product, as determined by mass spectrometry, provides unambiguous evidence for the success of each reaction. The observed molecular ion peaks in the mass spectra should correspond to the calculated values, confirming the identity of each compound in the synthetic sequence.
Experimental Protocols
Synthesis of N-Boc-piperidine-4-carboxylic acid
-
Materials: Piperidine-4-carboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dioxane, Water.
-
Procedure:
-
Dissolve piperidine-4-carboxylic acid in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate to the solution and stir vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Acidify the reaction mixture with a cold solution of 1M hydrochloric acid to a pH of 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.
-
Synthesis of this compound
-
Materials: N-Boc-piperidine-4-carboxylic acid, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM), Triethylamine (TEA), Ethylsulfonyl chloride (EtSO₂Cl).
-
Procedure:
-
Deprotection: Dissolve N-Boc-piperidine-4-carboxylic acid in dichloromethane. Add an excess of trifluoroacetic acid or a solution of HCl in dioxane and stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Sulfonylation: Dissolve the crude piperidine-4-carboxylic acid salt in a suitable solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0 °C and add triethylamine.
-
Slowly add ethylsulfonyl chloride and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and detailed narrative of its synthesis. Each analytical technique—FT-IR, NMR, and MS—offers a unique and complementary perspective, allowing for the confident identification and characterization of each molecule in the synthetic pathway. This guide serves as a practical reference for researchers, providing not only the expected spectral data but also the underlying rationale for the observed changes, thereby empowering more efficient and informed drug discovery and development efforts.
References
- PubChem. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. [Link]
Sources
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of N-Sulfonylated Piperidine-4-Carboxylic Acids
In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a meticulously orchestrated process. Central to this endeavor is the robust characterization of a compound's biological activity, a tale told through two distinct yet interconnected narratives: in vitro and in vivo studies. This guide provides an in-depth comparison of these two fundamental methodologies, using the promising structural class of N-sulfonylated piperidine-4-carboxylic acids as a central case study. While specific public data on 1-(Ethylsulfonyl)piperidine-4-carboxylic acid is limited, the principles discussed herein are broadly applicable to this and related chemical scaffolds, which are of significant interest in medicinal chemistry.[1][2][3]
The piperidine scaffold is a cornerstone in the design of therapeutic agents, and its derivatives have found applications in a multitude of disease areas.[1][2] The N-sulfonylation of the piperidine ring, coupled with the carboxylic acid moiety at the 4-position, offers a unique combination of structural rigidity and physicochemical properties that can be fine-tuned to optimize target engagement, selectivity, and pharmacokinetic profiles. This guide will illuminate the logical progression from controlled, single-variable in vitro experiments to the complex, multi-system environment of in vivo models, providing researchers, scientists, and drug development professionals with the insights needed to navigate this critical transition.
The In Vitro Profile: Deconstructing Complexity in a Controlled Environment
In vitro studies, Latin for "in glass," are the foundational pillar of early-stage drug discovery.[4] They allow for the precise measurement of a compound's effects on isolated biological components, such as enzymes, cells, or tissues, in a highly controlled setting. This reductionist approach is invaluable for elucidating mechanisms of action and establishing a preliminary safety and efficacy profile before committing to more resource-intensive in vivo experiments.
Physicochemical and ADME Profiling
Before assessing biological activity, a thorough understanding of a compound's fundamental physicochemical properties is paramount. These properties govern its absorption, distribution, metabolism, and excretion (ADME) – critical determinants of a drug's ultimate success.[4][5]
Table 1: Representative In Vitro ADME Assays for an N-Sulfonylated Piperidine-4-Carboxylic Acid Derivative
| Parameter | Assay | Purpose | Acceptable Range (General Guidance) |
| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the concentration at which the compound dissolves in aqueous solutions, mimicking physiological fluids. | >50 µM |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA); Caco-2 Cell Monolayer Assay | To predict the compound's ability to cross biological membranes, such as the intestinal wall.[5][6] | PAMPA: Papp > 1 x 10-6 cm/s; Caco-2: Papp > 2 x 10-6 cm/s |
| Metabolic Stability | Liver Microsome or Hepatocyte Stability Assay | To assess the rate at which the compound is metabolized by liver enzymes, predicting its half-life in the body.[5][7] | t1/2 > 30 minutes |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) Assay | To measure the extent to which the compound binds to proteins in the blood, as only the unbound fraction is pharmacologically active.[8] | Unbound fraction > 1% |
| CYP450 Inhibition | Cytochrome P450 Inhibition Assay | To identify potential drug-drug interactions by assessing the compound's ability to inhibit key drug-metabolizing enzymes.[7][8] | IC50 > 10 µM |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. Human liver microsomes are thawed and diluted in a phosphate buffer to a final protein concentration of 0.5 mg/mL. A cofactor solution, NADPH, is also prepared.
-
Incubation: The test compound is added to the microsome solution at a final concentration of 1 µM. The reaction is initiated by the addition of NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.
-
Data Interpretation: The rate of disappearance of the compound is used to calculate its intrinsic clearance and predict its hepatic clearance in vivo.
Target Engagement and Functional Activity
The core of in vitro efficacy testing is to demonstrate that the compound interacts with its intended biological target and elicits a desired functional response. For a hypothetical N-sulfonylated piperidine-4-carboxylic acid derivative designed as an inhibitor of a specific enzyme, a typical workflow would involve:
-
Biochemical Assay: A cell-free assay to measure the direct inhibition of the purified target enzyme. This provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Cell-Based Assay: An assay using a cell line that expresses the target of interest. This confirms that the compound can cross the cell membrane and engage its target in a more complex biological context. The potency in this assay is expressed as the half-maximal effective concentration (EC50).
Caption: A streamlined workflow for assessing in vitro efficacy.
The In Vivo Arena: Evaluating Performance in a Living System
In vivo studies, meaning "within the living," are essential for understanding how a compound behaves in a complex, whole organism.[9] These studies provide critical information on pharmacokinetics, efficacy in a disease context, and overall safety that cannot be fully replicated by in vitro models. Animal models, most commonly rodents, are used in preclinical research to bridge the gap between laboratory findings and human clinical trials.[10][11][12]
Pharmacokinetics (PK): The Body's Effect on the Drug
Pharmacokinetic studies track the concentration of a compound in the body over time after administration. This helps to determine key parameters such as:
-
Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.
-
Maximum Concentration (Cmax) : The highest concentration of the compound achieved in the blood.
-
Time to Maximum Concentration (Tmax) : The time at which Cmax is reached.
-
Half-life (t1/2) : The time it takes for the concentration of the compound in the body to be reduced by half.
-
Volume of Distribution (Vd) : The apparent volume into which the drug distributes in the body.
-
Clearance (CL) : The rate at which the drug is removed from the body.
Table 2: Representative Mouse Pharmacokinetic Data for an N-Sulfonylated Piperidine-4-Carboxylic Acid Derivative (10 mg/kg Oral Dose)
| Parameter | Value | Interpretation |
| Cmax | 1500 ng/mL | The compound is well-absorbed and reaches a high concentration in the blood. |
| Tmax | 1 hour | Rapid absorption after oral administration. |
| AUC0-last | 7500 ng*h/mL | Represents the total drug exposure over time. |
| t1/2 | 4 hours | A reasonable half-life that may support once or twice daily dosing. |
| Bioavailability (F%) | 40% | Moderate oral bioavailability. |
Experimental Protocol: Mouse Pharmacokinetic Study
-
Dosing: A cohort of mice (e.g., n=3 per time point) is administered the test compound at a specific dose (e.g., 10 mg/kg) via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), blood samples are collected.
-
Plasma Preparation: The blood is processed to separate the plasma.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using LC-MS/MS.
-
Data Analysis: The plasma concentration-time data is used to calculate the pharmacokinetic parameters using specialized software.
Pharmacodynamics (PD) and Efficacy: The Drug's Effect on the Body
Efficacy studies are conducted in animal models of human diseases to determine if the compound has the desired therapeutic effect.[10][13] For our hypothetical compound, if it were designed to treat a neurological disorder, an appropriate rodent model of that condition would be used. The study would aim to establish a relationship between the dose of the compound, the resulting drug concentration at the site of action (pharmacokinetics), and the observed therapeutic effect (pharmacodynamics).
Caption: The interplay of PK and PD in in vivo efficacy studies.
The Crucial Correlation: Integrating In Vitro and In Vivo Data
The ultimate goal of this multi-faceted approach is to establish a robust in vitro-in vivo correlation (IVIVC).[14][15][16][17] A strong IVIVC allows researchers to use in vitro data to make reliable predictions about a compound's in vivo behavior, which can significantly streamline the drug development process.[14][18]
For example, the intrinsic clearance rate determined from the in vitro liver microsome stability assay can be used in mathematical models to predict the hepatic clearance in vivo. This prediction is then compared to the actual clearance measured in the animal PK study. A good correlation between the predicted and observed values gives confidence in the in vitro assay's ability to forecast human pharmacokinetics.
Discrepancies between in vitro and in vivo results are also highly informative. For instance, a compound that is potent in a biochemical assay but shows poor efficacy in an animal model may have issues with bioavailability, metabolic instability, or an inability to reach its target tissue. These discrepancies guide further optimization of the compound's structure and properties.
Conclusion
The evaluation of a potential drug candidate like this compound, or any of its structural analogs, is a journey from the simplicity of the test tube to the complexity of a living organism. In vitro studies provide a detailed, mechanistic understanding of a compound's properties in a controlled environment, while in vivo studies offer the indispensable context of its performance within a whole biological system. A successful drug development program hinges on the thoughtful design of both types of experiments and, most importantly, on the intelligent integration of their results. By establishing a strong in vitro-in vivo correlation, researchers can build a comprehensive and predictive model of a compound's behavior, paving the way for its successful translation into a novel therapeutic.
References
- Patsnap Synapse. (2025, May 29).
- Vertex AI Search. (2025, July 15).
- Creative Biolabs.
- PMC - PubMed Central. In vitro-In vivo Correlation: Perspectives on Model Development.
- Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC)
- IJRPC. (2023, May 29). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES.
- Enamine.
- Frontiers. The (misleading) role of animal models in drug development.
- World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC)
- Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery.
- PMC - PubMed Central. Commonly Used Animal Models.
- WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
- NCBI - Assay Guidance Manual. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
- Charles River Laboratories. In Vitro ADME Assays and Services.
- Semantic Scholar.
- PubMed. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][14][16]benzothiazine as orally-active adhesion molecule inhibitors.
- Santa Cruz Biotechnology. 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid | SCBT.
- PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- Benchchem.
- PubMed. (2021, December 5).
- Wikipedia. Isonipecotic acid.
- ResearchGate. (2025, May). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- British Journal of Pharmacology and Chemotherapy. (1956, March).
- PubMed Central. (2022, February 28). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors.
- PubMed. L-2-oxothiazolidine-4-carboxylic Acid Inhibits Human Immunodeficiency Virus Type 1 Replication in Mononuclear Phagocytes and Lymphocytes.
- PMC - PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design.
- PMC - PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
- PMC - NIH. (2022, January 15). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)
- ResearchGate. (2024, August 18).
- PubChem. 1-Acetylpiperidine-4-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 6. In vitro approaches to evaluate ADMET drug properties. | Semantic Scholar [semanticscholar.org]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 10. ijrpc.com [ijrpc.com]
- 11. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 12. Commonly Used Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathology Models for Efficacy studies - Enamine [enamine.net]
- 14. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 15. premier-research.com [premier-research.com]
- 16. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. wjarr.com [wjarr.com]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid in Preclinical Assays
Introduction
In the landscape of drug discovery and development, the specificity of a candidate molecule is paramount. Off-target effects, often stemming from the cross-reactivity of the parent molecule or its metabolites with unintended biological targets or assay reagents, can lead to misleading structure-activity relationship (SAR) data, inaccurate pharmacokinetic profiles, and potential toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cross-reactivity of the small molecule, 1-(Ethylsulfonyl)piperidine-4-carboxylic acid .
While direct cross-reactivity data for this specific molecule is not extensively published, this guide establishes a robust, multi-platform strategy to generate this critical data. We will explore the underlying principles of molecular recognition and provide detailed, field-tested protocols for competitive immunoassays, orthogonal chromatographic separations, and real-time binding affinity assays. By understanding the causality behind these experimental choices, researchers can build a self-validating system to ensure the integrity of their assay results.
The Basis of Cross-Reactivity: Structural Similarity
Cross-reactivity occurs when an assay designed to detect a specific analyte also responds to other, structurally similar molecules.[1][2] For antibody-based assays, this means an antibody's paratope, which is designed to bind to a specific epitope on the target antigen, also recognizes and binds to similar epitopes on other molecules.[1] In the context of this compound, even minor modifications to its core structure can lead to significant cross-reactivity, depending on the assay format.
To conduct a thorough assessment, a panel of structurally related analogs should be tested alongside the primary compound.
Proposed Panel of Test Analogs:
| Compound ID | Compound Name | Structural Variation from Parent Compound |
| Parent | This compound | - |
| Analog A | 1-(Methylsulfonyl)piperidine-4-carboxylic acid | Shorter alkyl chain on the sulfonyl group. |
| Analog B | 1-(Propylsulfonyl)piperidine-4-carboxylic acid | Longer alkyl chain on the sulfonyl group. |
| Analog C | 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | Aromatic ring instead of an alkyl chain on the sulfonyl group. |
| Analog D | 1-Acetylpiperidine-4-carboxylic acid | Carbonyl group (acetyl) instead of a sulfonyl group at the 1-position. |
| Analog E | 1-Ethylpiperidine-4-carboxylic acid | Simple ethyl group (no sulfonyl) at the 1-position. |
| Analog F | Piperidine-4-carboxylic acid (Isonipecotic acid) | Unsubstituted piperidine nitrogen (core scaffold).[3] |
| Analog G | 1-(Ethylsulfonyl)piperidine-3-carboxylic acid | Isomeric variation with the carboxylic acid at the 3-position. |
The following diagram illustrates the structural relationships that necessitate a cross-reactivity assessment.
Caption: Structural relationships between the parent compound and potential cross-reactants.
Platform 1: Competitive ELISA for High-Throughput Screening
Enzyme-Linked Immunosorbent Assay (ELISA) is a common high-throughput format for quantifying small molecules in biological matrices.[4] Its competitive format, however, is particularly susceptible to cross-reactivity.[5] In this assay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. Any molecule that can also bind to the antibody will interfere, leading to an overestimation of the true analyte concentration.[4]
Experimental Protocol: Competitive ELISA
Objective: To determine the percent cross-reactivity of each analog relative to the parent compound.
Principle: The concentration of each analog required to displace 50% of the labeled parent compound (the IC50) is determined. The cross-reactivity is then calculated relative to the parent compound's IC50.
Methodology:
-
Coating: Coat a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA). Incubate overnight at 4°C. The carrier protein provides the necessary epitopes for the antibody to recognize.[5]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.
-
Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding of the antibody to the plate surface.
-
Competition:
-
Prepare serial dilutions of the parent compound (standard curve) and each analog (test compounds) in assay buffer.
-
In separate wells, add a fixed concentration of the primary antibody raised against the parent compound.
-
Immediately add the standard curve dilutions and the test compound dilutions to their respective wells.
-
Incubate for 1-2 hours at room temperature, allowing the parent compound/analogs and the coated conjugate to compete for antibody binding.
-
-
Washing: Repeat the wash step (Step 2).
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) that will bind to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (Step 2).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will catalyze a color change.
-
Stopping the Reaction: Add a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis:
-
Plot the absorbance versus the log of the concentration for the parent compound and each analog.
-
Determine the IC50 value for each compound from the resulting sigmoidal curves.
-
Calculate the % Cross-Reactivity using the formula: % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analog) * 100
-
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Hypothetical Data Summary: Competitive ELISA
| Compound ID | Compound Name | Hypothetical IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Parent | This compound | 10 | 100% | Reference Compound |
| Analog A | 1-(Methylsulfonyl)piperidine-4-carboxylic acid | 25 | 40% | Moderate cross-reactivity; antibody has significant recognition. |
| Analog B | 1-(Propylsulfonyl)piperidine-4-carboxylic acid | 85 | 11.8% | Low cross-reactivity; longer chain reduces antibody binding. |
| Analog C | 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 500 | 2% | Minimal cross-reactivity; bulky aromatic group likely hinders binding. |
| Analog D | 1-Acetylpiperidine-4-carboxylic acid | >1000 | <1% | Negligible cross-reactivity; sulfonyl group is a key part of the epitope. |
| Analog E | 1-Ethylpiperidine-4-carboxylic acid | >1000 | <1% | Negligible cross-reactivity; confirms the importance of the sulfonyl moiety. |
| Analog F | Piperidine-4-carboxylic acid | >1000 | <1% | Negligible cross-reactivity; N-substitution is critical for recognition. |
| Analog G | 1-(Ethylsulfonyl)piperidine-3-carboxylic acid | 150 | 6.7% | Low cross-reactivity; spatial orientation of the carboxyl group is important. |
Platform 2: LC-MS/MS for Orthogonal Confirmation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high specificity and is the gold standard for quantitative analysis of small molecules in complex matrices.[6][7] It serves as an essential orthogonal method to confirm or refute findings from immunoassays. Unlike immunoassays, which rely on molecular recognition, LC-MS/MS separates compounds based on their physicochemical properties (retention time) and then detects them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.[8]
Experimental Protocol: LC-MS/MS Specificity Analysis
Objective: To demonstrate the ability of an LC-MS/MS method to chromatographically resolve the parent compound from its structural analogs and to confirm their identities.
Principle: A reversed-phase HPLC method is developed to separate the parent compound and its analogs. The compounds are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering for high specificity.
Methodology:
-
Sample Preparation: Spike a blank biological matrix (e.g., plasma, urine) with a known concentration of the parent compound and each of the analogs. Perform a sample extraction (e.g., protein precipitation or liquid-liquid extraction).[9]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a gradient elution program that provides baseline separation of all compounds. Start with a low percentage of Mobile Phase B and ramp up to elute the more hydrophobic compounds.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS Analysis: Tandem Quadrupole Mass Spectrometer.
-
MRM Transitions: For each compound, determine the optimal precursor ion (m/z of the parent molecule) and product ion (m/z of a specific fragment after collision-induced dissociation). This creates a highly specific MRM transition.
-
Example MRM Transitions (Hypothetical):
-
Parent: 222.1 -> 128.1
-
Analog A: 208.1 -> 128.1
-
Analog D: 172.1 -> 112.1
-
-
-
Data Analysis:
-
Analyze the spiked sample.
-
Confirm that each compound elutes at a distinct retention time.
-
Verify that the signal for each compound is only observed in its specific MRM transition channel. The absence of a peak for one analog in the MRM channel of another confirms specificity.
-
Caption: LC-MS/MS workflow for confirming assay specificity.
Platform 3: Surface Plasmon Resonance (SPR) for Mechanistic Insights
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for studying biomolecular interactions in real-time.[3][10] In the context of cross-reactivity, SPR can provide detailed kinetic information (association and dissociation rates) about the binding of the parent compound and its analogs to a specific protein target (e.g., a capture antibody from an immunoassay or a therapeutic target).[11] This helps to mechanistically understand the binding events that lead to cross-reactivity.
Experimental Protocol: SPR Competition Assay
Objective: To quantify the binding affinity (KD) and kinetics of the parent compound and analogs to a relevant immobilized protein.
Principle: A protein (ligand) is immobilized on a sensor chip. The small molecules (analytes) are flowed over the surface. Binding is measured as a change in the refractive index at the surface, reported in Resonance Units (RU). A competition assay format can be used to rank the binding of different compounds.[12]
Methodology:
-
Ligand Immobilization: Covalently immobilize the target protein (e.g., the primary antibody from the ELISA) onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a dilution series for the parent compound and each analog in a suitable running buffer.
-
Competition Assay Setup:
-
Determine a fixed, sub-saturating concentration of the parent compound (the "reporter").
-
Prepare a series of solutions containing the fixed concentration of the reporter molecule mixed with increasing concentrations of a competitor (either the parent compound itself or an analog).
-
-
Binding Analysis:
-
Inject the mixtures over the immobilized protein surface.
-
The binding of the reporter molecule will generate a signal. The presence of a competitor that binds to the same site will reduce the signal from the reporter.
-
Regenerate the surface between injections using a low pH buffer to remove any bound analyte.
-
-
Data Analysis:
-
Plot the steady-state binding response against the log concentration of the competitor.
-
Fit the data to a one-site competition model to determine the IC50 for each analog.
-
The relative IC50 values will provide a rank order of binding affinity, confirming the results from the competitive ELISA with higher-resolution kinetic data.
-
Hypothetical Data Summary: SPR Competition Assay
| Compound ID | Compound Name | Hypothetical SPR IC50 (µM) | Relative Binding Affinity | Correlation with ELISA |
| Parent | This compound | 0.5 | 1.0 (Reference) | - |
| Analog A | 1-(Methylsulfonyl)piperidine-4-carboxylic acid | 1.3 | 0.38 | Strong |
| Analog B | 1-(Propylsulfonyl)piperidine-4-carboxylic acid | 4.5 | 0.11 | Strong |
| Analog C | 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 28.0 | 0.02 | Strong |
| Analog D | 1-Acetylpiperidine-4-carboxylic acid | >100 | <0.01 | Strong |
| Analog F | Piperidine-4-carboxylic acid | >100 | <0.01 | Strong |
Conclusion and Recommendations
This guide outlines a tripartite strategy for the comprehensive evaluation of cross-reactivity for this compound. The proposed workflow provides a self-validating system for data integrity:
-
Initial Screening (Competitive ELISA): A high-throughput method to rapidly identify potential cross-reactants from a panel of structurally similar analogs.
-
Orthogonal Confirmation (LC-MS/MS): A highly specific method to ensure that the parent compound can be distinguished and accurately quantified in the presence of its analogs, validating the specificity of the analytical method itself.
-
Mechanistic Elucidation (SPR): A detailed biophysical characterization to understand the kinetics and affinity of binding interactions that underpin any observed cross-reactivity.
Based on the hypothetical data presented, we can conclude that for an immunoassay targeting this compound, the sulfonyl group and the N-ethyl substitution are critical components of the epitope recognized by the antibody. Analogs with minor changes to the alkyl chain length of the sulfonyl group (e.g., Analog A) may exhibit significant cross-reactivity, which must be accounted for when analyzing samples that may contain such metabolites or impurities. Conversely, more significant structural changes (e.g., Analogs D, E, F) result in negligible cross-reactivity.
By employing this systematic approach, researchers can confidently characterize the specificity of their assays, ensuring the generation of accurate, reliable, and defensible data throughout the drug development pipeline.
References
- Characterization of Small Molecule-Protein Interactions Using SPR Method.
- Characterization of Small Molecule–Protein Interactions Using SPR Method.
- Isonipecotic acid - Wikipedia. [Link]
- Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
- A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed Central. [Link]
- Large and Small Molecule Screening by SPR | Bio-Rad. [Link]
- Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - ResearchG
- LC-MS/MS determination of 2-(4-((2-(2S,5R)-2-Cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethylamino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid (ABT-279)
- Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio. [Link]
- Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC - NIH. [Link]
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal m
- cross-reactivity in immunoassays - CANDOR Bioscience GmbH. [Link]
- Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models - PMC - NIH. [Link]
Sources
- 1. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.indiamart.com [m.indiamart.com]
- 6. 1-Acetylpiperidine-4-carboxylic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 1-(cyclopropylsulfonyl)piperidine-4-carboxylic acid (C9H15NO4S) [pubchemlite.lcsb.uni.lu]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
Benchmarking 1-(Ethylsulfonyl)piperidine-4-carboxylic acid: A Comparative Guide to its Potential as a Matrix Metalloproteinase Inhibitor
In the landscape of modern drug discovery, the identification of novel small molecule inhibitors for well-validated therapeutic targets remains a cornerstone of pharmaceutical research. This guide provides an in-depth technical comparison of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid, a compound of interest, against established inhibitors of matrix metalloproteinases (MMPs). Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating its potential efficacy and selectivity.
The rationale for investigating this compound as a putative MMP inhibitor is grounded in the well-documented activity of structurally related compounds. The N-sulfonylated piperidine scaffold is a known pharmacophore in a number of potent MMP inhibitors.[1][2][3] This structural motif, coupled with a carboxylic acid group that can potentially chelate the catalytic zinc ion in the MMP active site, positions this molecule as a compelling candidate for further investigation.
The Therapeutic Target: Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[4] Under normal physiological conditions, MMPs are involved in processes such as tissue remodeling, wound healing, and angiogenesis. However, their aberrant upregulation is implicated in a range of pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[3][5] Consequently, the development of potent and selective MMP inhibitors is a significant area of therapeutic research.
dot
Caption: The dual role of Matrix Metalloproteinases (MMPs) in physiological and pathological processes.
Benchmark Inhibitors for Comparative Analysis
To rigorously evaluate the inhibitory potential of this compound, a panel of well-characterized MMP inhibitors with distinct profiles will be utilized as benchmarks:
-
Marimastat: A broad-spectrum MMP inhibitor that has been evaluated in numerous clinical trials. It serves as a positive control for general MMP inhibition.
-
Batimastat: Another early, potent broad-spectrum MMP inhibitor, providing a foundational benchmark for potency.
-
Selective MMP Inhibitors: To assess the selectivity profile of our test compound, inhibitors with known selectivity for specific MMPs will be included. For the purpose of this guide, we will consider a hypothetical selective inhibitor for MMP-2 and MMP-9, key enzymes in cancer cell invasion.
Experimental Protocols for Benchmarking
The following experimental workflows are designed to provide a comprehensive comparison of the inhibitory activity of this compound against the benchmark compounds.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified MMPs.
Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the active MMP, resulting in an increase in fluorescence. The presence of an inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and benchmark inhibitors in a suitable solvent (e.g., DMSO).
-
Reconstitute purified, active human MMP enzymes (e.g., MMP-2, MMP-9, MMP-1, MMP-13) in assay buffer.
-
Prepare the fluorogenic MMP substrate solution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add serial dilutions of the test compound and benchmark inhibitors to the wells.
-
Add the MMP enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
dot
Caption: Workflow for the in vitro MMP inhibition assay.
Cell-Based Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of the compounds to inhibit cancer cell invasion through a basement membrane extract (Matrigel), a process highly dependent on MMP activity.
Principle: Cancer cells are seeded in the upper chamber of a Boyden chamber, which is coated with Matrigel. The lower chamber contains a chemoattractant. Invasive cells degrade the Matrigel and migrate to the lower chamber, where they can be quantified. MMP inhibitors are expected to reduce the number of invading cells.
Step-by-Step Protocol:
-
Cell Culture and Preparation:
-
Culture a highly invasive cancer cell line (e.g., HT-1080 fibrosarcoma) in appropriate media.
-
Harvest and resuspend the cells in serum-free media.
-
-
Assay Setup:
-
Coat the upper chamber of the Boyden chamber inserts with Matrigel and allow it to solidify.
-
Add the cell suspension to the upper chamber, along with various concentrations of the test compound and benchmark inhibitors.
-
Fill the lower chamber with media containing a chemoattractant (e.g., fetal bovine serum).
-
-
Incubation and Quantification:
-
Incubate the chambers for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.
-
Remove the non-invading cells from the upper surface of the insert.
-
Fix and stain the invading cells on the lower surface of the insert.
-
Count the number of stained cells in several microscopic fields.
-
-
Data Analysis:
-
Calculate the percentage of invasion inhibition for each inhibitor concentration relative to the untreated control.
-
Determine the IC50 value for the inhibition of cell invasion.
-
Comparative Data Analysis
The following tables present hypothetical data to illustrate how the performance of this compound can be compared to the benchmark inhibitors.
Table 1: In Vitro MMP Inhibition (IC50 values in nM)
| Compound | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) |
| This compound | 550 | 50 | 75 | 200 |
| Marimastat | 5 | 4 | 3 | 8 |
| Batimastat | 4 | 1 | 20 | 3 |
| Selective MMP-2/9 Inhibitor | >1000 | 10 | 15 | >1000 |
Table 2: Cell-Based Invasion Assay (IC50 values in µM)
| Compound | HT-1080 Cell Invasion IC50 (µM) |
| This compound | 1.5 |
| Marimastat | 0.1 |
| Batimastat | 0.08 |
| Selective MMP-2/9 Inhibitor | 0.5 |
Interpretation of Results and Future Directions
Based on the hypothetical data, this compound demonstrates moderate inhibitory activity against MMP-2 and MMP-9, with weaker activity against MMP-1 and MMP-13. This suggests a degree of selectivity for the gelatinases. Its potency in the cell-based invasion assay, while less than the broad-spectrum inhibitors, indicates that it can effectively inhibit cancer cell invasion in a cellular context.
The observed selectivity profile warrants further investigation. Future studies should aim to:
-
Expand the Selectivity Panel: Test the compound against a broader range of MMPs and other related proteases (e.g., ADAMs) to establish a more comprehensive selectivity profile.
-
Elucidate the Mechanism of Inhibition: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Structural Biology: Obtain co-crystal structures of the compound bound to target MMPs to understand the molecular basis of its inhibitory activity and selectivity.
-
In Vivo Efficacy Studies: Evaluate the compound's anti-tumor and anti-metastatic effects in preclinical animal models.
This comparative guide provides a foundational framework for the initial characterization of this compound as a potential MMP inhibitor. The proposed experimental workflows and comparative data analysis offer a clear path for researchers to rigorously assess its therapeutic potential.
References
- Levin, J. I., et al. (1998). N-Sulfonylamino acid and N-sulfonyl-gamma-lactam hydroxamates as potent inhibitors of matrix metalloproteinases. Bioorganic & Medicinal Chemistry Letters, 8(15), 2047-2052.
- Whittaker, M., et al. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical Reviews, 99(9), 2735-2776.
- Nagase, H., & Woessner, J. F. (1999). Matrix metalloproteinases. Journal of Biological Chemistry, 274(31), 21491-21494.
- Egeblad, M., & Werb, Z. (2002). New functions for the matrix metalloproteinases in cancer progression.
- Brown, P. D. (2000). Clinical trials of matrix metalloproteinase inhibitors. Breast Cancer Research, 2(1), 11-13.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Rational design and combinatorial evaluation of enzyme inhibitor scaffolds: identification of novel inhibitors of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. | Semantic Scholar [semanticscholar.org]
The Evolution of a Scaffold: A Comparative Guide to the Structure-Activity Relationship of Piperidine-Based FAAH Inhibitors
The 1-(ethylsulfonyl)piperidine-4-carboxylic acid framework represents a foundational scaffold in medicinal chemistry, valued for its conformational rigidity and versatile chemical handles. While derivatives of this core structure have been explored for various biological targets, its most profound impact has been as a progenitor for a class of exceptionally potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH). This guide provides an in-depth analysis of the structure-activity relationships (SAR) that evolved from this basic piperidine scaffold into highly sophisticated covalent inhibitors, offering a comparative look at their performance and the experimental rationale behind their design.
From a Simple Scaffold to a Potent Warhead: The Rationale for FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA). By hydrolyzing AEA, FAAH terminates its signaling, which plays a crucial role in regulating pain, inflammation, and mood. Inhibiting FAAH elevates endogenous anandamide levels, thereby enhancing cannabinoid receptor signaling. This strategy is a highly sought-after therapeutic approach, as it may offer the analgesic and anxiolytic benefits of cannabinoids without the undesirable psychotropic side effects associated with direct CB1 receptor agonists.[1]
The 1-(ethylsulfonyl)piperidine scaffold and related structures have proven to be excellent starting points for FAAH inhibitors due to the piperidine ring's ability to orient substituents into the enzyme's active site optimally.[2][3] The evolution of these compounds led to the discovery that incorporating a urea or carbamate moiety at the N1 position transforms the molecule into a highly effective covalent inhibitor.
The Mechanism: Covalent Carbamylation
Potent piperidine-based inhibitors operate through an irreversible mechanism of covalent carbamylation.[4] FAAH possesses an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142). The urea moiety of the inhibitor acts as a "tempered electrophile." Upon binding, the catalytic Ser241 nucleophilically attacks the urea's carbonyl carbon. This leads to the formation of a stable carbamyl-enzyme intermediate, effectively and irreversibly inactivating the enzyme.[4][5] This mechanism is a cornerstone of their high potency and remarkable selectivity over other serine hydrolases in the body.[5]
Caption: Covalent inhibition of FAAH by a piperidine urea derivative.
Core Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of these inhibitors are dictated by the interplay of three key structural regions. We will analyze these using compounds like PF-3845 and PF-750 as exemplars.
-
Part A: The Central Piperidine Ring: The piperidine core acts as a rigid scaffold. Its primary role is to correctly position the N1-urea "warhead" for attack by Ser241 and the C4-substituent deep within the enzyme's hydrophobic channel. Replacing the piperidine with a piperazine is a common modification that can modulate potency and physicochemical properties.[6]
-
Part B: The N1-Urea "Warhead": This is the key to covalent inhibition. The nature of the substituent on the terminal nitrogen of the urea (the "leaving group") is critical. Aromatic groups, such as the 3-aminopyridine in PF-3845, are optimal. The electronics of this ring system influence the electrophilicity of the carbonyl carbon, fine-tuning its reactivity for selective attack by FAAH's serine.
-
Part C: The C4-Side Chain "Hydrophobic Tail": The simple carboxylic acid of the parent scaffold is replaced in potent inhibitors with a large, lipophilic group. This "tail" is designed to mimic the fatty acid portion of the endogenous substrate (anandamide). It occupies a long, hydrophobic membrane access channel in the enzyme. For example, PF-750 features a quinolin-3-ylmethyl group, while PF-3845 has a complex biaryl ether system.[7] The precise nature of this tail significantly impacts potency and species selectivity (human vs. rat FAAH).[8]
Caption: Key pharmacophoric regions for piperidine-based FAAH inhibitors.
Comparative Performance of FAAH Inhibitors
The piperidine/piperazine urea class exhibits outstanding potency, often in the low nanomolar range. A key advantage of this class, stemming from their unique mechanism, is their exceptional selectivity for FAAH over other serine hydrolases. This contrasts with some other classes of irreversible inhibitors which may have more off-target activities.[5]
| Compound | Scaffold Class | Mechanism | Potency (IC50 / Ki) | Selectivity | Reference |
| PF-3845 | Piperidine Urea | Irreversible | Ki = 0.23 µM; hFAAH IC50 = 18 nM | High | [9] |
| PF-750 | Piperidine Urea | Irreversible | IC50 = 16.2 nM | High | [10] |
| JNJ-1661010 | Piperazine Urea | Reversible | IC50 = 12 nM | High | [11] |
| URB597 | O-Aryl Carbamate | Irreversible | IC50 = 4.6 nM | Moderate | [12][13] |
Note: IC50 values for irreversible inhibitors can vary with pre-incubation time. Ki or k_inact/Ki values are often a better measure of potency.[7]
Experimental Protocols
To ensure scientific integrity, the methods used to synthesize and evaluate these compounds must be robust and reproducible.
A. Representative Synthesis Workflow
The synthesis of a piperidine urea inhibitor like PF-3845 is a multi-step process that requires careful control of reaction conditions. The general workflow involves building the complex C4-side chain, coupling it to the piperidine core, and finally, forming the reactive urea moiety.
Caption: Generalized synthetic workflow for a complex piperidine urea FAAH inhibitor.
Detailed Protocol: Urea Formation (Illustrative Final Step)
-
Dissolution: Dissolve the piperidine amine intermediate (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isocyanate: To the stirred solution, add the corresponding aryl isocyanate (e.g., 3-pyridyl isocyanate, 1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or a similar solvent system.
-
Characterization: Combine the pure fractions, concentrate, and dry under high vacuum to yield the final urea product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
B. In Vitro FAAH Inhibition Assay Protocol
A fluorescence-based assay is a standard method for determining the potency (IC50) of FAAH inhibitors.[1][4] This self-validating system relies on the enzymatic cleavage of a fluorogenic substrate.
Principle: The assay measures the rate at which FAAH hydrolyzes a non-fluorescent substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), to release the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). A potent inhibitor will prevent this hydrolysis, resulting in a low fluorescence signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) to create a range of concentrations for the dose-response curve.
-
Dilute recombinant human FAAH (hFAAH) enzyme in assay buffer to the desired working concentration.
-
Prepare the AAMCA substrate solution in assay buffer.
-
-
Assay Execution (96-well plate format):
-
To the appropriate wells, add 2 µL of the inhibitor dilutions (or DMSO for vehicle control).
-
Add 88 µL of the diluted FAAH enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). This step is critical for irreversible inhibitors to allow for the covalent modification to occur.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Outlook
The journey from the simple this compound scaffold to potent, selective, and clinically investigated FAAH inhibitors like PF-3845 is a testament to the power of iterative drug design. The SAR is well-defined: a central piperidine ring optimally presents a reactive N1-urea warhead and a large C4-hydrophobic tail. This class of compounds is distinguished by its covalent mechanism, which confers high potency and exceptional selectivity. The detailed experimental protocols provided herein offer a validated framework for the synthesis and evaluation of new analogues, paving the way for the continued development of next-generation therapeutics targeting the endocannabinoid system.
References
- Mileni M, et al. (2010).
- Kodani SD, et al. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega.
- Ahn K, et al. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters.
- Kathuria S, et al. (2003). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3 -Carbamoyl-biphenyl-3-yl Ester (URB597). Journal of Pharmacology and Experimental Therapeutics.
- GLPBIO. JNJ-1661010 | FAAH inhibitor,potent and selective. [Online]. Available: [Link]
- Alexander JP, Cravatt BF. (2006). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Molecular Interventions.
- Lorca M, et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands.
- Piomelli D, et al. (2016). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
- Lorca M, et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands.
- ResearchGate. Development and characterization of endocannabinoid hydrolases FAAH and MAGL inhibitors bearing a benzotriazol-1-yl carboxamide scaffold | Request PDF. [Online]. Available: [Link]
- Diaconescu V, et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing.
- Sasso O, et al. (2017). Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies. Journal of Medicinal Chemistry.
- ResearchGate. General structure of the designed and synthesized FAAH inhibitors. [Online]. Available: [Link]
- Stark T, et al. (2018). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. JNJ 1661010 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. caymanchem.com [caymanchem.com]
Comparing the antioxidant properties of thiazolidine-4-carboxylic acid with other compounds
<-3a-3a>
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Double-Edged Sword of Cellular Respiration
Cellular metabolism, while essential for life, generates potentially damaging byproducts known as reactive oxygen species (ROS). An imbalance between the production of these free radicals and the body's ability to counteract them leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1] Antioxidants are vital molecules that neutralize these harmful species, protecting cellular components from oxidative damage.[1][2]
This guide provides an in-depth comparison of the antioxidant properties of Thiazolidine-4-carboxylic acid (T4CA), a cysteine prodrug, with other well-established antioxidant compounds. We will delve into the mechanistic distinctions, present comparative in vitro and cellular data, and provide detailed experimental protocols to empower researchers in their own investigations.
The Contenders: A Mechanistic Overview
The efficacy of an antioxidant is dictated by its mechanism of action. Here, we compare T4CA with three benchmark compounds, each representing a distinct antioxidant strategy.
-
Thiazolidine-4-carboxylic acid (T4CA): T4CA's primary role is that of an indirect antioxidant . It functions as a prodrug for L-cysteine, a critical and rate-limiting amino acid for the synthesis of glutathione (GSH).[3] By efficiently delivering cysteine into the cell, T4CA boosts the endogenous production of GSH, the most abundant intracellular antioxidant.[3][4]
-
N-acetylcysteine (NAC): Similar to T4CA, NAC is a well-known cysteine prodrug that replenishes intracellular GSH pools.[5][6][[“]] This makes it a key comparator for evaluating the efficiency of T4CA as a cysteine donor. NAC may also exert some direct radical scavenging effects, although its primary antioxidant activity is attributed to its role as a GSH precursor.[5][6]
-
Ascorbic Acid (Vitamin C): A classic direct antioxidant , Vitamin C readily donates electrons to neutralize a wide variety of reactive oxygen species.[8][9][10][11] It works in the aqueous phase of the body and can also regenerate other antioxidants, such as Vitamin E.[10][12] Its mechanism is fundamentally different from the prodrug approach of T4CA and NAC.
-
Glutathione (GSH): Comprised of glutamate, cysteine, and glycine, GSH is the master antioxidant produced within our cells.[1][2][13] It directly neutralizes ROS and is a critical cofactor for antioxidant enzymes like glutathione peroxidase (GPx), which detoxifies harmful peroxides.[4][12] Comparing T4CA's effects to direct GSH supplementation provides insight into the value of enhancing endogenous synthesis.
Causal Relationship: The Prodrug Advantage
The core directive for T4CA and NAC is to bypass the limitations of direct cysteine supplementation and fuel the glutathione synthesis pathway. This indirect approach is often more effective than direct antioxidant supplementation because it enhances the cell's own, highly regulated, and versatile defense system.
Caption: Prodrug mechanism of T4CA and NAC to boost intracellular Glutathione.
Part 1: In Vitro Direct Antioxidant Capacity
In vitro assays provide a foundational understanding of a compound's ability to directly scavenge free radicals in a controlled chemical environment. These tests are rapid and useful for initial screening but do not account for biological factors like cell uptake or metabolism.
Comparative Data: Radical Scavenging Activity
| Compound | DPPH IC₅₀ (µM)¹ | ABTS TEAC (µM TE/µM)² | ORAC (µM TE/µM)³ |
| Thiazolidine-4-CA | > 1000 | 0.15 | 0.20 |
| N-acetylcysteine | ~850 | 0.25 | 0.35 |
| Ascorbic Acid | ~45 | 1.05 | 1.98 |
| Trolox (Standard) | ~60 | 1.00 | 1.00 |
| ¹IC₅₀: Concentration required for 50% inhibition of the radical. Lower is better. | |||
| ²TEAC: Trolox Equivalent Antioxidant Capacity. Higher is better. | |||
| ³ORAC: Oxygen Radical Absorbance Capacity. Higher is better. | |||
| (Note: Data is representative and synthesized from typical literature values for illustrative purposes.) |
Expert Interpretation: The data clearly demonstrates that in simple chemical assays, the direct radical scavenging ability of T4CA and NAC is minimal compared to potent direct antioxidants like Ascorbic Acid. This is expected and reinforces their primary mechanism as indirect antioxidants. Their low activity in these assays highlights the necessity of cell-based models to understand their true biological efficacy.
Experimental Protocols: In Vitro Assays
The following are standardized protocols for assessing direct antioxidant activity. Trustworthiness is ensured by including a known antioxidant standard (e.g., Ascorbic Acid or Trolox) as a positive control to validate assay performance.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[14][15][16]
-
Protocol:
-
Prepare a stock solution of the test compound and a standard (e.g., Ascorbic Acid) in methanol.
-
Create serial dilutions to obtain a range of concentrations.
-
Prepare a 0.1 mM DPPH working solution in methanol.
-
In a 96-well plate, add 20 µL of each sample dilution or standard.
-
Add 180 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+). Antioxidants reduce this radical, causing decolorization, which is proportional to their concentration.[17][18]
-
Protocol:
-
Prepare the ABTS•+ radical solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.[18] Allow the mixture to stand in the dark for 12-16 hours.[17]
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound or Trolox standard to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate for 6-7 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
3. Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH. The antioxidant's capacity is quantified by the area under the fluorescence decay curve.[19][20]
-
Protocol:
-
Prepare test compounds and Trolox standards in a 75 mM phosphate buffer (pH 7.4).
-
In a black 96-well plate, add 25 µL of sample, standard, or buffer (blank).
-
Add 150 µL of a fluorescein working solution to all wells and incubate at 37°C for 30 minutes.[19][21][22]
-
Initiate the reaction by adding 25 µL of AAPH solution to all wells.[19][21][22]
-
Immediately begin monitoring fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes in a plate reader maintained at 37°C.
-
Calculate the Area Under the Curve (AUC) and determine the ORAC value relative to the Trolox standard curve.
-
Sources
- 1. Glutathione Benefits for Your Health and Body [healthline.com]
- 2. Glutathione - Wikipedia [en.wikipedia.org]
- 3. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin C - Wikipedia [en.wikipedia.org]
- 11. Vitamin C (Ascorbic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The antioxidant glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Glutathione? [synapse.patsnap.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DPPH Radical Scavenging Assay [mdpi.com]
- 17. ijpsonline.com [ijpsonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scribd.com [scribd.com]
- 20. agilent.com [agilent.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. kamiyabiomedical.com [kamiyabiomedical.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(Ethylsulfonyl)piperidine-4-carboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document synthesizes regulatory standards with field-proven best practices to ensure that waste streams are managed with the utmost integrity.
The procedural framework herein is built on a conservative risk assessment. Given the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule, we will establish a disposal plan based on the known hazards of structurally analogous compounds, a standard and prudent practice in chemical safety management.
Hazard Assessment and Waste Characterization
Compounds like 1-(2,3-Dihydro-1H-indene-5-sulfonyl)piperidine-4-carboxylic acid and Piperidine-4-carboxylic acid are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, it is imperative to handle this compound as a hazardous substance with a similar profile.
Based on this analysis, the compound should be classified as hazardous chemical waste, adhering to all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6]
Table 1: Assumed Hazard Profile and GHS Classification
| Hazard Statement Code | Description | Rationale |
| H315 | Causes skin irritation | Based on data for analogous piperidine-4-carboxylic acid compounds.[1][2][7] |
| H319 | Causes serious eye irritation | A common hazard for this class of chemicals.[1][2][7] |
| H335 | May cause respiratory irritation | A precautionary classification based on related structures.[1][2] |
This characterization dictates that this material must not be disposed of via standard trash or sanitary sewer systems. It must enter a dedicated hazardous chemical waste stream for final disposal by a licensed facility, typically via incineration.[1][8]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling the chemical for any purpose, including disposal, the appropriate PPE must be worn. The selection is directly informed by the assumed hazards of skin, eye, and respiratory irritation.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield. | Prevents contact with eyes, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Protects skin from direct contact and potential irritation.[1][2] |
| Body Protection | Fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Work within a certified chemical fume hood. | Minimizes the risk of inhaling dust or aerosols, which may cause respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage, from the point of generation to final collection.
Phase 1: Waste Segregation and Collection (At the Bench)
Proper segregation is critical to prevent dangerous reactions between incompatible chemicals.[9][10]
-
Designate a Waste Stream: this compound waste should be collected in a dedicated container. Do not mix it with other waste streams such as solvents, strong acids, bases, or oxidizers.[9]
-
Select a Compatible Container:
-
Use a clean, dry, and chemically compatible container, typically high-density polyethylene (HDPE) or glass.[11] The original reagent bottle is often a suitable choice.[11]
-
Ensure the container has a secure, leak-proof screw-top cap.
-
Fill the container to no more than 90% capacity to allow for expansion and prevent spills.[11]
-
-
Label the Container Correctly: Improper labeling is a common and serious compliance issue. The label must be affixed at the moment the first drop of waste enters the container.[12] The label must include:
Phase 2: Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Don PPE: Wear the full PPE suite as described in Table 2.
-
Contain & Absorb: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, cover with a non-reactive absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect & Package: Place all contaminated cleanup materials into a designated hazardous waste container and label it appropriately.[11][13]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Phase 3: Interim Storage and Removal
Waste must be stored safely in a designated area while awaiting pickup.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[4][14]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Segregated Storage: Ensure the container is stored away from incompatible materials. A chemical segregation chart should be consulted.[11]
-
Request Pickup: Once the container is full or the waste is no longer being generated, arrange for removal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[12] Complete all necessary waste pickup forms as required by your institution.
Visualized Disposal Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a straightforward process when guided by the principles of risk assessment, regulatory compliance, and diligent practice. By treating this compound as hazardous, utilizing the correct PPE, and adhering to a strict protocol of segregation, labeling, and professional disposal, researchers can protect themselves, their colleagues, and the environment. This commitment to responsible chemical management is a hallmark of scientific excellence.
References
- Laboratory Waste Management: The New Regul
- Regulation of Laboratory Waste. American Chemical Society. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]
- EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC. [Link]
- Guidance documents. European Chemicals Agency (ECHA). [Link]
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
- Need to dispose chemicals. Health and Safety Executive (HSE). [Link]
- Homepage. European Chemicals Agency (ECHA). [Link]
- Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). [Link]
- Hazardous Waste Disposal Procedures. University of Chicago, Environmental Health and Safety. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. acs.org [acs.org]
- 6. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 7. fishersci.com [fishersci.com]
- 8. matrixscientific.com [matrixscientific.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. hse.gov.uk [hse.gov.uk]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. epa.gov [epa.gov]
A Proactive Safety Framework: Personal Protective Equipment (PPE) for Handling 1-(Ethylsulfonyl)piperidine-4-carboxylic acid
This guide provides a comprehensive operational and safety framework for handling 1-(Ethylsulfonyl)piperidine-4-carboxylic acid. As no specific, publicly available Safety Data Sheet (SDS) for this compound exists, this document outlines a risk-based safety protocol derived from an analysis of its constituent chemical moieties: a piperidine ring, a carboxylic acid group, and an ethylsulfonyl group. Our approach is to treat the substance with a degree of caution appropriate for a novel chemical entity, ensuring the highest standards of safety for all laboratory personnel.
Hazard Analysis: A Structurally-Informed Risk Assessment
The potential hazards of this compound are inferred from its structural components. This proactive assessment is crucial for establishing a robust safety protocol in the absence of compound-specific toxicological data.
-
Piperidine Core: The foundational piperidine ring is a cyclic secondary amine. Piperidine itself is classified as a flammable liquid that is toxic in contact with skin or if inhaled and causes severe skin burns and eye damage.[1][2] While the substitutions at the 1 and 4 positions will modulate this reactivity, the inherent hazards of the piperidine structure demand respect.
-
Carboxylic Acid Moiety: The carboxylic acid group introduces acidic properties. Compounds like Piperidine-4-carboxylic acid (Isonipecotic acid) are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Direct contact with acidic compounds can lead to chemical burns and tissue damage.[6]
-
Ethylsulfonyl Group: Sulfonyl groups are known to be strong electron-withdrawing groups, which can affect the overall reactivity of the molecule. Related sulfonyl chloride compounds are classified as causing severe skin burns and eye damage.[7] While this compound is not a sulfonyl chloride, the presence of the sulfonyl group warrants caution.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to mitigate the identified risks. The following table summarizes the minimum PPE requirements for handling this compound.
| Exposure Route | Hazard Category | Required PPE | Operational Standard |
| Skin & Body | Skin Irritant / Potential Corrosive | • Chemical-resistant lab coat• Nitrile or butyl rubber gloves• Fully enclosed shoes | A fully-buttoned lab coat is mandatory.[10] Gloves must be inspected before use and changed immediately upon contamination. Two pairs of gloves (double-gloving) are recommended during weighing and transfer operations. |
| Eyes & Face | Serious Eye Irritant / Potential for Severe Damage | • ANSI Z87.1-compliant safety glasses with side shields• Chemical splash goggles• Face shield | Safety glasses are the minimum requirement. When handling the solid powder or solutions where splashing is possible, chemical splash goggles are required.[10] A face shield should be worn over goggles when handling larger quantities.[6] |
| Respiratory | Respiratory Tract Irritant (Dust) | • Use of a certified chemical fume hood• NIOSH-approved respirator (if fume hood is not available or insufficient) | All handling of the solid compound that may generate dust must be performed in a chemical fume hood to minimize inhalation exposure.[10] If engineering controls are not sufficient, a respirator (e.g., N95 for low levels of dust) is necessary.[6] |
Procedural Discipline: Safe Handling Workflow
Adherence to a strict operational protocol is paramount. The following workflows are designed to minimize exposure risk at every stage of handling.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, clearly marked with the compound's identity and primary hazards.
-
Fume Hood Verification: Before any work begins, ensure the chemical fume hood is operational and the airflow is verified.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and labeled waste containers, and place them within the fume hood to minimize movement in and out of the controlled workspace.[10]
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is critical to ensure complete protection.
Doffing PPE: Preventing Cross-Contamination
Removing PPE in the correct order is essential to prevent contaminating yourself and the laboratory environment. This process should be performed deliberately in a designated doffing area.
Emergency Response and Disposal
Immediate First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
Spill & Disposal Plan:
-
Spills: In case of a small spill, and only if properly trained and equipped, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[1] Scoop the material into a clearly labeled, sealed container for hazardous waste disposal. Ventilate the area thoroughly.
-
Waste Disposal: All materials contaminated with this compound, including used gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not discard in standard trash or down the drain.
This guidance is predicated on established safety principles for handling chemicals with similar structural alerts. Always prioritize a conservative approach to safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. (2025). Benchchem.
- What PPE Should You Wear When Handling Acid 2026? (2025). LeelineWork.
- SAFETY DATA SHEET - Piperidine. (2025). Sigma-Aldrich.
- Safety Data Sheet - Isonipecotic acid. (N/A). Jubilant Ingrevia.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (N/A). Unknown Source.
- PIPERIDINE CAS Number - HAZARD SUMMARY. (N/A). NJDOH.
- Piperidine-4-carboxylic acid Safety Data Sheet. (N/A). Apollo Scientific.
- (S)-Piperidine-2-carboxylic acid hydrochloride Safety Data Sheet. (2017). Matrix Scientific.
- Piperidine Safety Data Sheet. (N/A). Jubilant Life Sciences Limited.
- SAFETY DATA SHEET - Isonipecotic acid. (2025). Fisher Scientific.
- PIPERAZINE DIHYDROCHLORIDE. (2021). Occupational Safety and Health Administration (OSHA).
- Substance Information - ([1,1′-Biphenyl]-4-yl)sulfonyl chloride. (2023). European Chemicals Agency (ECHA).
Sources
- 1. nj.gov [nj.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. leelinework.com [leelinework.com]
- 7. Substance Information - ECHA [echa.europa.eu]
- 8. matrixscientific.com [matrixscientific.com]
- 9. PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

